molecular formula C2H2Br2FNO B1357768 2,2-Dibromo-2-fluoroacetamide CAS No. 7663-25-4

2,2-Dibromo-2-fluoroacetamide

Cat. No.: B1357768
CAS No.: 7663-25-4
M. Wt: 234.85 g/mol
InChI Key: QKOMCDMGDPUVMH-UHFFFAOYSA-N
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Description

2,2-Dibromo-2-fluoroacetamide is a useful research compound. Its molecular formula is C2H2Br2FNO and its molecular weight is 234.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-2-fluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2FNO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOMCDMGDPUVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604150
Record name 2,2-Dibromo-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7663-25-4
Record name 2,2-Dibromo-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physical and chemical properties of 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized fluorinated C2 building block used primarily in the synthesis of complex pharmaceutical intermediates and bioactive peptidomimetics.[1][2][3][4] Distinguished by its unique halogenation pattern—two bromine atoms and one fluorine atom on the


-carbon—DBFA serves as a dense functional handle for Reformatsky-type reactions and stereoselective olefinations.

This guide provides a comprehensive technical analysis of DBFA, moving beyond basic property listing to explore its mechanistic utility in drug discovery and the critical safety protocols required for its handling.

Molecular Architecture & Identification

DBFA is characterized by an acetamide core where the


-methyl hydrogens are fully substituted by halogens. The presence of the electronegative fluorine atom significantly alters the bond dissociation energy of the adjacent C-Br bonds, modulating reactivity compared to non-fluorinated analogues like tribromoacetamide.
Identifier Details
IUPAC Name This compound
Common Synonyms DBFA;

-Dibromo-

-fluoroacetamide
CAS Number 7663-25-4
Molecular Formula

SMILES NC(=O)C(F)(Br)Br
InChI Key QKOMCDMGDPUVMH-UHFFFAOYSA-N

Physicochemical Profile

The physical properties of DBFA dictate its handling in the laboratory. It is a solid at room temperature with moderate solubility in polar organic solvents, making it compatible with standard organic synthesis workflows.

Table 1: Physical and Chemical Constants

PropertyValueContext/Notes
Molecular Weight 234.85 g/mol High bromine content contributes ~68% of mass.
Physical State Solid (Crystalline)Typically appears as white to off-white crystals.
Melting Point 141 – 146 °CSharp melting range indicates high crystallinity.
Boiling Point 233.8 °C (Predicted)Decomposition often precedes boiling at atm pressure.
Density ~2.4 g/cm³High density due to di-bromo substitution.
Solubility Soluble: DMSO, DMF, MeOHInsoluble: Hexane, Water (Low)Hydrolytic instability suggests avoiding aqueous storage.
pKa ~10–11 (Amide N-H)Estimated; acidity enhanced by electron-withdrawing

-halogens.

Synthesis & Production

The industrial and laboratory-scale production of DBFA predominantly relies on the amidation of Ethyl dibromofluoroacetate (EDBFA) . This route is preferred over direct halogenation of fluoroacetamide due to the extreme toxicity of the latter and the control offered by the ester precursor.

Protocol: Amidation of EDBFA

Reaction:



  • Precursor Preparation: EDBFA is dissolved in a polar aprotic solvent (e.g., THF or Diethyl ether) at 0°C.

  • Ammonolysis: Anhydrous ammonia gas or a concentrated solution of ammonium hydroxide is introduced.

  • Isolation: The product precipitates or is extracted after solvent evaporation.

  • Purification: Recrystallization from ethanol/water mixtures yields high-purity DBFA.

Expert Insight: The electron-withdrawing effect of the fluorine and bromine atoms makes the ester carbonyl highly electrophilic, allowing this reaction to proceed rapidly even at low temperatures.

Chemical Reactivity & Applications[8]

DBFA is not merely a static intermediate; it is a "masked" nucleophile. Its primary utility lies in Reformatsky-type reactions where the C-Br bond is activated by a metal (typically Zinc), allowing the formation of fluorinated carbon-carbon bonds.

Zinc-Mediated Olefination (Synthesis of Fluoroacrylamides)

In medicinal chemistry, DBFA is a precursor to (Z)-


-fluoroacrylamides , which act as Michael acceptors in covalent inhibitors.

Mechanism:

  • Zinc Insertion: Diethylzinc (

    
    ) or activated Zinc dust inserts into one C-Br bond, generating a zinc carbenoid/enolate species.
    
  • Aldehyde Attack: This nucleophilic species attacks an aldehyde (

    
    ).
    
  • Elimination: Spontaneous

    
    -elimination of the second bromine atom and the zinc alkoxide oxygen yields the fluoroalkene.
    
Visualization of Reactivity Pathways

The following diagram illustrates the central role of DBFA in generating fluorinated scaffolds.

DBFA_Reactivity EDBFA Ethyl Dibromofluoroacetate (Precursor) DBFA This compound (DBFA) EDBFA->DBFA Ammonolysis (NH3/THF) Zn_Enolate Zinc Enolate Intermediate [Zn-C(F)(Br)-CONH2] DBFA->Zn_Enolate + Et2Zn / Zn (Reformatsky) Fluoroacrylamide (Z)-alpha-Fluoroacrylamide (Michael Acceptor) Zn_Enolate->Fluoroacrylamide + R-CHO (Elimination) HydroxyAmide beta-Hydroxy-alpha-bromo -alpha-fluoroamide Zn_Enolate->HydroxyAmide + R-CHO (No Elimination)

Figure 1: Synthetic pathways originating from DBFA. The green path represents the primary application in synthesizing fluorinated Michael acceptors.

Safety & Toxicology (Critical)

Handling this compound requires strict adherence to safety protocols. While distinct from monofluoroacetamide (Compound 1080), the metabolic release of fluoroacetate remains a theoretical risk upon hydrolysis.

Hazard Identification
  • Acute Toxicity: Highly toxic if swallowed, inhaled, or absorbed through the skin.

  • Target Organs: Central Nervous System (CNS), Heart (potential for Krebs cycle disruption via fluorocitrate formation).

  • Skin/Eye: Severe irritant; potential vesicant due to haloacetamide moiety.

Handling Protocol
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during synthesis steps involving powders.

  • Decontamination: Treat spills with 10% NaOH solution to induce hydrolysis (degradation to fluoride and bromide salts), followed by absorption with vermiculite.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

  • Chemsrc. (2024). This compound Physicochemical Properties.[Link]

  • Bernardi, L., et al. (2005). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules.[5] Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Monograph: 2,2-Dibromo-2-fluoroacetamide (DBFA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized α-haloacetamide derivative characterized by the presence of a mixed halogenated motif (Br₂F) at the α-carbon. Unlike its widely utilized analog 2,2-dibromo-3-nitrilopropionamide (DBNPA), which serves as a broad-spectrum industrial biocide, DBFA is primarily valued as a high-reactivity electrophilic intermediate in pharmaceutical synthesis and as a mechanistic probe in proteomic profiling.

Its utility stems from the unique electronic environment created by the fluorine atom. The high electronegativity of fluorine, combined with two labile bromine atoms, creates a highly electrophilic α-carbon center susceptible to nucleophilic attack by soft nucleophiles (e.g., thiols in cysteine). This guide outlines the physicochemical properties, reaction mechanisms, safety protocols, and analytical methodologies required for the rigorous handling of DBFA.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process design and analytical method development.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₂H₂Br₂FNO
Molecular Weight 234.85 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow.[1]
Solubility DMSO, Methanol, AcetonitrileLimited water solubility; hydrolytically unstable in basic aqueous media.
LogP (Predicted) ~1.1Moderate lipophilicity allows membrane permeability.
Reactivity Class α-Haloacetamide / ElectrophileAlkylating agent.
SMILES NC(=O)C(F)(Br)Br

Mechanism of Action & Synthetic Utility

The Fluorine Effect

In standard α-haloacetamides (e.g., iodoacetamide), reactivity is driven by the leaving group capability. In DBFA, the fluorine atom plays a critical dual role:

  • Inductive Activation: Fluorine’s high electronegativity (

    
    ) pulls electron density from the α-carbon, significantly increasing the electrophilicity of the center and making the bromine atoms more susceptible to displacement.
    
  • Metabolic Stability: Unlike the C-Br bond, the C-F bond is generally inert to standard nucleophilic attack under physiological conditions, allowing the molecule to retain a fluorinated motif after the initial alkylation event.

Cysteine Alkylation Pathway

The primary biological interaction of DBFA is the irreversible alkylation of thiols (cysteine residues). This mechanism is analogous to other haloacetamides but proceeds with specific kinetics due to the steric bulk of the two bromine atoms.

ReactionMechanism Substrate DBFA (Electrophile) Transition Transition State [S_N2 Attack] Substrate->Transition Activation Nucleophile Cysteine Thiol (R-SH) Nucleophile->Transition Nucleophilic Attack Intermediate Elimination of Br⁻ Transition->Intermediate C-Br Bond Breakage Product S-Alkylated Protein (Stable Thioether) Intermediate->Product Irreversible Modification

Figure 1: Mechanism of Thiol Alkylation. The diagram illustrates the S_N2 reaction pathway where a protein thiol displaces a bromine atom, resulting in a stable thioether linkage.

Safety, Toxicology & Handling (Critical)

Hazard Classification: DBFA must be treated with the same rigor as Fluoroacetamide (a potent metabolic poison) and Nitrogen Mustards (alkylating agents).

Toxicology Risks
  • Citric Acid Cycle Disruption: If metabolized to release fluoroacetate, the compound can inhibit aconitase, blocking the Krebs cycle (lethal synthesis).

  • Genotoxicity: As a di-haloacetamide, it is a direct-acting alkylating agent capable of DNA modification.

  • Sensitization: High risk of allergic contact dermatitis.

Engineering Controls
  • Containment: All weighing and dissolution must occur within a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Deactivation: Spills should be treated with 10% sodium thiosulfate (to quench electrophilicity) followed by dilute NaOH (to hydrolyze the amide), though care must be taken to manage the release of fluoride ions.

Experimental Protocols

Analytical Quality Control: RP-HPLC Method

This method is designed to separate DBFA from mono-bromo impurities and hydrolysis products.

System: Agilent 1260 Infinity II (or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) Detection: UV @ 210 nm (Amide absorption) and 254 nm.

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 5.0 µL

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold for polar impurities)

  • 2-10 min: 5% → 60% B (Linear gradient)

  • 10-12 min: 60% → 95% B (Wash)

  • 12-15 min: 5% B (Re-equilibration)

Self-Validation Check:

  • Retention Time: DBFA is relatively non-polar due to halogens; expect elution around 8-9 minutes.

  • Tailing Factor:[2] Must be < 1.5. If tailing occurs, increase buffer strength.

Synthetic Workflow: Bromination of Fluoroacetamide

Note: This is a generalized reaction scheme for research purposes. Scale-up requires specific thermal hazard evaluation.

SynthesisWorkflow Start Fluoroacetamide (Precursor) Reaction Reaction Vessel (Reflux, 4-6h) Start->Reaction Reagent Bromination Agent (NBS or Br2/AcOH) Reagent->Reaction Slow Addition Quench Quench (NaHSO3) Reaction->Quench Cool to 0°C Extraction Extraction (EtOAc / Brine) Quench->Extraction Purification Recrystallization (EtOH/Hexane) Extraction->Purification Concentrate Final Pure DBFA (>98%) Purification->Final QC Check

Figure 2: Synthetic Workflow. A logical flow from precursor selection through bromination, quenching, and purification to isolate high-purity DBFA.

Protocol Steps:

  • Charge: Dissolve Fluoroacetamide (1 eq) in Glacial Acetic Acid.

  • Add: Slowly add Bromine (2.2 eq) or N-Bromosuccinimide (NBS) under nitrogen atmosphere.

  • Heat: Reflux is often required to drive the substitution of the α-protons.

  • Monitor: Use the HPLC method above. Look for the disappearance of the mono-bromo intermediate.

  • Workup: Pour into ice water. If solid precipitates, filter.[3] If oil, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane to remove trace brominated byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20252537, this compound. Retrieved October 26, 2023 from [Link].

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (DTXSID70604150).[4] Retrieved from [Link].[4]

  • Siddiqui, N., et al. (2017).Mechanisms of Haloacetamide Biocides. (Contextual reference on haloacetamide class reactivity). Journal of Industrial Microbiology & Biotechnology.
  • World Health Organization. Data on Fluoroacetamide and derivatives (Rodenticides). (Contextual toxicity data).[2] Retrieved from [Link].

Sources

Spectroscopic Unveiling of 2,2-Dibromo-2-fluoroacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-2-fluoroacetamide, a halogenated amide, presents a unique structural motif of significant interest in medicinal chemistry and materials science. Its synthesis and incorporation into larger molecular scaffolds necessitate robust analytical methodologies for unambiguous characterization. This technical guide provides an in-depth exploration of the spectral properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral features, empowering researchers to confidently identify and characterize this compound and its derivatives.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound (C₂H₂Br₂FNO) is characterized by a central quaternary carbon atom bonded to two bromine atoms, a fluorine atom, and a carbonyl group, which is part of an amide functional group. This unique arrangement of electronegative atoms and functional groups gives rise to distinct and predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: The Amide Protons

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-8.0Broad Singlet2H-NH₂

Interpretation and Causality:

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single broad resonance corresponding to the two protons of the primary amide group (-NH₂). The chemical shift of these protons is anticipated to be in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the adjacent electron-withdrawing carbonyl group. The broadness of the signal is a characteristic feature of amide N-H protons and is attributed to several factors, including quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding interactions, which can lead to exchange with residual water in the NMR solvent. The integration of this peak should correspond to two protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment | | :--- | :--- | :--- | :--- | | ~160-170 | Singlet | C=O | | ~80-90 | Doublet | CBr₂F |

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals.

  • Carbonyl Carbon (C=O): This carbon will appear as a singlet in the downfield region (~160-170 ppm), which is characteristic for amide carbonyls. Its chemical shift is influenced by the electronegativity of the nitrogen and oxygen atoms.

  • Quaternary Carbon (CBr₂F): This carbon is highly substituted with electronegative halogens, leading to a significant downfield shift. A key feature of this signal will be its coupling to the fluorine atom. Due to the one-bond carbon-fluorine coupling (¹J-CF), this signal is expected to appear as a doublet, providing direct evidence for the C-F bond. The exact chemical shift will be influenced by the combined electron-withdrawing effects of the two bromine atoms and the fluorine atom.

¹⁹F NMR Spectroscopy: A Unique Signature

Predicted ¹⁹F NMR Data

Chemical Shift (ppm)MultiplicityAssignment
Highly variableSinglet-F

Interpretation and Causality:

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly dependent on the electronic environment of the fluorine atom and can vary over a wide range. The signal is expected to be a singlet in a proton-decoupled ¹⁹F NMR spectrum.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, robust protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the amide proton signals (DMSO-d₆ is often preferred for observing amide protons).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to appropriately cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Use a standard single-pulse experiment.

    • Optimize the receiver gain.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Use a standard single-pulse experiment, often with proton decoupling.

    • Set an appropriate spectral width based on the expected chemical shift of the fluorine atom.

    • ¹⁹F NMR is a high-sensitivity nucleus, so a relatively small number of scans is usually sufficient.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_1H Acquire ¹H Spectrum Lock->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_19F Acquire ¹⁹F Spectrum Acquire_13C->Acquire_19F Process Fourier Transform & Phasing Acquire_19F->Process Reference Reference Spectra Process->Reference Analyze Analyze & Interpret Reference->Analyze

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3100Medium-Strong, BroadN-H StretchPrimary Amide (-NH₂)
1680-1640StrongC=O Stretch (Amide I)Amide
1650-1580MediumN-H Bend (Amide II)Primary Amide (-NH₂)
1100-1000StrongC-F StretchFluoroalkane
750-550StrongC-Br StretchBromoalkane

Interpretation and Causality:

  • N-H Stretching: The presence of the primary amide group will give rise to characteristic N-H stretching vibrations in the region of 3400-3100 cm⁻¹. Often, two bands can be observed corresponding to the symmetric and asymmetric stretching modes. Hydrogen bonding can cause these bands to be broad.

  • C=O Stretching (Amide I Band): A strong absorption band in the 1680-1640 cm⁻¹ region is a hallmark of the carbonyl group in an amide. This is one of the most intense and reliable absorptions in the IR spectrum.

  • N-H Bending (Amide II Band): The bending vibration of the N-H bonds in the primary amide is expected to appear around 1650-1580 cm⁻¹.

  • C-F and C-Br Stretching: The carbon-halogen bonds will also have characteristic stretching vibrations. The C-F stretch is typically a strong band in the 1100-1000 cm⁻¹ region. The C-Br stretches occur at lower frequencies, in the 750-550 cm⁻¹ range, due to the larger mass of the bromine atom.

Experimental Protocol for FTIR Data Acquisition

A common and straightforward method for analyzing solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

IR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Load_Sample Place Sample on Crystal & Apply Pressure Background->Load_Sample Acquire_Spectrum Acquire Sample Spectrum Load_Sample->Acquire_Spectrum Process Background Subtraction Acquire_Spectrum->Process Analyze Analyze & Identify Functional Groups Process->Analyze

Caption: A streamlined workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a suitable method.

Predicted Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
233/235/237Low[M]⁺˙ (Molecular Ion)
154/156High[M - Br]⁺
75Medium[CBrF]⁺
44High[CONH₂]⁺

Interpretation and Causality:

The mass spectrum of this compound will be characterized by the presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected to be observed, but likely with low intensity due to the lability of the C-Br bonds. It will appear as a cluster of peaks at m/z 233, 235, and 237, corresponding to the different combinations of bromine isotopes.

  • Loss of a Bromine Atom ([M - Br]⁺): The most favorable initial fragmentation is the loss of a bromine radical, which is a good leaving group. This will result in a prominent isotopic cluster at m/z 154 and 156.

  • Further Fragmentation: Subsequent fragmentation of the [M - Br]⁺ ion can lead to various smaller fragments. The fragment at m/z 75 could correspond to [CBrF]⁺, and the peak at m/z 44 is a very common fragment for primary amides, corresponding to the [CONH₂]⁺ ion.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System Parameters:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.

    • Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is ramped over time to separate the analyte from any impurities.

    • Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

      • Ionization: Electron ionization (EI) at 70 eV is standard.

      • Mass Analyzer: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio.

      • Detector: An electron multiplier detects the ions.

  • Data Analysis:

    • The software generates a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion and key fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation Dissolve Dissolve Sample in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze_Mass Mass Analysis Ionize->Analyze_Mass Detect Detection Analyze_Mass->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Analyze_Fragments Analyze Fragmentation Pattern Generate_Spectrum->Analyze_Fragments

Caption: A typical workflow for the GC-MS analysis of a small organic molecule.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with the characteristic absorptions in the IR spectrum and the predictable fragmentation pattern in the mass spectrum, offer a robust toolkit for the unambiguous identification of this compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to acquire high-quality spectral data, ensuring confidence in their analytical results and facilitating the advancement of their research endeavors in drug discovery and materials science.

References

  • NMRDB.org. Predict ¹H and ¹³C NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

Structural Chemistry and Crystallographic Profile of 2,2-Dibromo-2-fluoroacetamide

[1]

Executive Summary

This compound is a dense, highly functionalized haloacetamide used primarily as a fluorinated building block in organic synthesis (e.g., Reformatsky-type reactions). Its molecular architecture is defined by a crowded tetrahedral

PropertyData
Formula

Molecular Weight 234.85 g/mol
CAS Number 7663-25-4
Melting Point 141–146 °C
Physical State White to off-white crystalline solid
Predicted Space Group Monoclinic (

or

)
Primary Interaction N-H···O Hydrogen Bonding (R

(8) motif)

Molecular Geometry and Steric Environment

The core of the molecule is the



  • Bond Length Asymmetry: The

    
     bonds (~1.91 Å) are significantly longer than the 
    
    
    bond (~1.35 Å). This creates a "steric cone" where the bromine atoms dominate the spatial volume, shielding the fluorine atom.
  • Electronic Effect: The fluorine atom exerts a strong inductive effect (-I), increasing the acidity of the amide protons and the electrophilicity of the carbonyl carbon.

  • Conformation: In the solid state, the amide group (

    
    ) typically adopts a planar conformation. The 
    
    
    bond allows rotation, but the syn-periplanar conformation (C=O eclipsing one of the halogens) is often disfavored due to dipole repulsion.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction, a controlled synthesis and purification workflow is required. The primary precursor is Ethyl dibromofluoroacetate (EDBFA) .[1]

Synthesis Pathway

The conversion of the ester to the amide is achieved via ammonolysis.

Reaction:

Crystallization Methodology

The high melting point (141–146 °C) suggests strong intermolecular lattice energy.

Protocol:

  • Solvent Selection: Use a binary solvent system. The compound is soluble in polar organic solvents (Ethanol, THF) but less soluble in non-polar hydrocarbons.

    • Recommended: Ethanol/Hexane or Methanol/Water.

  • Method: Slow evaporation or vapor diffusion.

  • Temperature: Maintain at 4°C to minimize hydrolysis or halogen exchange.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for synthesis and crystal optimization.

GStartPrecursor:Ethyl dibromofluoroacetate (EDBFA)RxnAmmonolysis(NH3 in MeOH/H2O, 0°C)Start->Rxn Nucleophilic Subst.CrudeCrude Solid(this compound)Rxn->Crude PrecipitatePurifyPurification:Recrystallization from EtOHCrude->Purify Remove NH4BrGrowthCrystal Growth:Vapor Diffusion (THF -> Pentane)Purify->Growth SaturationAnalysisX-Ray Diffraction(Mo K-alpha source)Growth->Analysis Single Crystal

Figure 1: Synthesis and crystallization workflow for this compound.

Comparative Crystallographic Analysis

Since the direct structure is not in the CSD, we derive the packing model from the closest homologs: 2,2-Dibromo-2-cyanoacetamide (DBNPA) and 2-Bromoacetamide .

Homolog 1: 2,2-Dibromo-2-cyanoacetamide (DBNPA)
  • Space Group: Monoclinic

    
    
    
  • Relevance: This molecule is isosteric at the halogenated carbon. The nitrile group (-CN) is replaced by Fluorine (-F) in our target.

  • Packing: The amide groups form centrosymmetric dimers via

    
     hydrogen bonds. The bulky bromine atoms segregate into hydrophobic layers, while the polar amide/cyano groups form hydrophilic ribbons.
    
Homolog 2: 2-Bromoacetamide
  • Space Group: Monoclinic

    
    
    
  • Packing: Characterized by a "ladder" motif. The primary interaction is the

    
     dimer, which is then linked into ribbons.
    
Predicted Structure for this compound

Based on the "Structure-Correlation Principle," we can predict the following lattice characteristics with high confidence:

  • Hydrogen Bonding Network: The amide functionality (

    
    ) will drive the supramolecular assembly. The dominant motif will be the Centrosymmetric Amide Dimer  (
    
    
    graph set).
    • Donor: Amide

      
      
      
    • Acceptor: Carbonyl

      
      
      
    • Geometry:

      
       distance approx. 2.90 Å.
      
  • Halogen Bonding: The presence of two bromine atoms on an electron-deficient carbon makes them potent halogen bond donors (

    
    -hole interactions).
    
    • Interaction:

      
       or 
      
      
      .
    • These weak interactions will likely cross-link the hydrogen-bonded amide ribbons, increasing the melting point relative to mono-halogenated analogs.

  • Space Group: Most primary amides with steric bulk crystallize in Monoclinic

    
      or 
    
    
    (
    
    
    ).
Interaction Topology Diagram

This diagram visualizes the predicted hydrogen bonding network (Amide Dimer) and secondary halogen interactions.

PackingMol1Molecule A(CONH2)Mol2Molecule B(CONH2)Mol1->Mol2N-H...O (Strong)R2,2(8) DimerBr_LayerBromineSteric ZoneMol1->Br_LayerC-Br...Br (vdW)Mol2->Mol1N-H...O (Strong)Mol2->Br_LayerC-Br...F (Weak)

Figure 2: Predicted supramolecular topology showing the primary amide dimer and secondary halogen contacts.

Applications and Implications

Understanding the crystal structure of this compound is critical for its use in pharmaceutical intermediates.

  • Reformatsky Reagent Precursor: The

    
     bond is activated for Zinc insertion. The crystal density (likely > 2.0 g/cm³) implies high volumetric efficiency in solid-state handling.
    
  • Reactivity vs. Stability: The presence of Fluorine adjacent to the reactive C-Br center stabilizes the zinc enolate intermediate formed during synthesis, preventing rapid decomposition.

  • Handling: As a haloacetamide, it is a potential alkylating agent. The solid state is relatively stable, but solutions may hydrolyze to release bromide ions.

References

  • Synthesis Precursors: Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules.[1] PMC. Available at: [Link] (Referencing general reactivity of dibromofluoroacetate derivatives).

  • Comparative Structure (2-Bromoacetamide): 2-Bromoacetamide.[2][1][3][4][5][6] PubMed/PMC. Available at: [Link]

"solubility of 2,2-Dibromo-2-fluoroacetamide in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,2-Dibromo-2-fluoroacetamide in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Solubility Data

In the landscape of synthetic chemistry and drug development, this compound emerges as a molecule of interest due to its unique combination of functional groups: a reactive dibromo-fluoro-methyl group and a hydrogen-bonding-capable amide moiety. As a potential building block or intermediate, its utility is fundamentally governed by its behavior in various chemical environments. The solubility of this compound in organic solvents is not merely a physical constant; it is a critical parameter that dictates the feasibility of its synthesis, the efficiency of its purification, and the potential pathways for its derivatization.

This guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple tabulation of data, we will explore the underlying physicochemical principles that govern its solubility, offer predictive insights based on the behavior of analogous structures, and provide robust experimental protocols for researchers to determine solubility in their own laboratory settings. This document is intended for scientists and professionals who require a deep, functional understanding of solubility to accelerate their research and development efforts.

Physicochemical Properties: Decoding the Molecular Interactions

To predict and understand the solubility of this compound, we must first dissect its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" serves as our guiding tenet, meaning solvents with similar polarity and intermolecular force capabilities to the solute will be most effective.[1][2]

Key Molecular Attributes:

  • Molecular Formula: C₂H₂Br₂FNO[3]

  • Molecular Weight: 234.85 g/mol [3]

  • Amide Group (-CONH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[4][5] This is the primary driver of its solubility in polar solvents.

  • Halogen Atoms (2 Br, 1 F): The electronegative halogen atoms induce a significant dipole moment in the molecule. However, the bulky bromine atoms also contribute to van der Waals forces and can sterically hinder interactions with solvent molecules.

  • Topological Polar Surface Area (TPSA): Calculated to be 43.1 Ų, indicating a significant polar region primarily due to the amide group.[3]

  • Computed LogP (XLogP3-AA): 1.1.[3] This value suggests a moderate degree of lipophilicity, indicating that while it has polar characteristics, it is not expected to be freely soluble in water but should exhibit solubility in a range of organic solvents.

These properties suggest a molecule with a dual nature: a highly polar "head" (the amide group) and a less polar, bulkier "tail" (the di-bromo-fluoro-methyl group). This duality is the key to predicting its solubility across a spectrum of organic solvents.

Predictive Solubility Profile in Common Organic Solvents

While specific, quantitative experimental data for this compound is not widely available in the public domain, we can construct a highly reliable predictive profile based on its physicochemical properties and data from structurally similar compounds, such as fluoroacetamide and other haloacetamides.[6][7][8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHigh to Very High These solvents possess large dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the polar amide group of the solute, leading to strong solute-solvent interactions. For example, fluoroacetamide is known to be soluble in DMSO.[6]
Polar Protic Methanol, EthanolGood to Moderate These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions. However, the nonpolar alkyl portion of the alcohol may have less favorable interactions with the solute compared to polar aprotic solvents. Fluoroacetamide is soluble in ethanol.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents have moderate polarity. While they can engage in dipole-dipole interactions, they are weak hydrogen bond acceptors and cannot donate hydrogen bonds. Solubility is expected, but it will be limited compared to more polar options. Fluoroacetamide is only slightly soluble in chloroform.[7]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow THF, being a cyclic ether, is more polar than diethyl ether and may show some limited solubility. Diethyl ether is largely nonpolar and is not expected to be an effective solvent.
Aromatic Toluene, BenzeneVery Low to Insoluble These nonpolar solvents primarily interact through weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonding and dipole forces between the this compound molecules in the solid state. Similar compounds like 2,2-Dibromo-2-cyanoacetamide are only slightly soluble in toluene and benzene.[8]
Aliphatic n-Hexane, CyclohexaneInsoluble As nonpolar solvents, they lack the necessary polarity and hydrogen-bonding capability to effectively solvate the polar amide, resulting in negligible solubility.[2]

Key Factors Influencing the Dissolution Process

The solubility of a solid compound is a thermodynamic equilibrium. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the solvent-solvent interactions and the solute-solute interactions (i.e., the crystal lattice energy).

cluster_0 Solubility Determinants cluster_1 Governing Forces Solute Solute Properties (Polarity, H-Bonding) Lattice Crystal Lattice Energy (Solute-Solute) Solute->Lattice Solvation Solvation Energy (Solute-Solvent) Solute->Solvation Solubility Resulting Solubility Solvent Solvent Properties (Polarity, H-Bonding) Solvent->Solvation Temp Temperature Lattice->Solubility Energy Balance Solvation->Solubility Energy Balance

Caption: Factors governing the solubility of a solid organic compound.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to break apart the crystal lattice of the solute. This principle is fundamental for purification via recrystallization.

  • Solvent Polarity and Hydrogen Bonding: As detailed in the table above, a close match in polarity and the ability to form hydrogen bonds between the solvent and this compound is the most critical factor.

  • Crystal Lattice Energy: The this compound molecules in the solid state are held together by strong intermolecular forces, particularly N-H···O hydrogen bonds forming dimers or chains, similar to those seen in 2-bromoacetamide and other primary amides.[5][9] A solvent must provide sufficient solvation energy to overcome this stable crystalline arrangement.

Experimental Protocol: Gravimetric Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The saturated shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

  • This compound (solid)

  • Selected organic solvent (e.g., Acetone)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Pre-weighed sample vials for analysis

  • Pipettes and general laboratory glassware

  • Fume hood

Methodology:

  • Preparation:

    • Pre-weigh several empty, clean, and dry sample vials. Record the mass of each vial (m_vial).

    • Ensure the thermostatic shaker is equilibrated to the desired temperature (e.g., 25 °C).

  • Sample Creation:

    • Add a known volume of the chosen solvent (e.g., 5.0 mL) to a larger scintillation vial.

    • Add an excess amount of solid this compound to the solvent. "Excess" means enough solid remains undissolved at equilibrium, ensuring the solution is saturated. A good starting point is ~150-200% of the estimated solubility.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vial in the thermostatic shaker.

    • Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation & Sampling:

    • After equilibration, remove the vial from the shaker and let it stand in a temperature-controlled bath for at least 30 minutes to allow undissolved solids to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense a precise, known volume of the filtered, saturated solution (e.g., 1.00 mL) into one of the pre-weighed sample vials. Record the exact volume transferred (V_sample).

  • Solvent Evaporation:

    • Place the open sample vial containing the filtered solution in a fume hood or under a gentle stream of nitrogen to allow the solvent to evaporate completely. A vacuum oven at a low temperature can also be used to expedite this process, ensuring the compound does not sublime.

  • Final Measurement & Calculation:

    • Once the solvent is fully evaporated and only the solid solute remains, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the vial containing the dried solute. Record this mass (m_final).

    • Calculate the mass of the dissolved solute (m_solute) by subtraction: m_solute = m_final - m_vial.

    • Calculate the solubility, typically expressed in g/L or mg/mL: Solubility = m_solute / V_sample.

prep 1. Prepare Materials (Pre-weigh vials) add 2. Add Excess Solute to Known Volume of Solvent prep->add equil 3. Equilibrate (Shake at const. Temp) add->equil settle 4. Settle & Sample (Withdraw Supernatant) equil->settle filter 5. Filter Sample (0.22 µm Syringe Filter) settle->filter transfer 6. Transfer Known Volume to Pre-weighed Vial filter->transfer evap 7. Evaporate Solvent transfer->evap weigh 8. Weigh Dried Solute evap->weigh calc 9. Calculate Solubility (mass/volume) weigh->calc

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in scientific research and development. This guide establishes a strong predictive framework based on fundamental chemical principles. The molecule is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents such as ethanol, and poorly soluble in nonpolar solvents like hexane and toluene. These predictions, grounded in the compound's significant polarity and hydrogen-bonding capabilities, provide a critical starting point for solvent screening.

For applications requiring precise control, the provided experimental protocol for equilibrium solubility determination offers a self-validating system to generate the empirical data necessary for process optimization, reaction design, and purification strategies. By combining theoretical prediction with rigorous experimental validation, researchers can confidently and efficiently integrate this compound into their synthetic workflows.

References

  • AERU - University of Hertfordshire. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • Feng, J., et al. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. PMC. Retrieved from [Link]

  • Muralidharan, K., & Zeller, M. (2018). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. (PDF). Retrieved from [Link]

  • Barrick, P. L. (1947). Method of preparing fluoroacetamide. U.S. Patent No. 2,416,607. Washington, DC: U.S. Patent and Trademark Office.
  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20252537, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]

  • McMaster University, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chen, C., et al. (2010). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid. Journal of Hazardous Materials. Retrieved from [Link]

  • Anne Arundel Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Pícha, J., et al. (2023). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. PMC. Retrieved from [Link]

  • Quora. (2017). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

  • Lange, J. P., et al. (2022). 2-Bromoacetamide. PMC. Retrieved from [Link]

  • Singh, A., et al. (2019). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Research International. Retrieved from [Link]

Sources

Technical Guide: Thermal Stability Profile of 2,2-Dibromo-2-fluoroacetamide (DBFA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized halogenated building block used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Unlike its mono-fluoro analog (fluoroacetamide, a potent rodenticide) or its biocidal cousin (DBNPA), DBFA serves as a critical intermediate for introducing the


-fluoro- 

-bromo motif into complex scaffolds, often via Reformatsky-type reactions or nucleophilic substitutions.

Understanding its thermal stability is non-negotiable for scale-up. The molecule possesses two labile carbon-bromine bonds adjacent to a carbonyl group and a fluorine atom, creating a unique electronic environment that is susceptible to both homolytic cleavage and nucleophilic degradation at elevated temperatures.

Chemical Identity Table[2]
PropertySpecification
Chemical Name This compound
CAS Number 7663-25-4
Molecular Formula

Molecular Weight 234.85 g/mol
Structure

Physical State White to off-white crystalline solid
Melting Point 141–146 °C (Lit.)[1][2]
Boiling Point 233.8 °C (Predicted at 760 mmHg)
Density ~2.49 g/cm³

Part 2: Thermal Stability Analysis

Mechanistic Degradation Pathways

The thermal instability of DBFA is driven by the weakness of the C-Br bond (~280 kJ/mol) compared to the C-F bond (~485 kJ/mol) or C-H bond (~413 kJ/mol). Upon heating, particularly near its melting point, DBFA does not merely melt; it enters a window of potential decomposition.

Primary Decomposition Mode: Homolytic Scission At temperatures exceeding 150°C, or in the presence of radical initiators/UV light, the C-Br bond undergoes homolysis.



Secondary Reactions:

  • Hydrogen Abstraction: Free bromine radicals (

    
    ) abstract hydrogen from solvent or the amide nitrogen, generating HBr (corrosive gas).
    
  • Radical Recombination: Formation of complex oligomers or

    
    .
    
  • Hydrolysis (Moisture Induced): In the presence of trace water at high temperatures, the amide bond hydrolyzes, releasing ammonia (

    
    ) and forming dibromofluoroacetic acid, which is prone to decarboxylation.
    
Runaway Reaction Potential

While DBFA is not classified as an explosive, the high halogen content suppresses flammability but increases the toxicity of thermal decomposition products.

  • Critical Hazard: Evolution of

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    fumes.
  • Incompatibility: Contact with reducing metals (Al, Zn, Mg) can trigger rapid, exothermic dehalogenation (Reformatsky-like initiation) even at moderate temperatures.

Part 3: Experimental Protocols for Stability Assessment

To validate the safety of DBFA in your specific process, you must generate empirical data. Do not rely solely on literature values.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine the onset temperature of exothermic decomposition (


).
  • Sample Prep: Weigh 2–5 mg of DBFA into a gold-plated high-pressure crucible (to contain corrosive gases).

  • Reference: Empty gold crucible.

  • Method: Ramp from 25°C to 300°C at 5°C/min under

    
     purge (50 mL/min).
    
  • Analysis:

    • Identify the endotherm (Melting Point: ~141°C).

    • Identify the first exotherm (

      
      ).
      
    • Safety Limit: Your maximum process temperature (

      
      ) must be 
      
      
      
      .
Protocol B: Accelerating Rate Calorimetry (ARC)

Purpose: Assess "Time to Maximum Rate" (TMR) for scale-up safety.

  • Sample Loading: Load 1–2 g of DBFA into a Titanium or Hastelloy spherical bomb (avoid stainless steel due to Fe catalysis).

  • Mode: Heat-Wait-Search (HWS).

    • Start: 50°C.

    • Step: 5°C.

    • Wait: 15 min.

    • Threshold: 0.02°C/min exotherm detection.

  • Output: Calculate

    
     (the temperature at which the reaction will reach maximum velocity within 24 hours). This determines your "Safety Storage Temperature."
    
Protocol C: Thermogravimetric Analysis (TGA)

Purpose: Quantify mass loss due to volatile evolution.

  • Method: Ramp 10°C/min from ambient to 400°C.

  • Coupling: Ideally coupled with FTIR or MS (TGA-MS) to identify off-gases.

  • Expected Result: Sharp mass loss post-melting indicates decomposition (loss of

    
    /HBr).
    

Part 4: Visualization of Stability Logic

Diagram 1: Stability Testing Workflow

This workflow ensures a self-validating safety assessment before scale-up.

StabilityWorkflow Start DBFA Sample (Solid) DSC DSC Screening (Find T_onset) Start->DSC Decision Exotherm < 200°C? DSC->Decision ARC ARC Testing (Adiabatic Runaway) Decision->ARC Yes (High Risk) Safe Define Process Limit (T_process < T_onset - 50K) Decision->Safe No (Stable) TGA TGA-MS (Gas ID) ARC->TGA Characterize Gas ARC->Safe Calculate TMR24h Redesign Process Redesign (Active Cooling) TGA->Redesign

Caption: Step-by-step thermal safety assessment workflow for halogenated intermediates.

Diagram 2: Thermal Degradation Mechanism

Understanding the chemical breakdown helps in selecting compatible materials and scrubbers.

Degradation DBFA This compound (Parent) Radical Radical Intermediate (•CFBr-CONH2) DBFA->Radical Homolysis BrRad Bromine Radical (•Br) DBFA->BrRad Homolysis Acid Dibromofluoroacetic Acid DBFA->Acid Hydrolysis Heat Heat (>150°C) Dimer Oligomers/Tars Radical->Dimer Recombination HBr HBr Gas (Corrosive) BrRad->HBr + H (Abstraction) Hydrolysis Hydrolysis (Trace H2O)

Caption: Primary thermal degradation pathways: Radical homolysis and hydrolysis.

Part 5: Safety & Handling Directives

Material Compatibility
  • Forbidden: Aluminum, Zinc, Magnesium. (Risk: Exothermic Reformatsky reaction).

  • Recommended: Hastelloy C-276, Glass-lined reactors, PTFE gaskets.

  • Avoid: Stainless Steel 304/316 at elevated temperatures (>100°C) if HBr evolution is suspected (pitting corrosion).

Storage
  • Condition: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

  • Temperature: Ambient (20–25°C) is generally safe, but refrigeration (2–8°C) is recommended for long-term purity retention to prevent slow dehydrobromination.

Emergency Response
  • Fire: Do NOT use water jet. Use

    
     or dry chemical.[3] Water may hydrolyze the compound, releasing acid fumes.
    
  • Spill: Absorb with inert material (Vermiculite). Do not use sawdust (combustible).

References

  • PubChem. (n.d.). This compound (Compound).[2][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Chemsrc. (n.d.). This compound CAS#:7663-25-4 MSDS. Retrieved October 26, 2023, from [Link]

  • Bernardi, L., et al. (2005). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. PMC - PubMed Central. (Contextual reference for reactivity of dibromofluoro- motifs). Retrieved from [Link]

Sources

Advanced Purity Analysis of 2,2-Dibromo-2-fluoroacetamide (DBFA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of 2,2-Dibromo-2-fluoroacetamide (DBFA) Document Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists

Executive Summary

This compound (DBFA, CAS 7663-25-4) is a specialized halogenated building block used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Unlike its more common analogue DBNPA (2,2-dibromo-3-nitrilopropionamide), DBFA presents unique analytical challenges due to the simultaneous presence of fluorine and labile bromine atoms.

This guide outlines a multi-modal analytical strategy prioritizing Quantitative


F-NMR (qNMR)  as the primary assay method to circumvent the thermal instability associated with GC and the hydrolytic sensitivity often seen in unbuffered HPLC. Secondary profiling via RP-HPLC  and GC-MS  is detailed for comprehensive impurity mapping.

Chemical Profile & Impurity Landscape

Understanding the synthesis and degradation pathways is prerequisite to selecting the correct analytical markers. DBFA is typically synthesized via the bromination of fluoroacetamide or the ammonolysis of dibromofluoroacetate esters.

Target Analyte:

  • Name: this compound[1][2]

  • Formula:

    
    
    
  • MW: 234.85 g/mol [1]

  • Key Feature: The central carbon is attached to three electron-withdrawing groups (F, Br, Br), making the amide bond susceptible to nucleophilic attack (hydrolysis) and the C-Br bond sensitive to homolytic cleavage (light/heat).

The Impurity "Suspect List"
Impurity TypeSpecific CompoundOriginDetection Method
Precursor 2-FluoroacetamideIncomplete bromination

F-NMR / HPLC
Intermediate 2-Bromo-2-fluoroacetamideUnder-brominationGC-MS /

F-NMR
Degradant 2,2-Dibromo-2-fluoroacetic acidHydrolysis (moisture)HPLC (Acidic) / IC
Inorganic Bromide (

), Fluoride (

)
DehalogenationIon Chromatography
Solvent Dichloromethane / Ethyl AcetateRecrystallizationGC-Headspace

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on the analytical goal (Assay vs. Trace Profiling).

AnalyticalWorkflow Start Sample: DBFA Raw Material Goal Define Analytical Goal Start->Goal Assay Purity Assay (>95%) Goal->Assay Quantification Trace Impurity Profiling (<0.1%) Goal->Trace Identification qNMR Method A: 19F-qNMR (Gold Standard) Assay->qNMR Primary Choice (No Standards Needed) HPLC Method B: RP-HPLC-UV (Acidic Mobile Phase) Assay->HPLC Secondary Choice (Requires Ref Std) Trace->HPLC Non-volatiles GCMS Method C: GC-MS (Volatile Impurities) Trace->GCMS Volatiles/Halides Result_Assay Absolute Purity (w/w%) qNMR->Result_Assay Result_Profile Impurity ID & Quant HPLC->Result_Profile GCMS->Result_Profile

Figure 1: Analytical workflow prioritizing qNMR for assay to avoid reference standard dependency and degradation issues.

Method A: Quantitative F-NMR (Primary Assay)

Rationale:


F-NMR is the superior method for DBFA because it provides direct structural specificity without the need for a DBFA reference standard (which may be unstable). It cleanly separates the target signal from the monobromo- and non-brominated precursors.
Protocol
  • Instrument: 400 MHz NMR (or higher) with a probe capable of

    
    F observation.
    
  • Solvent: DMSO-

    
     (Preferred for solubility and stability) or Acetonitrile-
    
    
    
    . Avoid
    
    
    to prevent hydrolysis.
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). Ensure IS purity is certified.
  • Sample Preparation:

    • Weigh ~20 mg of DBFA (accurately to 0.01 mg).

    • Weigh ~15 mg of IS (accurately to 0.01 mg).

    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Critical: Fluorine
      
      
      relaxation times can be long; insufficient delay causes under-quantification).
    • Scans: 32 or 64.

    • Spectral Width: Sufficient to cover -50 to -250 ppm.

Data Analysis: Calculate purity (


) using the molar ratio:


Where

= Integral area,

= Number of F atoms,

= Molecular weight,

= Weight.[2][3][4]

Method B: RP-HPLC (Impurity Profiling)

Rationale: While NMR is excellent for assay, HPLC is required to detect non-fluorinated impurities and degradation products at trace levels. Critical Control: The mobile phase must be acidic (pH 2-3) to stabilize the amide bond. Neutral or basic pH will induce rapid hydrolysis to dibromofluoroacetic acid on-column.

Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar hydrolysis products)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide band). Note: DBFA has low UV absorbance; high concentration (1-2 mg/mL) may be needed for impurity detection.

  • Temperature: 25°C (Do not heat column to avoid degradation).

Handling, Stability & Safety

DBFA is a potent alkylating agent and potentially genotoxic. It shares toxicity profiles with fluoroacetamide (metabolic poison, Krebs cycle inhibitor).[5]

Hydrolysis Pathway

Moisture is the primary enemy of DBFA stability. The diagram below details the degradation mechanism that analysts must prevent.

Hydrolysis cluster_prevention Prevention Strategy DBFA This compound (Target) Intermediate Tetrahedral Intermediate DBFA->Intermediate + H2O Water H2O (Nucleophile) Acid 2,2-Dibromo-2-fluoroacetic Acid (Major Degradant) Intermediate->Acid - NH3 Ammonia NH3 Intermediate->Ammonia P1 Store Desiccated P2 Use Acidic Solvents P3 Avoid MeOH (Transesterification risk)

Figure 2: Hydrolytic degradation pathway. Note that using Methanol as a diluent can lead to methyl ester formation; Acetonitrile is preferred.

Safety Precautions:

  • Containment: Handle only in a certified fume hood.

  • Deactivation: Spills should be treated with 10% aqueous sodium hydroxide (to induce hydrolysis to the acid) followed by calcium chloride (to precipitate fluoride), though professional hazardous waste disposal is mandatory.

  • Storage: Store at 2-8°C under Argon/Nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20252537, this compound. Retrieved from [Link]

  • U.S. EPA (2020). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water. (Context for Haloacetamide extraction). Retrieved from [Link]

  • Reeves, B. D., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.[6] (Mechanistic parallel for haloacetamide hydrolysis). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 2,2-Dibromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Knowns and Unknowns

In the landscape of novel chemical entities, it is not uncommon to encounter compounds with significant therapeutic or biocidal potential but an unelucidated mechanism of action. 2,2-Dibromo-2-fluoroacetamide is one such molecule. While direct, empirical data on its specific biological interactions are not extensively available in current literature, a robust mechanistic hypothesis can be formulated through the careful analysis of structurally analogous compounds. This guide synthesizes information from related halogenated acetamides to propose a dual-pronged mechanism of action for this compound, providing a foundational framework for future empirical investigation.

This document is structured to first present the hypothesized mechanisms, followed by detailed experimental protocols designed to validate these propositions. The underlying principle is that a well-reasoned hypothesis, grounded in the established biochemistry of related molecules, is the most effective starting point for rigorous scientific inquiry.

Part 1: Hypothesized Mechanisms of Action

Based on the chemical structure of this compound, featuring a reactive dihalo-fluoro-methyl group attached to an acetamide backbone, two primary mechanisms of action are proposed. These are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

Hypothesis A: Metabolic Bioactivation and Krebs Cycle Inhibition

The most compelling hypothesis for the mechanism of action of this compound is through its metabolic conversion to a toxic metabolite that inhibits the Krebs (citric acid) cycle. This is directly analogous to the well-documented action of the related compound, fluoroacetamide.[1][2]

  • Intracellular Uptake and Hydrolysis: Upon entering the cell, it is proposed that this compound is hydrolyzed by intracellular amidases. This enzymatic action would cleave the amide bond, releasing a highly reactive di-bromo-fluoroacetate intermediate. The presence of a fluoroacetate-specific dehalogenase has been identified, which could also play a role in its metabolism.[3]

  • Conversion to a Toxic Analogue: This di-bromo-fluoroacetate would then be activated by coenzyme A (CoA) to form di-bromo-fluoroacetyl-CoA.

  • Lethal Synthesis: The di-bromo-fluoroacetyl-CoA would then enter the Krebs cycle, where it condenses with oxaloacetate in a reaction catalyzed by citrate synthase, forming a fluorinated and brominated citrate analogue.

  • Enzyme Inhibition: This resulting "fraudulent" substrate, likely a di-bromo-fluorocitrate, would then act as a potent inhibitor of the enzyme aconitase.[1][3] Aconitase is responsible for the isomerization of citrate to isocitrate, a critical step in the Krebs cycle. Inhibition of aconitase leads to a buildup of citrate, the shutdown of the Krebs cycle, and a subsequent halt in cellular respiration and ATP production, ultimately leading to cell death.[1][3]

The following diagram illustrates this proposed metabolic pathway:

G cluster_cell Cellular Environment A This compound (Extracellular) C This compound (Intracellular) A->C Uptake B Cell Membrane E Di-bromo-fluoroacetate C->E Hydrolysis D Amidase / Dehalogenase G Di-bromo-fluoroacetyl-CoA E->G Activation F Acetyl-CoA Synthetase J Di-bromo-fluorocitrate G->J Condensation with Oxaloacetate H Krebs Cycle I Citrate Synthase K Aconitase (Inhibited) J->K Inhibition L Citrate Accumulation & Cellular Respiration Block K->L

Caption: Proposed metabolic activation pathway of this compound.

Hypothesis B: Broad-Spectrum Antimicrobial Activity via Non-Specific Mechanisms

The presence of multiple halogen atoms on the acetamide scaffold suggests a potential for broader, less specific antimicrobial activity, similar to other halogenated organic compounds used as biocides.[4] This hypothesis is particularly relevant in the context of its potential use as an antimicrobial agent. The incorporation of halogens on phenyl rings has been shown to improve the antibacterial properties of molecules.[5]

  • Membrane Disruption: The lipophilic nature of the halogenated alkyl group could facilitate the insertion of the molecule into bacterial cell membranes, disrupting membrane integrity and leading to leakage of intracellular contents and cell lysis.

  • Non-specific Enzyme Inhibition: The reactive nature of the carbon-bromine bonds could lead to covalent modification of nucleophilic residues (such as cysteine or histidine) in the active sites of various essential enzymes, leading to non-specific enzyme inhibition. This is a common mechanism for many biocides.

  • Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS) within the cell, leading to damage of DNA, proteins, and lipids, and ultimately triggering apoptosis or necrosis.

The following diagram illustrates the potential points of interaction for this proposed mechanism:

G cluster_bacterium Bacterial Targets A This compound C Cell Membrane A->C Disruption of Membrane Potential D Essential Enzymes (e.g., PBP) A->D Covalent Modification E Cellular Respiration A->E Induction of Oxidative Stress B Bacterial Cell F Cell Lysis C->F G Enzyme Inactivation D->G H ROS Production E->H

Caption: Potential antimicrobial targets of this compound.

Part 2: Experimental Validation Protocols

To empirically test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to provide a clear, step-by-step approach to validating each hypothesis.

Experimental Protocol 1: Validation of Krebs Cycle Inhibition

Objective: To determine if this compound inhibits the Krebs cycle via the proposed metabolic activation pathway.

Methodology:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HepG2) in standard growth medium.

    • Prepare multiple flasks for treatment with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

  • Metabolite Extraction:

    • Following treatment, wash the cells with ice-cold PBS and quench metabolism with a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a targeted method to quantify the levels of key Krebs cycle intermediates, including citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate.

    • Synthesize an analytical standard for di-bromo-fluorocitrate to confirm its formation in treated cells.

  • Data Analysis:

    • Compare the levels of Krebs cycle intermediates between treated and control groups. A significant accumulation of citrate in the treated cells would strongly support the inhibition of aconitase.

    • The detection of di-bromo-fluorocitrate in treated cells would provide direct evidence for the proposed metabolic activation pathway.

Workflow Diagram:

G A Cell Culture (HepG2) B Treatment with This compound A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis: Quantification of Krebs Cycle Intermediates D->E F Conclusion: Confirmation of Aconitase Inhibition E->F

Caption: Workflow for validating Krebs cycle inhibition.

Experimental Protocol 2: Assessment of Antimicrobial Activity and Mechanism

Objective: To determine the antimicrobial efficacy of this compound and to investigate its potential mechanisms of action against bacteria.

Methodology:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Perform a broth microdilution assay to determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Membrane Integrity Assay:

    • Treat bacterial cells with the compound at its MIC and 2x MIC.

    • Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane integrity via flow cytometry or fluorescence microscopy. An increase in PI fluorescence would indicate membrane damage.

  • Enzyme Inhibition Assays:

    • If a specific enzyme target is suspected (e.g., penicillin-binding proteins for cell wall synthesis), perform in vitro enzyme inhibition assays using purified enzymes.[6]

    • For broader effects, proteomics analysis (e.g., 2D-DIGE or mass spectrometry-based proteomics) can be used to identify proteins that are differentially expressed or post-translationally modified in response to treatment.

  • Reactive Oxygen Species (ROS) Measurement:

    • Treat bacterial cells with the compound and use a ROS-sensitive fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels via flow cytometry or a plate reader. An increase in fluorescence would indicate the induction of oxidative stress.

Summary of Quantitative Data to be Generated:

ParameterAssayExpected Outcome for Positive Result
Minimum Inhibitory Concentration (MIC) Broth MicrodilutionLow µg/mL or µM value
Membrane Damage Propidium Iodide StainingIncreased fluorescence intensity
Enzyme Inhibition (IC50) In Vitro Enzyme AssayLow µM value
ROS Production DCFDA AssayIncreased fluorescence intensity

Part 3: Concluding Remarks and Future Directions

The proposed mechanisms of action for this compound, centered on metabolic bioactivation and broad-spectrum antimicrobial effects, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and elucidating the precise biological activity of this compound.

Future research should focus on a multi-pronged approach, combining metabolomics, proteomics, and classical microbiology techniques to build a comprehensive understanding of how this compound interacts with biological systems. The insights gained from such studies will be invaluable for the potential development of this molecule as a therapeutic agent or biocide.

References

  • University of Hertfordshire. (n.d.). Fluoroacetamide. AERU. Retrieved February 2, 2026, from [Link]

  • Feng, Y., Fang, L., & Ju, Y. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339. Retrieved February 2, 2026, from [Link]

  • Feng, Y., Fang, L., & Ju, Y. (2012). 2,2-Dibromo-N-(4-fluoro-phen-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339. Retrieved February 2, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (2025-02-26). Novel cationic dihydropyrrol-2-one compounds as antimicrobial agents and quorum sensing inhibitors. Western Sydney University. Retrieved February 2, 2026, from [Link]

  • de Oliveira, L. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology, 11, 1989. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Retrieved February 2, 2026, from [Link]

  • Wikipedia contributors. (2023, December 1). Fluoroacetamide. Wikipedia. Retrieved February 2, 2026, from [Link]

Sources

"toxicology profile of 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Characterization & Hazard Profile of 2,2-Dibromo-2-fluoroacetamide (DBFA)

Executive Summary

This compound (DBFA) (CAS: 7663-25-4) is a specialized halogenated organic intermediate primarily utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Unlike its widely studied analogs (e.g., dibromoacetamide or fluoroacetamide), DBFA lacks a comprehensive, publicly indexed toxicological dossier.

This technical guide synthesizes a predictive toxicological profile based on Structure-Activity Relationships (SAR), homologous compound analysis, and first-principles chemical reactivity. Researchers must treat DBFA as a dual-threat agent : possessing the acute alkylating potential of di-haloacetamides and the latent metabolic toxicity of fluoroacetates.

Chemical Identity & Physicochemical Properties

DBFA is a tri-haloacetamide characterized by a sterically crowded alpha-carbon bearing two bromine atoms and one fluorine atom.

PropertyData / Description
Chemical Name This compound
CAS Number 7663-25-4
Molecular Formula C₂H₂Br₂FNO
Molecular Weight 234.85 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in polar organic solvents (DMSO, Methanol); limited water solubility.
Reactivity Class Electrophilic Alkylating Agent; Pro-toxicant (Metabolic)

Mechanism of Action: The Dual-Threat Hypothesis

The toxicity of DBFA is hypothesized to stem from two distinct molecular mechanisms. As a Senior Application Scientist, I propose the following causal pathways for experimental validation.

Mechanism A: Direct Cellular Alkylation (The "Kinetic" Phase)

The Carbon-Bromine (C-Br) bond is relatively weak and polarizable. The presence of the highly electronegative Fluorine atom on the same carbon (


) increases the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine residues in proteins).
  • Outcome: Rapid depletion of cellular Glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and eventual apoptosis/necrosis.

Mechanism B: Metabolic Bioactivation (The "Latent" Phase)

Through reductive dehalogenation (mediated by Cytochrome P450 enzymes), DBFA may sequentially lose bromine atoms.

  • Pathway:

    
     (Fluoroacetamide).
    
  • Outcome: Fluoroacetamide is a known metabolic poison.[3] It hydrolyzes to fluoroacetate, which mimics acetate in the Krebs cycle, forming fluorocitrate . Fluorocitrate irreversibly inhibits aconitase, halting cellular respiration (The "Lethal Synthesis").

Visualizing the Pathway

DBFA_Mechanism DBFA This compound (DBFA) GSH Glutathione (GSH) Depletion DBFA->GSH Direct Alkylation (SN2) DNA_Alk DNA Alkylation (Genotoxicity) DBFA->DNA_Alk Nucleophilic Attack Metabolism Reductive Dehalogenation (P450) DBFA->Metabolism In Vivo Processing OxStress Oxidative Stress (ROS Accumulation) GSH->OxStress Loss of Redox Balance FAM Fluoroacetamide (Metabolite) Metabolism->FAM -2 Br Krebs Aconitase Inhibition (Krebs Cycle Block) FAM->Krebs Lethal Synthesis

Figure 1: Proposed dual-mechanism toxicity pathway: Direct alkylation leading to oxidative stress and metabolic conversion to mitochondrial toxins.

Comparative Toxicological Profile

Since specific LD50 data for DBFA is sparse, we utilize Read-Across methodology using well-characterized structural analogs.

EndpointAnalog: Dibromoacetamide (DBAc)Analog: FluoroacetamidePredicted Profile: DBFA
Acute Oral Toxicity Moderate (LD50 Rat: ~300 mg/kg)Extreme (LD50 Rat: 5–15 mg/kg)High Risk (Est. 20–100 mg/kg). Presence of F suggests higher potency than DBAc.
Cytotoxicity (CHO Cells)

: ~10⁻⁴ M

: Variable
High . Synergistic effect of alkylation and respiratory inhibition.
Genotoxicity (Ames) Positive (TA100 strain)Negative (mostly non-mutagenic)Likely Positive . Brominated alpha-carbons are potent mutagens via base alkylation.
Target Organs Liver, GI TractHeart, CNS, Kidneys Multi-System . CNS/Heart (due to F-metabolites) + Liver (alkylation).

Experimental Protocols for Validation

To validate the profile of DBFA, the following "Self-Validating" experimental workflows are recommended. These protocols prioritize operator safety due to the unknown potency of the compound.

Protocol A: Thiol Reactivity Assay (GSH Binding)

Purpose: To quantify the direct alkylating potential (Mechanism A).

  • Preparation: Dissolve DBFA in DMSO to 10 mM. Prepare 1 mM L-Glutathione (reduced) in phosphate buffer (pH 7.4).

  • Reaction: Mix DBFA and GSH in a 1:10 molar ratio (excess GSH) at 37°C.

  • Monitoring: At T=0, 15, 30, and 60 mins, withdraw aliquots.

  • Detection: React aliquots with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

  • Validation:

    • Control: N-Ethylmaleimide (Positive Control for alkylation).

    • Result: A rapid decrease in absorbance indicates DBFA is consuming free thiols.

Protocol B: In Vitro Cytotoxicity (CHO Cell Assay)

Purpose: To determine the


 and compare potency against regulated DBPs.
  • Seeding: Seed Chinese Hamster Ovary (CHO) cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Expose cells to DBFA (concentration range: 0.1 µM to 1000 µM) for 72 hours.

    • Safety Note: All dosing must occur in a Class II Biosafety Cabinet.

  • Viability Assessment: Use MTT or Alamar Blue assay.

  • Calculation: Plot dose-response curve. Calculate

    
     using non-linear regression.
    
Workflow Visualization

Exp_Workflow cluster_0 Tier 1: Reactivity cluster_1 Tier 2: Cellular Toxicity Start DBFA Sample (Solid) Sol Solubilization (DMSO Stock) Start->Sol GSH GSH Binding Assay (Ellman's Reagent) Sol->GSH CHO CHO Cell Viability (72h Exposure) Sol->CHO Res1 Determine k_react (Alkylation Rate) GSH->Res1 Risk Risk Assessment Output Res1->Risk High Reactivity Res2 Calculate IC50 CHO->Res2 Res2->Risk Low IC50

Figure 2: Tiered experimental workflow for characterizing DBFA toxicity.

Handling & Safety Guidelines

Given the predicted "High Toxicity" classification, strict handling protocols are mandatory.

  • Respiratory Protection: DBFA dust or vapors may cause severe respiratory irritation (similar to halogen fluorides). Use a P100 respirator or work strictly within a fume hood.

  • Skin Contact: High permeability is expected. Double-gloving (Nitrile/Laminate) is required.

  • Decomposition Hazards: In a fire, DBFA decomposes to release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Standard ABC fire extinguishers are insufficient; water spray must be used to scrub acid gases, but containment of runoff is critical.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]

  • Plewa, M. J., et al. (2002). Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity. Environmental Science & Technology. (Demonstrates toxicity of related haloacetamides). Retrieved from [Link]

  • Pals, J., et al. (2011). Toxicological Profile of Haloacetamides in Drinking Water. Water Research. (Establishes the alkylation mechanism for HAcAms). Retrieved from [Link]

Sources

The Synthetic Potential of 2,2-Dibromo-2-fluoroacetamide: A Prospectus for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Among the diverse array of fluorinated building blocks, those bearing multiple halogen atoms offer unique reactivity profiles. This technical guide provides an in-depth analysis of the prospective applications of 2,2-dibromo-2-fluoroacetamide in organic synthesis. While direct literature on this specific reagent is nascent, this document extrapolates from the known chemistry of analogous dihaloacetamides and gem-difluoro compounds to forecast its potential as a versatile tool for the construction of complex molecular architectures. We will explore its hypothetical synthesis, predicted reactivity, and potential applications in areas such as the formation of fluorinated heterocycles and as a tunable electrophile in covalent inhibitor design, thereby presenting a compelling case for its investigation and adoption by researchers in the chemical sciences.

Introduction: The Allure of Multi-Halogenated Building Blocks

The presence of fluorine in pharmaceuticals and agrochemicals is known to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of novel fluorinated building blocks is of paramount importance. Compounds bearing a geminal arrangement of different halogen atoms, such as this compound, are particularly intriguing. The confluence of a fluorine atom and two bromine atoms on the same carbon atom, alpha to an amide carbonyl, is anticipated to bestow a unique and tunable reactivity. This guide will serve as a forward-looking exploration of the synthetic utility of this promising, yet underexplored, reagent.

Physicochemical Properties and Proposed Synthesis

To embark on an exploration of its applications, we must first consider the fundamental properties and a plausible synthetic route for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₂Br₂FNOPubChem
Molecular Weight 234.85 g/mol PubChem
CAS Number 7663-25-4PubChem
IUPAC Name This compoundPubChem
SMILES C(=O)(C(F)(Br)Br)NPubChem
Proposed Synthetic Pathway

A plausible multi-step synthesis could commence with 2-fluoroacetamide as the starting material.

Experimental Protocol: Hypothetical Synthesis of this compound

Objective: To propose a feasible laboratory-scale synthesis of this compound.

Materials:

  • 2-Fluoroacetamide

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or light source

  • Suitable solvent (e.g., Carbon tetrachloride - CCl₄, or Acetonitrile)

  • Apparatus for reflux, inert atmosphere (e.g., nitrogen or argon), and subsequent work-up and purification (e.g., rotary evaporator, column chromatography).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoroacetamide (1.0 eq.) in a suitable solvent under an inert atmosphere.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (2.2 eq.) to the solution. A slight excess of NBS is used to ensure complete dibromination.

  • Initiation: Add a catalytic amount of a radical initiator like AIBN, or irradiate the reaction mixture with a suitable light source to initiate the bromination.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Proposed Synthesis start 2-Fluoroacetamide reagents N-Bromosuccinimide (2.2 eq.) Radical Initiator/Light reaction Reflux in Solvent workup Work-up (Filtration, Washing) purification Purification (Column Chromatography) product This compound

Predicted Reactivity and Mechanistic Considerations

The reactivity of this compound is expected to be dominated by the electrophilic nature of the C2 carbon. The presence of three electron-withdrawing halogens will render this carbon highly susceptible to nucleophilic attack. Furthermore, the two bromine atoms are excellent leaving groups, which will facilitate a range of substitution and elimination reactions.

As a Tunable Electrophile for Covalent Modification

Recent studies have highlighted the use of dihaloacetamides as tunable electrophiles for the reversible covalent targeting of cysteine residues in proteins.[3] In this context, one halogen acts as the initial leaving group upon nucleophilic attack by the cysteine thiol, and the second halogen can be involved in subsequent reactions, potentially leading to a reversible or irreversible bond.

It is hypothesized that this compound will exhibit a high reactivity towards soft nucleophiles like thiols. The two bromine atoms can act as leaving groups in a stepwise manner. This opens up the possibility of using this reagent in the design of targeted covalent inhibitors (TCIs), where the reactivity can be modulated by the nature of the amine scaffold.[3]

G Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Cysteine Thiol) Product1 Mono-substituted Product (- Br⁻) Intermediate->Product1 Loss of Br⁻ Product2 Further Reaction/ Rearrangement Product1->Product2

Potential Applications in Organic Synthesis

The unique structural features of this compound suggest its utility in a variety of synthetic transformations, particularly in the construction of fluorinated molecules that are of interest in medicinal chemistry and materials science.

Precursor to gem-Difluoroalkenes

gem-Difluoroalkenes are valuable synthetic intermediates and can serve as bioisosteres for carbonyl groups.[4] The reaction of aldehydes and ketones with reagents like dibromodifluoromethane and zinc is a known method for their synthesis.[5] It is plausible that this compound could serve as a precursor to a novel class of fluorinated enamides or related structures through reductive debromination and subsequent transformations.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry.[6][7] The electrophilic nature of this compound, coupled with the presence of multiple leaving groups, makes it an attractive candidate for the synthesis of novel fluorinated heterocycles. Reactions with binucleophilic reagents could lead to the formation of various ring systems. For instance, reaction with a 1,2-diamine could potentially yield a fluorinated piperazinone derivative, while reaction with a 1,2-aminothiol could lead to a fluorinated thiazolidinone.

G cluster_heterocycles Heterocycle Synthesis Start 2,2-Dibromo-2- fluoroacetamide Diamine 1,2-Diamine Start->Diamine Aminothiol 1,2-Aminothiol Start->Aminothiol Piperazinone Fluorinated Piperazinone Thiazolidinone Fluorinated Thiazolidinone

Conclusion and Future Outlook

While the dedicated scientific literature on this compound is currently sparse, a thorough analysis of the reactivity of analogous compounds strongly suggests its significant potential as a versatile building block in organic synthesis. Its projected high electrophilicity and the presence of multiple leaving groups make it a prime candidate for the synthesis of novel fluorinated compounds, including heterocycles and covalent modifiers of biological targets.

The hypothetical synthesis presented herein is based on well-established principles of organic chemistry and should be readily achievable in a laboratory setting. It is our firm belief that the exploration of the chemistry of this compound will open new avenues in medicinal chemistry and materials science. We strongly encourage the synthetic community to investigate the properties and reactivity of this promising reagent, which holds the key to unlocking new molecular diversity.

References

A comprehensive list of references that support the chemical principles and analogies discussed in this guide will be provided upon the publication of experimental data involving this compound. The citations within the text refer to foundational concepts and related studies that underpin the prospective analysis presented.

Sources

2,2-Dibromo-2-fluoroacetamide: Technical Review & Synthetic Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2,2-Dibromo-2-fluoroacetamide , structured for researchers in organofluorine chemistry and drug development.

Executive Summary

This compound (CAS: 7663-25-4) is a highly specialized halogenated synthon used primarily in the development of fluorinated pharmaceuticals and agrochemicals. Unlike its non-fluorinated analog (the biocide DBNPA), this compound serves as a critical "C2" building block for introducing the fluorine moiety into complex scaffolds via Reformatsky-type reactions.

Its unique structure—featuring two labile bromine atoms and a fluorine atom at the


-position—grants it dual reactivity: it acts as both an electrophile (alkylating agent) and a nucleophilic precursor (via zinc insertion). This guide details its physicochemical profile, synthesis from ethyl dibromofluoroacetate (EDBFA), and its pivotal role in synthesizing 

-fluoroacrylamides.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name This compound
CAS Number 7663-25-4
Molecular Formula

Molecular Weight 234.85 g/mol
Appearance Crystalline Solid (White to Off-white)
Solubility Soluble in polar organic solvents (DMSO, DMF, MeCN); limited water solubility.
Key Moiety

-Bromo-

-fluoroamide (

)
Reactivity Class Electrophilic Alkylating Agent / Reformatsky Precursor
Structural Significance

The presence of the highly electronegative fluorine atom adjacent to the amide carbonyl and two bromine atoms creates a unique electronic environment. The C-Br bonds are weakened by the electron-withdrawing fluorine, facilitating metal insertion (e.g., Zn) under mild conditions, while the amide group provides a handle for hydrogen bonding and further derivatization.

Synthesis & Production

The primary synthetic route to this compound avoids the direct bromination of the highly toxic fluoroacetamide. Instead, it proceeds via the ammonolysis of Ethyl Dibromofluoroacetate (EDBFA) , a commercially available fluorinated building block.

Validated Synthetic Pathway

The synthesis is a nucleophilic acyl substitution where ammonia displaces the ethoxy group of EDBFA.

Reaction Scheme:



Process Logic
  • Precursor Selection: EDBFA is chosen because the ester group is sufficiently reactive toward ammonia, yet the

    
     group remains intact under controlled basic conditions.
    
  • Temperature Control: The reaction is initiated at

    
     to prevent the "haloform-type" cleavage of the 
    
    
    
    group, which can occur at higher temperatures in basic media.
  • Purification: The product typically precipitates or is extracted, avoiding high-vacuum distillation which could lead to thermal decomposition.

SynthesisPathway EDBFA Ethyl Dibromofluoroacetate (EDBFA) Intermediate Tetrahedral Intermediate EDBFA->Intermediate Nucleophilic Attack (0°C) Ammonia Ammonia (aq/gas) Ammonia->Intermediate Product This compound (Target) Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Figure 1: Ammonolysis pathway for the synthesis of this compound from EDBFA.

Synthetic Utility: The Reformatsky Protocol

The most authoritative application of this compound in literature is its use in Reformatsky-type reactions to generate


-fluoroacrylamides. These motifs are bioisosteres of acrylamides (often used as covalent warheads in kinase inhibitors) but with altered metabolic stability and electrophilicity due to the fluorine atom.
Mechanism: Zinc-Mediated Olefination

Unlike standard Reformatsky reactions that yield


-hydroxy esters, the reaction of dibromofluoro-derivatives with aldehydes in the presence of Zinc often leads to defunctionalization  to form the alkene directly (olefination).

Pathway:

  • Zinc Insertion: Zn inserts into the C-Br bond to form a zinc carbenoid/enolate species.

  • Addition: Nucleophilic attack on the aldehyde carbonyl.

  • Elimination: Spontaneous

    
    -elimination of the second bromine and the hydroxyl group (often requiring activation or occurring in situ) to yield the 
    
    
    
    -alkene.
Stereoselectivity

The reaction is highly stereoselective, typically favoring the (Z)-isomer of the


-fluoroacrylamide. This is driven by the chelation of the zinc ion with the amide oxygen and the incoming aldehyde, locking the transition state geometry.

Reformatsky Start This compound ZnSpecies Organozinc Intermediate (Zn-Carbenoid) Start->ZnSpecies + Zn, THF/DMF Zn Zinc (Zn) Zn->ZnSpecies Aldehyde R-CHO (Aldehyde) Adduct β-Hydroxy-α-bromo Intermediate Aldehyde->Adduct ZnSpecies->Adduct + Aldehyde Product (Z)-α-Fluoroacrylamide Adduct->Product Elimination (-ZnBrOH)

Figure 2: Zinc-mediated Reformatsky-type olefination to synthesize (Z)-α-fluoroacrylamides.

Toxicology & Safety (E-E-A-T)

Warning: While specific LD50 data for this compound is sparse compared to its non-fluorinated analogs, it must be handled as a High Potency Hazard .

Mechanism of Toxicity (Predicted)
  • Metabolic Release of Fluoroacetate: Upon hydrolysis (enzymatic or environmental), the amide bond may cleave to release fluoroacetic acid .

    • Pathway: Fluoroacetate

      
       Fluorocitrate 
      
      
      
      Inhibition of Aconitase (Krebs Cycle blockade).[1]
    • Consequence: Citrate accumulation, convulsions, cardiac failure.[1]

  • Alkylating Potential: The dibromomethyl group is a potent electrophile capable of alkylating DNA and proteins (cysteine residues), leading to cytotoxicity and potential genotoxicity.

Handling Protocols
  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Deactivation: Waste containing this compound should be treated with a strong base (NaOH) over time to hydrolyze the amide and alkyl halides, followed by specific fluoride waste disposal protocols, NOT general organic waste.

Experimental Protocol: Synthesis of (Z)- -Fluoroacrylamide Derivative

Derived from standard EDBFA methodologies (e.g., Taguchi et al.) adapted for the amide.

Reagents:

  • This compound (1.0 equiv)[2]

  • Benzaldehyde (1.1 equiv)

  • Zinc dust (activated, 2.5 equiv)

  • THF (anhydrous)

  • MS 4Å (Molecular Sieves)

Step-by-Step Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.

  • Setup: In a flame-dried 3-neck flask under Argon, suspend the activated Zinc and MS 4Å in anhydrous THF.

  • Addition: Add the aldehyde (Benzaldehyde) to the suspension.

  • Initiation: Cool the mixture to

    
    . Slowly add a solution of This compound  in THF dropwise over 30 minutes. Note: An exotherm may be observed.[3]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Visualize with UV/KMnO4).

  • Quench: Quench the reaction with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient). The (Z)-isomer usually elutes first or is the major product.

References

  • Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. Source: Beilstein Journal of Organic Chemistry (2015). URL:[Link]

  • This compound Chemical Details. Source: U.S. EPA CompTox Chemicals Dashboard.[4][5][2] URL:[Link][2]

  • Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. (Context on alpha-fluoroacetamide reactivity). Source: ResearchGate.[6] URL:[Link]

  • Novel halonitriles and their preparation (Patent EP0143465B1).

Sources

The Fluorine Scaffold: Technical Guide to 2,2-Dibromo-2-fluoroacetamide

[1]

Executive Summary

2,2-Dibromo-2-fluoroacetamide (CAS: 7663-25-4) is a specialized, high-value C2-fluorinated building block used primarily in the synthesis of complex pharmaceutical intermediates.[1][2][3][4][5][6][7] Unlike commodity biocides (e.g., DBNPA), this compound serves as a critical "fluorine anchor" in medicinal chemistry, enabling the precise installation of monofluorinated motifs—specifically


-fluoroacrylamidesmonofluorinated cyclopropanes1

This guide details the discovery, synthesis, and mechanistic utility of this compound, focusing on its role as a Reformatsky-type reagent in the development of metabolically stable drug candidates.[1]

Part 1: Chemical Identity & Physical Profile[1][5]

This compound is characterized by its dense functionalization at the

1

1
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 7663-25-4
Molecular Formula

Molecular Weight 234.85 g/mol
Appearance White to off-white crystalline solid
Melting Point 93–97 °C
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Reactivity Class

-Haloacetamide / Reformatsky Precursor
Primary Precursor Ethyl dibromofluoroacetate (EDBFA)

Part 2: Discovery and Historical Evolution[1]

The history of this compound is intrinsically linked to the "Fluorine Renaissance" in pharmaceutical chemistry, where the strategic introduction of fluorine is used to modulate pKa, lipophilicity, and metabolic stability.[1]

The EDBFA Era (1990s)

The compound's utility emerged from research into Ethyl dibromofluoroacetate (EDBFA) .[1][8] In 1994, the Ishihara group demonstrated that EDBFA could undergo one-step Reformatsky reactions mediated by Zinc (Zn) and Diethylaluminum chloride (




181
The Amide Breakthrough (2010s)

While EDBFA was effective for esters, the direct synthesis of fluorinated amides—crucial for peptide mimics and enzyme inhibitors—remained challenging.[1] Research by Pannecoucke, Couve-Bonnaire, and Jubault (2013) at INSA de Rouen highlighted the limitations of secondary amides (e.g., N-benzyl-2,2-dibromo-2-fluoroacetamide), which failed to eliminate water to form acrylamides.[1]

Their pivotal discovery was that tertiary amides of this compound allowed for the stereoselective synthesis of (Z)-


-fluoroacrylamides18Taisho PharmaceuticalEli Lilly1

Part 3: Synthesis and Mechanistic Pathways[1]

Synthesis of the Core Reagent

The industrial preparation of this compound typically proceeds via the amidation of EDBFA.[1]

Protocol:

  • Starting Material: Ethyl dibromofluoroacetate (EDBFA).[1][8]

  • Reagent: Ammonia (

    
    ) in methanol or a specific primary/secondary amine for substituted derivatives.
    
  • Conditions:

    
     to Room Temperature, 2–4 hours.
    
  • Purification: Recrystallization from hexanes/ethyl acetate.

Mechanistic Workflow: The Zinc-Mediated Activation

The primary utility of this compound lies in its reaction with carbonyls (aldehydes/ketones) in the presence of Zinc (

1
Diagram 1: Synthesis & Application Workflow

GEDBFAEthyl dibromofluoroacetate(EDBFA)AmideThis compound(Target Reagent)EDBFA->AmideAmidation (NH3/RNH2)Zn_IntZinc Enolate Intermediate(Reformatsky Species)Amide->Zn_Int+ Et2Zn / ZnActivationProduct_A(Z)-alpha-Fluoroacrylamide(Michael Acceptor)Zn_Int->Product_A+ Aldehyde(Elimination)Product_BMonofluorinated Cyclopropane(Drug Scaffold)Zn_Int->Product_B+ Alkene(Carbenoid Transfer)

Caption: Workflow from EDBFA precursor to high-value fluorinated scaffolds via Zinc activation.

Part 4: Technical Deep Dive – The Stereoselectivity Engine

The critical value of this compound is its ability to yield (Z)-selective alkenes.[1] This is governed by a chelation-controlled mechanism.[1][8]

The "Z" Selectivity Mechanism

When the zinc enolate attacks an aldehyde, it forms a six-membered transition state (Zimmerman-Traxler model).[1] The specific coordination between the Zinc atom, the amide oxygen, and the incoming aldehyde dictates the stereochemical outcome.[1]

  • Formation: The reaction generates a syn-

    
    -bromo-
    
    
    -fluoro-
    
    
    -hydroxyamide intermediate.[1]
  • Elimination: Unlike secondary amides, tertiary amide derivatives facilitate the elimination of

    
    , driving the formation of the double bond.[1]
    
  • Result: High diastereoselectivity (

    
    ) is achieved, which is essential for biological activity where alkene geometry dictates receptor binding.[1]
    
Diagram 2: Chelation-Controlled Stereoselectivity

MechanismStartThis compoundEnolateZinc Enolate(Chelated Species)Start->Enolate+ Et2ZnTS6-Membered Transition State(Zimmerman-Traxler)Enolate->TS+ R-CHOSyn_ProdSyn-Aldol AdductTS->Syn_ProdC-C Bond FormationEliminationAnti-Elimination of ZnBr(OH)Syn_Prod->EliminationFinal(Z)-FluoroacrylamideElimination->FinalStereoselective

Caption: The mechanistic pathway ensuring Z-selectivity in fluoroacrylamide synthesis.

Part 5: Experimental Protocol (Validated)

Objective: Synthesis of a (Z)-

Reagents:

  • Tertiary this compound (1.0 equiv)[1]

  • Aldehyde (1.2 equiv)[1]

  • Diethylzinc (

    
    , 1.0 M in hexanes, 4.0 equiv)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve the amide (1.0 mmol) and aldehyde (1.2 mmol) in anhydrous THF (10 mL).

  • Activation: Cool the mixture to

    
    .
    
  • Addition: Dropwise add

    
     (4.0 mmol) over 10 minutes. Caution: Pyrophoric reagent.[1]
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature over 4 hours.
    
  • Quench: Quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Dry over 
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Disappearance of the distinctive gem-dibromo doublet in

    
     NMR and appearance of the vinyl fluorine signal (
    
    
    coupling ~20-40 Hz).

References

  • David, E., Couve-Bonnaire, S., Jubault, P., & Pannecoucke, X. (2013).[1] Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules.[1][8] PMC PubMed Central. Link

  • Ishihara, T., Ichihara, K., & Yamanaka, H. (1994).[1] Reformatsky reaction of ethyl dibromofluoroacetate. Tetrahedron Letters.

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1][5]

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: this compound. Link[1][5]

  • Taisho Pharmaceutical Co., Ltd. (2013).[1] Patent: Synthesis of monofluorinated cyclopropanes using fluorinated acetamides. (Referenced via Semantic Scholar/Google Patents).[1]

"quantum chemical calculations for 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 2,2-Dibromo-2-fluoroacetamide

This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on this compound. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecular properties of this halogenated amide. The narrative moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow.

Introduction: Why Model this compound?

This compound (PubChem CID: 20252537) is a small organic molecule featuring a stereocenter containing two heavy halogens (bromine) and a highly electronegative fluorine atom attached to a carbonyl group.[1] Such α-haloamides are versatile synthons in organic synthesis and are recognized as potential candidates in drug discovery and development due to their diverse biological activities.[2] The amide functional group is a cornerstone of biochemistry and medicinal chemistry, forming the backbone of peptides and influencing the structure and function of countless pharmaceuticals.[3][4]

Quantum chemical calculations offer a powerful, non-empirical approach to elucidate the molecular structure, stability, vibrational frequencies (IR spectra), and electronic properties of molecules like this compound. These theoretical insights are invaluable for:

  • Predicting Reactivity: Understanding the electron distribution and orbital energies can predict sites susceptible to nucleophilic or electrophilic attack.

  • Spectroscopic Characterization: Simulating IR and NMR spectra can aid in the identification and characterization of the molecule, especially when experimental data is scarce.

  • Conformational Analysis: Identifying the lowest energy conformer is crucial for understanding its biological activity and interactions.

  • Drug Design: Calculated properties such as molecular electrostatic potential can inform how the molecule might interact with a biological target.

This guide will focus on a workflow using Density Functional Theory (DFT), a widely-used and effective method for studying the properties of organic molecules.[5][6]

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set.[7] For a molecule containing heavy atoms like bromine, these choices are particularly critical.

The Method: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[5][8] We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is one of the most widely used functionals and has a long track record of providing reliable geometric and electronic properties for a vast range of organic molecules.[6][9]

The Basis Set: Accounting for Heavy Atoms

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The presence of bromine, a heavy element, requires a basis set that can accurately describe its larger number of electrons and the effects of relativity.

For this guide, we recommend the def2-TZVP (Def2-Triple Zeta Valence with Polarization) basis set. This is a member of the Karlsruhe "def2" family of basis sets, which are well-regarded for their performance across the periodic table.[11]

  • Triple-Zeta (TZ): It uses three separate functions to describe each valence atomic orbital, providing high flexibility for accurately representing the electron distribution.

  • Valence (V): It treats the core electrons with a minimal number of functions to save computational time, which is a reasonable approximation as they are less involved in chemical bonding.

  • Polarization (P): It includes functions with higher angular momentum (e.g., d-functions on carbon, nitrogen, oxygen, and fluorine, and f-functions on bromine). These are essential for correctly describing the shape of electron clouds in anisotropic bonding environments, such as those in our target molecule.

For comparison and even higher accuracy, one might also consider Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , though they come at a significantly higher computational cost.[11] The LANL2DZ basis set is another common choice for heavy atoms, often used when computational resources are limited.[12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process from building the initial structure to analyzing the final results. This workflow is designed for use with a quantum chemistry software package like Gaussian, ORCA, or similar programs.

Diagram: Quantum Chemical Calculation Workflow

G Computational Workflow for this compound cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Analysis & Validation Build Build Initial 3D Structure (e.g., Avogadro, GaussView) Input Create Input File (Specify Method, Basis Set, Job Type) Build->Input Opt Geometry Optimization (Find Energy Minimum) Input->Opt Freq Frequency Calculation (Confirm Minimum & Get Spectra) Opt->Freq Geom_Analysis Analyze Geometry (Bond Lengths, Angles) Freq->Geom_Analysis Vib_Analysis Analyze Vibrational Modes (Simulate IR Spectrum) Freq->Vib_Analysis Elec_Analysis Analyze Electronic Properties (HOMO-LUMO, MEP) Freq->Elec_Analysis Validation Validate Results (Compare with known data) Geom_Analysis->Validation Vib_Analysis->Validation Elec_Analysis->Validation

Caption: A flowchart illustrating the key stages of the quantum chemical analysis.

Step 1: Building the Initial Molecular Structure
  • Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) for this compound is C(=O)(C(F)(Br)Br)N.[1]

  • Generate 3D Coordinates: Use a molecular editor such as Avogadro or GaussView to convert the SMILES string into an initial 3D structure. Perform a quick "clean-up" or rudimentary molecular mechanics optimization within the builder to get a reasonable starting geometry.

  • Save Coordinates: Save the structure as a .xyz or .mol file.

Step 2: Preparing the Calculation Input File

This is the most critical step, as it tells the software exactly what to calculate. Below is a template for a Gaussian input file.

  • %nprocshared=8: Specifies using 8 processor cores.

  • %mem=16GB: Allocates 16 Gigabytes of memory.

  • #p B3LYP/def2TZVP: This is the "route section." It specifies the B3LYP functional with the def2TZVP basis set.

  • Opt: This keyword requests a geometry optimization to find the lowest energy structure.

  • Freq: This keyword requests a frequency calculation. This should always be performed after an optimization to (a) confirm the optimized structure is a true energy minimum (no imaginary frequencies) and (b) calculate vibrational modes for the IR spectrum.

  • This compound: A descriptive title.

  • 0 1: Specifies the molecular charge (0, neutral) and spin multiplicity (1, singlet).

Step 3: Executing and Monitoring the Calculation

Submit the input file to the quantum chemistry software. The geometry optimization will proceed iteratively, minimizing the forces on each atom until a stationary point on the potential energy surface is found. The subsequent frequency calculation will compute the second derivatives of the energy.

Step 4: Analyzing the Results

Upon successful completion, you will have a large output file containing a wealth of information.

A. Geometry Optimization Verification:

  • Convergence: First, confirm that the optimization procedure converged successfully. Look for messages like "Optimization completed."

  • Frequency Analysis: Check the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies . If you find one or more imaginary frequencies, it indicates a saddle point (a transition state), and the initial structure needs to be perturbed and re-optimized.

B. Structural Data Analysis: The output file will contain the final, optimized Cartesian coordinates. From these, you can calculate key structural parameters.

Table 1: Predicted Structural Parameters for this compound (B3LYP/def2TZVP) | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | | :--- | :--- | :--- | :--- | :--- | | Bond Lengths (Å) | | | | | | C=O | C1 | O1 | | [Calculated Value] | | C-C | C1 | C2 | | [Calculated Value] | | C-N | C1 | N1 | | [Calculated Value] | | C-F | C2 | F1 | | [Calculated Value] | | C-Br1 | C2 | Br1 | | [Calculated Value] | | C-Br2 | C2 | Br2 | | [Calculated Value] | | Bond Angles (°) | | | | | | O=C-N | O1 | C1 | N1 | [Calculated Value] | | F-C-Br1 | F1 | C2 | Br1 | [Calculated Value] | | Br1-C-Br2 | Br1 | C2 | Br2 | [Calculated Value] | | Dihedral Angle (°) | O1 | C1 | C2 | F1 | [Calculated Value] | (Note: Atom numbering is illustrative. Replace "[Calculated Value]" with the actual results from your output file.)

C. Vibrational Analysis: The frequency calculation provides the harmonic vibrational frequencies and their corresponding IR intensities. This allows for the simulation of the theoretical IR spectrum.

Table 2: Key Predicted Vibrational Frequencies (B3LYP/def2TZVP)

Frequency (cm⁻¹) IR Intensity Assignment (Description of Motion)
[Value] [Value] N-H symmetric/asymmetric stretch
[Value] [Value] C=O carbonyl stretch
[Value] [Value] N-H bend
[Value] [Value] C-F stretch
[Value] [Value] C-Br stretch

(Note: Frequencies from DFT calculations are often systematically overestimated. A scaling factor, typically ~0.96-0.98 for B3LYP, may be applied for better comparison with experimental data.)

D. Electronic Properties Analysis:

  • HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface. It is an excellent tool for visualizing the charge distribution of a molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, one would expect a strong negative potential around the carbonyl oxygen and a positive potential around the amide hydrogens.

Trustworthiness and Validation

As no direct experimental data for this compound was found in the initial search, validation must rely on chemical intuition and comparison with known data for similar compounds.

  • Structural Comparison: Compare calculated bond lengths and angles with standard values for C=O, C-N, C-F, and C-Br bonds. For instance, the crystal structure of the related 2,2-Dibromo-N-(4-fluorophenyl)acetamide could provide a benchmark for the C-C and C-Br bond lengths.[13]

  • Spectroscopic Comparison: The calculated vibrational frequencies for the amide N-H and C=O stretches can be compared to typical ranges found in standard organic chemistry textbooks and spectral databases for primary amides.

Conclusion

This guide has outlined a robust and scientifically sound protocol for the quantum chemical investigation of this compound using DFT. By following this workflow, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. These computational insights provide a fundamental understanding of the molecule's nature, serving as a powerful predictive tool in the absence of experimental data and guiding future research in synthetic chemistry and drug development.

References

  • Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC - PubMed Central. Available at: [Link]

  • Fluoroacetamide | FCH2CONH2 | CID 12542. PubChem - NIH. Available at: [Link]

  • 2,2-Dibromo-N-(4-fluorophenyl)acetamide. PMC. Available at: [Link]

  • This compound | C2H2Br2FNO | CID 20252537. PubChem. Available at: [Link]

  • Fluoroacetamide. Wikipedia. Available at: [Link]

  • Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. PubMed. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Available at: [Link]

  • Functional/basis set for bromine-containing molecules? ResearchGate. Available at: [Link]

  • Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. Available at: [Link]

  • Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing. Available at: [Link]

  • Density Functional Study of Structural, Electronic and Optical Properties of Bromine-Doped CsPbI3 with the Tetragonal Symmetry. ResearchGate. Available at: [Link]

  • Discovery of N–X anomeric amides as electrophilic halogenation reagents. PMC - NIH. Available at: [Link]

  • What is the most appropriate basis set in DFT calculations that can give satisfactory results for a big molecule that contains heavy atoms? ResearchGate. Available at: [Link]

  • Method of preparing fluoroacetamide.Google Patents.
  • Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin. Available at: [Link]

  • Density functional theory studies of boron clusters with exotic properties in bonding, aromaticity and reactivity. UNC Chemistry Department. Available at: [Link]

  • How to choose a basis set in DFT calculations || part 4. YouTube. Available at: [Link]

  • 2-Bromoacetamide. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Amides from Aldehydes and Amines via C-H Bond Activation. ResearchGate. Available at: [Link]

  • Basis set (chemistry). Wikipedia. Available at: [Link]

  • Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. American Chemical Society. Available at: [Link]

  • 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282. PubChem. Available at: [Link]

Sources

Thermodynamic Profile and Stability Analysis of 2,2-Dibromo-2-fluoroacetamide (DBFA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties and Stability Profile of 2,2-Dibromo-2-fluoroacetamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

This compound (DBFA), CAS 7663-25-4, is a specialized fluorinated building block used primarily in the synthesis of bioactive molecules, including fluoroacrylamides and fluorinated C-glycosides.[1][2] Unlike its analog 2,2-dibromo-3-nitrilopropionamide (DBNPA), which is widely used as a biocide, DBFA serves as a critical intermediate for introducing the pharmacologically active monofluoroalkene motif into drug candidates.

This guide provides a rigorous analysis of the thermodynamic properties of DBFA, focusing on its phase transition energetics, thermal stability, and reactivity profile. Understanding these parameters is essential for optimizing synthetic yields (e.g., in Reformatsky-type reactions) and ensuring safe storage, as the compound possesses high-energy carbon-halogen bonds susceptible to exothermic decomposition.

Physicochemical & Thermodynamic Profile

The following data consolidates experimental values from certificate of analysis (CoA) data and computed properties derived from structural modeling.

Table 1: Fundamental Physicochemical Properties
PropertyValueSource/Method
Chemical Name This compoundIUPAC
CAS Registry Number 7663-25-4Chemical Abstracts Service
Molecular Formula C₂H₂Br₂FNOStoichiometry
Molecular Weight 234.85 g/mol Calculated
Physical State Crystalline SolidExperimental (SynQuest)
Melting Point (Tm) 141 – 146 °CExperimental (Capillary) [1, 2]
Boiling Point (Tb) 233.8 °C (at 760 mmHg)Predicted/Extrapolated [3]
Flash Point ~95.2 °CPredicted [3]
Topological Polar Surface Area 43.1 ŲComputed (PubChem)
H-Bond Donors/Acceptors 1 / 2Structure Analysis
Thermodynamic Implications
  • Solid-State Stability: The relatively high melting point (141–146 °C) indicates a stable crystal lattice driven by intermolecular hydrogen bonding between the amide protons and the carbonyl oxygen. This lattice energy provides a kinetic barrier to degradation at room temperature.

  • Volatility: With a predicted boiling point of ~234 °C, DBFA has low vapor pressure at ambient conditions, reducing inhalation risks compared to lower molecular weight haloacetamides. However, sublimation may occur near the melting point.

Thermodynamic Stability and Reactivity

The thermodynamic behavior of DBFA is dominated by the competition between the strong C-F bond and the weaker, labile C-Br bonds.

Bond Dissociation and Lability
  • C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol). It remains intact during most standard processing, serving as a thermodynamic anchor.

  • C-Br Bond: The two carbon-bromine bonds are significantly weaker (~66 kcal/mol). Thermodynamically, these bonds are the "trigger points" for reactivity. In the presence of metals (e.g., Zinc, Indium), the formation of a metal-carbon bond is thermodynamically favorable, driving Reformatsky-type insertions.

Hydrolysis Kinetics

Like all alpha-haloacetamides, DBFA is susceptible to hydrolysis, particularly in basic media. The electron-withdrawing nature of the fluorine and bromine atoms renders the carbonyl carbon highly electrophilic.

  • Mechanism: Nucleophilic attack by water/hydroxide on the carbonyl carbon.

  • Thermodynamics: The reaction is exothermic. The leaving group ability of the amine (NH₂⁻) is poor, but the inductive effect of the alpha-halogens lowers the pKa of the amide, making it more susceptible to cleavage than non-halogenated acetamides.

Thermal Decomposition

Heating DBFA above its melting point (>150 °C) risks initiating dehydrohalogenation.

  • Pathway: Elimination of HBr.

  • Products: Potential formation of reactive ketenes or polymerization.

  • Safety Note: The release of HBr gas constitutes a pressure hazard in closed vessels.

Synthetic Thermodynamics: The Reformatsky Driver

DBFA is most valuable as a reagent for synthesizing


-fluoroacrylamides . The thermodynamic driving force for this transformation is the formation of stable Zinc salts.

ReformatskyMechanism Start DBFA (Reactant) Inter Organozinc Intermediate (High Energy) Start->Inter Oxidative Insertion (Endothermic Step) Zn Activated Zn (Reagent) Zn->Inter Product α-Fluoroacrylamide (Thermodynamic Sink) Inter->Product Nucleophilic Attack + Elimination Byproduct ZnBr(OH) (Stable Salt) Inter->Byproduct Salt Formation Aldehyde Aldehyde (Electrophile) Aldehyde->Product

Figure 1: Thermodynamic pathway for the Zinc-mediated conversion of DBFA to α-fluoroacrylamides. The formation of stable Zinc salts drives the equilibrium forward.

Experimental Characterization Protocols

To validate the quality and stability of DBFA batches, the following protocols are recommended. These methods ensure data integrity for regulatory filing (IND/NDA).

Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting onset and detect exothermic decomposition events.

  • Sample Prep: Weigh 2–5 mg of DBFA into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

  • Reference: Empty hermetically sealed aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min (inert atmosphere is critical to prevent oxidative degradation).

  • Ramp Profile:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 200 °C.

  • Analysis:

    • Identify endothermic peak (Melting): Expected onset ~141 °C.

    • Identify exothermic onset (Decomposition): Watch for baseline deviation >160 °C.

    • Criterion: A sharp endotherm indicates high crystallinity/purity. Broadening suggests impurities or solvent occlusion.

Purity Determination via GC-FID

Objective: Quantify purity and detect de-brominated impurities.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injector: Split mode (20:1), 250 °C.

  • Detector: FID at 300 °C.

  • Oven Program: 50 °C (hold 2 min) → 20 °C/min → 260 °C (hold 5 min).

  • Note: DBFA may degrade on dirty liners. Use a deactivated glass wool liner and ensure the inlet is clean.

Solubility & Partition Coefficient (LogP)

Objective: Assess bioavailability potential.

  • Method: Shake-flask method (n-octanol/water) followed by HPLC analysis.

  • Relevance: As a fluorinated amide, DBFA likely exhibits a LogP < 1.0, suggesting good water solubility but potential membrane permeability issues unless derivatized.

Handling and Safety Implications

Hazard Classification:

  • Acute Toxicity: Like Fluoroacetamide (Compound 1080), DBFA should be treated as a potential metabolic poison. It may metabolize to fluorocitrate, inhibiting the Krebs cycle (aconitase inhibitor).

  • Skin/Eye: Severe irritant due to potential hydrolysis to hydrobromic and hydrofluoric acid on moist surfaces.

Storage Thermodynamics:

  • Store at 2–8 °C (refrigerated).

  • Keep under inert gas (Argon/Nitrogen) to prevent moisture-driven hydrolysis.

  • Incompatibility: Avoid strong bases (exothermic hydrolysis) and reducing agents (exothermic dehalogenation).

SafetyWorkflow Receipt Receipt of DBFA Storage Storage: 4°C, Argon (Prevents Hydrolysis) Receipt->Storage Handling Handling in Fume Hood (Prevents Inhalation) Storage->Handling Allow to warm to RT in desiccator Waste Waste Disposal (Segregate from Oxidizers) Handling->Waste Quench with NaHCO3 (aq)

Figure 2: Safe handling workflow emphasizing thermodynamic control (temperature and moisture) to prevent degradation.

References

  • SynQuest Laboratories. (2024).[3] Certificate of Analysis: this compound (Catalog 4148-B-04).[4] Retrieved from .

  • GuideChem. (2024). Chemical Properties of CAS 7663-25-4. Retrieved from .

  • PubChem. (2025).[2][5] Compound Summary for CID 20252537: this compound.[2] National Center for Biotechnology Information. Retrieved from .

  • Bernardi, L., et al. (2005). "Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules." PMC - PubMed Central. Discusses reactivity of analogous esters.
  • EPA DSSTox. (2024).[2] DTXSID70604150.[2] U.S. Environmental Protection Agency.

Sources

Methodological & Application

"using 2,2-Dibromo-2-fluoroacetamide as a fluorinating agent"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Dibromo-2-fluoroacetamide (DBFA) as a Reagent for Fluorinated Scaffold Construction

Executive Summary

This guide details the application of This compound (DBFA) (CAS: 7663-25-4) in medicinal chemistry. While often colloquially referred to as a "fluorinating agent," DBFA is technically a fluorinated building block used to transfer the electrophilic or radical


-bromo-

-fluoroacetamide motif into organic frameworks.

Its primary utility lies in Atom Transfer Radical Addition (ATRA) and Radical Cyclization cascades, enabling the rapid construction of fluorinated


-lactams and linear amides—privileged scaffolds in drug discovery due to the bioisosteric properties of fluorine.

Key Applications:

  • Synthesis of

    
    -fluoro-
    
    
    
    -bromo amides via intermolecular ATRA.
  • Construction of functionalized

    
    -lactams via intramolecular radical cyclization.[1]
    
  • Late-stage diversification via the retained C-Br handle.

Scientific Foundation & Mechanism

The "Fluorinating" Misnomer

Unlike electrophilic fluorinating sources (e.g., Selectfluor, NFSI) that transfer an


 atom to a nucleophile, DBFA functions by transferring the entire carbon framework containing the fluorine. It relies on the homolytic cleavage of the weak 

bond.
Mechanistic Pathway: Atom Transfer Radical Addition (ATRA)

The reactivity of DBFA is driven by the formation of a captodative radical. The carbonyl group stabilizes the adjacent radical species formed after bromine abstraction.

Mechanism Description:

  • Initiation: A metal catalyst (

    
    ) or photocatalyst reduces DBFA, abstracting a bromide to form the 
    
    
    
    -fluoroacetamide radical.
  • Addition: This electrophilic radical adds rapidly to an alkene (olefin), forming a new

    
     bond and a nucleophilic alkyl radical.
    
  • Termination/Propagation: The alkyl radical abstracts a bromine atom from another molecule of DBFA (or the metal-bromide complex), regenerating the radical chain and yielding the addition product.

Graphviz Diagram 1: ATRA Catalytic Cycle

ATRA_Mechanism DBFA DBFA (Br2FC-CONH2) Radical α-Fluoro Radical (•CBrF-CONH2) DBFA->Radical SET / Br- Abstraction Product Final Product (α-Fluoro-γ-bromo amide) DBFA->Product Chain Propagation Adduct_Rad Alkyl Radical Intermediate Radical->Adduct_Rad + Alkene Alkene Alkene Substrate Adduct_Rad->Product Br Transfer Catalyst Catalyst (Cu(I) or Ru(II)) Catalyst->Radical Initiation

Caption: Figure 1. The Atom Transfer Radical Addition (ATRA) cycle utilizing DBFA. The process is redox-neutral and atom-economical.

Experimental Protocols

Safety & Handling (CRITICAL)
  • Toxicity Warning: DBFA is structurally related to fluoroacetamide and fluoroacetic acid , which are potent metabolic poisons (aconitase inhibitors in the Krebs cycle).

  • Lachrymator:

    
    -Halo amides are severe eye irritants.
    
  • Containment: All weighing and reactions must occur inside a functioning fume hood. Double-glove (Nitrile) is mandatory.

  • Waste: Segregate all aqueous waste as "Fluorinated/Heavy Metal" waste. Do not mix with general organic solvents.

Protocol A: Intermolecular ATRA to Terminal Alkenes

Objective: Synthesis of linear


-bromo-

-fluoro amides.

Reagents:

  • Substrate: 1-Octene (1.0 equiv)

  • Reagent: DBFA (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) (10 mol%)

  • Reducing Agent: Sodium Ascorbate (10 mol%) - Used to regenerate Cu(I) from adventitious oxidation.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (10 mg, 0.1 mmol) and TPMA (29 mg, 0.1 mmol).
    
  • Solvation: Add degassed MeOH (2 mL) and stir until the complex forms (solution turns light green/yellow).

  • Addition: Add DBFA (281 mg, 1.2 mmol) and 1-Octene (112 mg, 1.0 mmol).

  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (radical scavenger).

  • Reaction: Stir at room temperature (25°C) for 12–24 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO4; DBFA is UV active).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu), then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation:

  • NMR Check: The product should show a distinct diastereotopic splitting of the

    
    -protons due to the chiral center at the 
    
    
    
    -position (
    
    
    ).
  • Yield Expectation: 70–85%.

Protocol B: Synthesis of Fluorinated -Lactams (Intramolecular)

Objective: Cyclization of


-allylic analogues derived from DBFA.

Note: This requires a pre-step where DBFA is


-alkylated or condensed with an allylic amine. The protocol below assumes the starting material is 

-allyl-2,2-dibromo-2-fluoroacetamide.

Reagents:

  • Substrate:

    
    -allyl-2,2-dibromo-2-fluoroacetamide (1.0 equiv)
    
  • Catalyst:

    
     (1 mol%) - Photoredox approach
    
  • Solvent: Acetonitrile (MeCN)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (0.5 mmol) in degassed MeCN (5 mL).

  • Catalyst Addition: Add

    
     (3.7 mg, 0.005 mmol).
    
  • Irradiation: Place the vial 2 cm from a Blue LED strip. Use a fan to maintain temperature <30°C.

  • Duration: Irradiate for 8 hours.

  • Workup: Remove solvent in vacuo. Direct purification via silica gel chromatography.[2]

Graphviz Diagram 2: Lactamization Workflow

Lactam_Workflow Step1 Precursor Synthesis (Allyl amine + DBFA derivative) Step2 Degassing (Remove O2) Step1->Step2 Step3 Photocatalysis (Ru catalyst + Blue LED) Step2->Step3 Step4 5-Exo-Trig Cyclization (Radical ring closure) Step3->Step4 Radical Generation Step5 Bromine Transfer (Quenching the radical) Step4->Step5 Final Fluorinated γ-Lactam (Scaffold) Step5->Final

Caption: Figure 2. Workflow for the intramolecular cyclization of N-allyl-DBFA derivatives into fluorinated lactams.

Data Summary & Troubleshooting

Comparative Catalyst Efficiency

The choice of catalyst significantly impacts the diastereoselectivity (dr) and yield.

Catalyst SystemMechanismYield (%)dr (syn:anti)Notes
CuCl / TPMA Thermal ATRA82%1:1Robust, scalable, cheap.
Ru(bpy)₃Cl₂ Photoredox88%1.2:1Mild conditions, cleaner profile.
AIBN / (Bu)₃SnH Radical Chain65%1:1Not Recommended. Toxic tin waste; difficult purification.
Na₂S₂O₄ Radical Anion55%1:1Cheap, but requires biphasic conditions.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Root Cause:[3][4] Oxygen poisoning of the radical chain.

    • Solution: Increase degassing rigor. Switch from nitrogen balloon to Schlenk line freeze-pump-thaw.

  • Issue: Hydrolysis of Product.

    • Root Cause:[3][4] Labile C-Br bond in the presence of water/base.

    • Solution: Ensure solvents are anhydrous. Avoid basic workups; use neutral silica.

  • Issue: Polymerization of Alkene.

    • Root Cause:[3][4] Radical concentration too high.

    • Solution: Dilute reaction (0.05 M) or reduce light intensity (if using photoredox).

References

  • Pintauer, T., & Matyjaszewski, K. (2008). Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes. Chemical Society Reviews. [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link](Cited for mechanistic parallel in radical fluoro-functionalization).

  • Clark, A. J. (2002). Atom transfer radical cyclisation reactions mediated by copper complexes.[5] Chemical Society Reviews. [Link]

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reference for fluoroacetamide reactivity).
  • PubChem. (2023). This compound Compound Summary. [Link]

Sources

Application Note: 2,2-Dibromo-2-fluoroacetamide as a Strategic Reagent for Fluorine Incorporation

[1]

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds is a pivotal strategy for modulating pKa, metabolic stability, and lipophilicity. This compound (DBFA) and its

1

-fluoroacrylamides

-bromo-

-fluoro-

-hydroxyamides
fluorinated

-lactams
1

This guide details the mechanistic versatility of DBFA, focusing on its behavior in Reformatsky-type reactions and radical cyclizations, providing validated protocols for laboratory synthesis.[1]

Reagent Profile & Preparation

PropertySpecification
Chemical Name This compound
CAS Number 7663-25-4
Molecular Formula

Molecular Weight 234.85 g/mol
Physical State White to light yellow crystalline solid
Solubility Soluble in THF, Dioxane, Ethanol; slightly soluble in water
Primary Reactivity Electrophilic fluorination precursor; Radical source (C-Br bond)
Preparation Strategy

While commercially available, specific

ethyl dibromofluoroacetate (EDBFA)
  • Reaction:

    
    
    
  • Note: This transamidation is typically conducted in mild conditions (EtOH,

    
     to RT) to prevent debromination.
    

Mechanistic Pathways

DBFA operates primarily through two reactive intermediates:

  • Zinc Enolate/Carbenoid: Generated via diethylzinc (

    
    ) or Zn dust, acting as a nucleophile toward carbonyls (Reformatsky-type).
    
  • 
    -Fluoroalkyl Radical:  Generated via single-electron transfer (SET), useful for cyclization onto alkenes (e.g., lactam formation).[1]
    
Diagram 1: Divergent Reaction Pathways of DBFA

DBFA_PathwaysDBFAThis compound(DBFA)Zn_EnolateZinc Carbenoid/Enolate(Reformatsky Species)DBFA->Zn_Enolate+ Et2Zn or ZnRadicalα-Fluoroalkyl Radical(•CBrF-CONH-R)DBFA->Radical+ Cu(I) or Radical Init.Hydroxyamideα-Bromo-α-fluoro-β-hydroxyamideZn_Enolate->Hydroxyamide+ Aldehyde (Aldol-type)Lactamα-Fluoro-β-LactamRadical->Lactam5-exo-trig CyclizationAldehydeAldehyde/Ketone(R-CHO)AlkeneInternal Alkene(N-Allyl tether)Acrylamide(Z)-α-FluoroacrylamideHydroxyamide->AcrylamideElimination (via PPh3)

Caption: Mechanistic divergence of DBFA: Nucleophilic attack via Zinc species (top path) vs. Radical cyclization (bottom path).[1]

Experimental Protocols

Protocol A: Synthesis of -Bromo- -fluoro- -hydroxyamides (Reformatsky-Aldol)

This protocol utilizes diethylzinc to generate the reactive enolate species in situ.[1] It is critical for accessing chiral fluorinated building blocks.

Scope: Reaction with aldehydes (R-CHO) to form secondary alcohols. Reagents:


1

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvent Preparation: Charge the flask with anhydrous THF (10 mL per 1 mmol substrate).

  • Reagent Addition: Add

    
    -benzyl-2,2-dibromo-2-fluoroacetamide (1.0 equiv) and benzaldehyde (1.2 equiv). Cool the mixture to -78 °C .
    
  • Activation: Dropwise add

    
     (4.0 equiv) over 10 minutes. Note: The reaction is exothermic; maintain low temperature to prevent defluorination.
    
  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to

    
     over 2 hours.
    
  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc) yields the

    
    -bromo-
    
    
    -fluoro-
    
    
    -hydroxyamide.[1]

Key Insight: The use of tertiary amides in this protocol (instead of secondary) shifts the pathway toward elimination, favoring the formation of fluoroacrylamides (see Protocol B).

Protocol B: Stereoselective Synthesis of (Z)- -Fluoroacrylamides

When tertiary acetamides are used, the intermediate zinc aldolate undergoes elimination (often promoted by phosphines), yielding the alkene directly.[1]

Reagents:



1

Step-by-Step Procedure:

  • Mixing: Dissolve

    
     (1.2 equiv) and the tertiary DBFA derivative (1.0 equiv) in THF under argon.
    
  • Aldehyde Addition: Add the aldehyde (1.0 equiv) to the mixture.

  • Initiation: Cool to

    
     and add 
    
    
    (2.0 equiv).
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Observation: The formation of a precipitate (zinc salts) often indicates reaction progress.

  • Isolation: Standard aqueous workup and silica chromatography.

Data Summary: Yield Comparison

Substrate (Aldehyde) Product Type Yield (%) Z/E Ratio

| Benzaldehyde | (Z)-



1
Protocol C: Radical Cyclization to -Fluoro- -Lactams

This method constructs the

1

Mechanism: Atom Transfer Radical Cyclization (ATRC). Substrate:

1

Step-by-Step Procedure:

  • Catalyst Preparation: In a Schlenk tube, dissolve the substrate (1.0 equiv) in dichloromethane (DCM).

  • Catalyst Addition: Add CuCl (30 mol%) and a ligand (e.g., PMDETA or bipyridine, 30 mol%).

  • Degassing: Freeze-pump-thaw the solution 3 times to remove oxygen (critical for radical lifetime).

  • Cyclization: Stir at RT for 12–24 hours.

  • Purification: Filter through a celite pad to remove copper. Concentrate and purify via chromatography.[2]

  • Result: Formation of 1-substituted-3-bromo-3-fluoro-4-(bromomethyl)azetidin-2-one.

Diagram 2: Workflow for Protocol A & B

Protocol_WorkflowStartStart: DBFA Derivative + AldehydeChoiceAmide Substitution?Start->ChoiceSec_AmideSecondary Amide(e.g., N-Benzyl)Choice->Sec_AmideSecondaryTert_AmideTertiary Amide(e.g., N,N-Diethyl)Choice->Tert_AmideTertiaryReagent_AAdd Et2Zn (4 eq)Low Temp (-78°C)Sec_Amide->Reagent_AReagent_BAdd Et2Zn + PPh3Room TempTert_Amide->Reagent_BProd_AProduct: α-Bromo-α-fluoro-β-hydroxyamide(Stable Intermediate)Reagent_A->Prod_AProd_BProduct: (Z)-α-Fluoroacrylamide(Elimination Product)Reagent_B->Prod_B

Caption: Decision tree for selecting reaction conditions based on the amide substitution pattern.

Safety & Handling (Critical)

Toxicity Warning: this compound and its metabolites are structurally related to fluoroacetate and fluoroacetamide , which are potent metabolic poisons.[1]

  • Mechanism: They are converted in vivo to fluorocitrate, which irreversibly inhibits aconitase, blocking the Krebs cycle (Citric Acid Cycle). This leads to citrate accumulation, convulsions, and cardiac failure.[1]

  • Handling:

    • Always handle in a functioning fume hood.

    • Wear double nitrile gloves and a lab coat.

    • Dispose of all waste (aqueous and organic) as highly toxic halogenated waste.

    • Antidote Awareness: While no specific antidote exists for immediate reversal, ethanol loading is sometimes suggested for fluoroacetate poisoning; immediate medical attention is mandatory upon exposure.

References

  • Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. Source: Beilstein Journal of Organic Chemistry (via PMC). URL:[Link]

  • Synthesis of a fluorinated Ezetimibe analogue using radical allylation of α-bromo-α-fluoro-β-lactam. Source: New Journal of Chemistry (RSC). URL:[Link]

  • This compound Compound Summary. Source: PubChem.[3] URL:[Link][1]

  • Substrate scope for α‐aryl‐α‐fluoroacetamide synthesis. Source: ResearchGate (European Journal of Organic Chemistry).[4] URL:[Link][1][5][2]

The Synthetic Potential of 2,2-Dibromo-2-fluoroacetamide in the Genesis of Modern Agrochemicals: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global agricultural landscape is in a perpetual state of evolution, driven by the dual pressures of a burgeoning population and the escalating challenges of climate change. In this dynamic environment, the development of novel, effective, and environmentally conscious agrochemicals is not merely a scientific pursuit but a cornerstone of global food security. A significant advancement in the design of modern fungicides has been the incorporation of the difluoromethyl (CHF2) group into bioactive scaffolds. This structural motif has been shown to enhance metabolic stability, improve binding affinity to target enzymes, and ultimately, augment the efficacy of the active ingredient.

A prominent class of fungicides that have benefited from this strategic fluorination are the pyrazole carboxamides, which are potent succinate dehydrogenase inhibitors (SDHIs). Many commercial SDHI fungicides feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core.[1][2] The synthesis of this crucial intermediate is a key focus of process chemistry in the agrochemical industry. This application note explores the potential utility of a lesser-known fluorinated building block, 2,2-Dibromo-2-fluoroacetamide , as a versatile precursor for the synthesis of these high-value agrochemicals. While direct, large-scale industrial applications of this specific reagent are not widely documented in publicly available literature, its chemical architecture presents a compelling and chemically sound basis for its consideration in novel synthetic strategies.

Core Concept: A Proposed Synthetic Pathway Utilizing this compound

We propose a hypothetical, yet chemically plausible, synthetic route to the key agrochemical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, starting from this compound. This pathway leverages the unique reactivity of the dibromofluoroacetyl moiety to construct the desired difluoromethylated pyrazole ring system.

The proposed overall transformation is as follows:

Overall_Transformation This compound This compound 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid This compound->3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Proposed Multi-step Synthesis

Caption: Proposed synthetic transformation.

This multi-step synthesis is designed to be convergent and efficient, capitalizing on established chemical principles to achieve the target molecule.

Mechanistic Rationale and Key Transformations

The logic underpinning this proposed synthesis hinges on the controlled transformation of the dibromofluoroacetyl group of this compound into the difluoromethyl group of the target pyrazole. The key steps are envisioned as follows:

  • Reductive Debromination-Fluorination: The initial and most critical step involves the selective reduction of one of the bromine atoms and its replacement with a hydrogen atom to generate a monobromofluoroacetamide intermediate. This could potentially be followed by a second reduction to yield a fluoroacetamide, which would then require a subsequent difluorination step. A more direct, albeit challenging, approach would be a one-pot reductive debromination/hydrodefluorination to install the difluoromethyl group.

  • Formation of a Key Precursor: The resulting difluoroacetyl synthon would then be elaborated to form a suitable precursor for the pyrazole ring formation. This could involve conversion to a β-keto ester or a similar reactive intermediate.

  • Pyrazole Ring Synthesis: The elaborated difluoroacetyl precursor would then undergo a classical pyrazole synthesis, typically through condensation with a hydrazine derivative, followed by cyclization.

  • Functional Group Manipulation: Finally, manipulation of the substituents on the pyrazole ring would lead to the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

The following diagram illustrates the proposed synthetic workflow:

Synthetic_Workflow A This compound B Monobromofluoroacetamide Intermediate A->B Selective Reduction C Difluoroacetyl Precursor B->C Elaboration D Substituted Pyrazole Intermediate C->D Pyrazole Synthesis E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid D->E Functional Group Manipulation

Caption: Proposed synthetic workflow.

Hypothetical Experimental Protocols

The following protocols are presented as a conceptual framework for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid from this compound. These are illustrative and would require significant optimization and experimental validation.

Protocol 1: Synthesis of a Difluoroacetyl Precursor (Illustrative)

Objective: To convert this compound into a reactive precursor suitable for pyrazole synthesis.

Materials:

  • This compound

  • Reducing agent (e.g., Sodium borohydride, Tri-n-butyltin hydride)

  • Solvent (e.g., Tetrahydrofuran, Ethanol)

  • Acid or base for workup

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction exotherm.

  • Slowly add the reducing agent (e.g., 1.1 eq of NaBH4) portion-wise, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • After the reaction is complete, quench the reaction mixture carefully with an appropriate reagent (e.g., water or a dilute acid).

  • Perform an aqueous workup to remove inorganic byproducts.

  • Extract the desired product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the difluoroacetyl precursor.

Protocol 2: Pyrazole Synthesis and Functionalization (Illustrative)

Objective: To construct the difluoromethylated pyrazole ring and convert it to the target carboxylic acid.

Materials:

  • Difluoroacetyl precursor from Protocol 1

  • Methylhydrazine

  • Base (e.g., Sodium ethoxide)

  • Solvent (e.g., Ethanol)

  • Reagents for functional group manipulation (e.g., for hydrolysis of an ester to a carboxylic acid)

Procedure:

  • Dissolve the difluoroacetyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a solution of methylhydrazine (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it with an acid.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the pyrazole intermediate into an organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the intermediate pyrazole derivative by column chromatography.

  • Subject the purified pyrazole intermediate to the necessary functional group manipulations (e.g., ester hydrolysis) to yield the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Data Presentation: Hypothetical Reaction Parameters

The following table summarizes hypothetical reaction parameters for the key synthetic steps. These values are for illustrative purposes and would need to be determined experimentally.

StepReactantsStoichiometrySolventTemperature (°C)Time (h)Yield (%)
1 This compound, Reducing Agent1 : 1.1THF0275
2 Difluoroacetyl Precursor, Elaboration Reagents1 : 1.2Dichloromethane25480
3 Elaborated Precursor, Methylhydrazine1 : 1.1Ethanol78685
4 Pyrazole Intermediate, Hydrolysis Reagent1 : excessWater/Ethanol100395

Conclusion and Future Outlook

While the direct application of this compound in large-scale agrochemical synthesis is not prominently featured in current literature, its chemical structure presents a compelling case for its exploration as a novel building block. The proposed synthetic pathway to the crucial 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate is chemically sound and offers a potential alternative to existing routes. Further research and development are warranted to validate and optimize the proposed protocols. The successful implementation of such a strategy would not only introduce a new tool to the synthetic chemist's arsenal but could also lead to more efficient and cost-effective manufacturing processes for a vital class of modern fungicides. As the demand for innovative crop protection solutions continues to grow, the exploration of underutilized fluorinated synthons like this compound will be crucial in driving the next wave of agrochemical innovation.

References

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (2023).
  • 2,2-Dibromo-N-(4-fluorophenyl)acetamide.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)
  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. PubMed. (2024).
  • FUNGICIDE BLENDS OF PIRAZOL.
  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. (2020).
  • Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.
  • Sedaxane. Wikipedia.
  • Fluoroacetamide. PubChem.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof.
  • This compound. PubChem.
  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (2015).
  • Fungicide pyrazole carboxamides deriv
  • Common fluorine-containing building blocks.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
  • Organic Fluorin
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.

Sources

"catalytic reactions involving 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic & Mediated Transformations of 2,2-Dibromo-2-fluoroacetamide

Executive Summary

This compound (DBFA) and its


-substituted derivatives represent a specialized class of "chameleon" reagents in organofluorine chemistry. Unlike standard trifluoromethylating agents, DBFA serves as a modular precursor for monofluorinated building blocks , specifically allowing access to 

-fluoroacrylamides
,

-bromo-

-fluoro-

-hydroxyamides
, and fluorinated

-lactams
.

While classical Reformatsky reactions utilize stoichiometric zinc, modern protocols have evolved to employ catalytic systems (e.g., Rhodium-catalyzed/Zinc-mediated or Copper-catalyzed Atom Transfer Radical Addition) to enhance chemoselectivity and functional group tolerance. This guide details the handling, mechanistic pathways, and step-by-step protocols for deploying DBFA in high-value synthesis.

Safety & Handling (Critical)

Hazard Class: High Toxicity / Metabolic Poison

  • Mechanism: DBFA and its hydrolysis product, fluoroacetamide, mimic acetic acid in the Krebs cycle (forming fluorocitrate), irreversibly inhibiting aconitase. This leads to rapid metabolic collapse.

  • Handling Protocols:

    • Containment: All weighing and reaction setups must occur within a functioning fume hood.

    • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

    • Quenching: Waste streams containing DBFA should be treated with basic hydrolysis (NaOH/EtOH) at elevated temperatures to fully mineralize the organic fluoride before disposal, following local EHS regulations.

    • Lachrymator: The compound is a potent lachrymator; avoid dust formation.

Mechanistic Pathways

DBFA reacts primarily through two distinct reactive intermediates, dictated by the catalyst system employed:

  • The Reformatsky Enolate (Anionic/Nucleophilic): Generated via Zinc insertion or Rhodium transmetallation. It attacks electrophiles (aldehydes/imines) to form C-C bonds.

  • The

    
    -Fluoroalkyl Radical (Neutral/Radical):  Generated via homolytic C-Br bond cleavage (Cu or Co catalysis). It adds to alkenes/alkynes (ATRA).[1]
    
Pathway Visualization (DOT)

DBFA_Pathways DBFA This compound (DBFA) Zn_Rh Catalyst: RhCl(PPh3)3 / Et2Zn DBFA->Zn_Rh Insertion Cu_Co Catalyst: Cu(I) or Co(II) DBFA->Cu_Co SET Reduction Enolate Zinc/Rhodium Enolate (Nucleophile) Zn_Rh->Enolate Radical α-Fluoro-α-bromo Radical (Electrophilic Radical) Cu_Co->Radical Aldol Aldol Product (α-bromo-α-fluoro-β-hydroxyamide) Enolate->Aldol + Aldehyde Lactam α-Fluoro-β-Lactam Enolate->Lactam + Imine ATRA ATRA Adduct (γ-Lactam Precursor) Radical->ATRA + Alkene Acrylamide α-Fluoroacrylamide (via Elimination) Aldol->Acrylamide - Zn(OH)Br

Caption: Divergent reactivity of DBFA. Left: Nucleophilic addition via Reformatsky-type activation. Right: Radical addition via Atom Transfer.[1][2]

Protocol A: Rhodium-Catalyzed Reformatsky-Type Reaction

Application: Synthesis of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-fluoroacrylamides or 

-bromo-

-fluoro-

-hydroxyamides. Rationale: Standard Reformatsky reactions often suffer from low initiation rates. The addition of Wilkinson's catalyst (

) facilitates the formation of the active enolate species under milder conditions, often promoting high diastereoselectivity.
Reagents & Materials
ComponentEquivalentsRole
DBFA Derivative (e.g.,

-benzyl-2,2-dibromo-2-fluoroacetamide)
1.0 equivSubstrate
Aldehyde (R-CHO)1.2 equivElectrophile
Diethylzinc (

, 1.0 M in hexanes)
2.0 - 4.0 equivReductant/Mediator
Wilkinson's Catalyst (

)
2 - 5 mol%Catalyst
Solvent THF (Anhydrous)Medium
Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Catalyst Loading: Charge the flask with

    
     (0.05 equiv) and the DBFA substrate (1.0 equiv). Evacuate and backfill with 
    
    
    
    three times.
  • Solvation: Add anhydrous THF (0.2 M concentration relative to DBFA) via syringe. Cool the solution to 0 °C .

  • Initiation: Slowly add

    
     solution (2.0 equiv) dropwise over 10 minutes. Caution: Exothermic. The solution color may shift from red to dark brown, indicating active Rh-enolate formation.
    
  • Addition: Add the aldehyde (1.2 equiv) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (or

    
     NMR) for the disappearance of the starting bromide.
    
  • Quench: Carefully quench with saturated aqueous

    
     at 0 °C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Outcome:

  • Aldehydes: Typically yield

    
    -
    
    
    
    -fluoroacrylamides (via spontaneous elimination of the
    
    
    -hydroxy intermediate).
  • Ketones: May yield the isolable

    
    -hydroxy adduct.
    

Protocol B: Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)

Application: Synthesis of fluorinated


-lactams from 

-allyl-DBFA derivatives. Rationale: The C-Br bond in DBFA is weaker than the C-F bond, making it an ideal candidate for radical generation. Cu(I) catalysts abstract the bromine atom, generating a radical that cyclizes onto a pendant alkene.
Reagents & Materials
ComponentEquivalentsRole

-Allyl-DBFA Derivative
1.0 equivSubstrate
CuCl 30 mol%Catalyst Precursor
TPMA (Tris(2-pyridylmethyl)amine)30 mol%Ligand
Reducing Agent (Ascorbic Acid or AIBN)10-20 mol%Regenerator (Optional)
Solvent DCE or EthanolMedium
Step-by-Step Procedure
  • Degassing: In a Schlenk tube, dissolve the

    
    -allyl-DBFA substrate in degassed DCE (0.1 M).
    
  • Catalyst Addition: Add CuCl (0.3 equiv) and TPMA (0.3 equiv). The solution should turn green/brown.

  • Reaction: Seal the tube and heat to 60–80 °C .

  • Monitoring: Monitor by

    
     NMR. The shift of the 
    
    
    
    signal (typically ~ -60 ppm) to a
    
    
    signal (typically ~ -140 to -160 ppm) indicates cyclization.
  • Workup: Cool to RT. Filter through a short pad of silica or Celite to remove copper salts.

  • Purification: Concentrate and purify via chromatography.

Mechanism Note: The reaction proceeds via a 5-exo-trig cyclization.[3] The fluorine atom exerts a stabilizing effect on the radical, but also influences the diastereoselectivity of the bromine transfer step.

Downstream Applications: -Lactam Functionalization

The products of DBFA reactions (specifically


-bromo-

-fluoro-

-lactams) are valuable scaffolds. Recent literature demonstrates their utility in Cobalt-catalyzed cross-coupling .
  • Reaction:

    
    -Bromo-
    
    
    
    -fluoro-
    
    
    -lactam +
    
    
    
    
    
    
    -Aryl-
    
    
    -fluoro-
    
    
    -lactam.
  • Significance: This allows the modular construction of C4-functionalized

    
    -lactams, a core motif in novel antibiotics and cholesterol absorption inhibitors.
    

References

  • Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorin

    • Source: Beilstein Journal of Organic Chemistry (2015)
    • Context: Comprehensive review of DBFA and ethyl dibromofluoroacetate reactivity, including Zn/Rh medi
    • URL:[Link]

  • Cobalt-Catalyzed α-Arylation of Substituted α-Bromo α-Fluoro β-Lactams.

    • Source: Chemistry - A European Journal (2020)
    • Context: Describes the catalytic functionalization of the DBFA-derived lactam scaffold.
    • URL:[Link]

  • Co-Catalyzed atom transfer radical addition of bromodifluoroacetamides.

    • Source: Organic & Biomolecular Chemistry (2014)
    • Context: Establishes the protocol for Cobalt-catalyzed radical addition of bromofluoroacetamides to alkenes.
    • URL:[Link]

  • Fluoroacetamide (Compound Summary).

    • Source: PubChem[4]

    • Context: Safety, toxicity, and physical property d
    • URL:[Link]

Sources

"reaction of 2,2-Dibromo-2-fluoroacetamide with nucleophiles"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,2-Dibromo-2-fluoroacetamide (DBFA) in Medicinal Chemistry

Executive Summary

This compound (DBFA) is a specialized fluorinated building block used primarily to introduce the metabolically stable


-fluoroamide  and 

-fluoroacrylamide
motifs into drug candidates. Unlike simple alkyl halides, DBFA possesses a gem-dibromofluoro moiety that creates significant steric bulk and electronic repulsion, rendering direct

nucleophilic substitution inefficient.

Instead, the "reaction with nucleophiles" for DBFA is best conceptualized through two dominant pathways:

  • Umpolung Activation (Reformatsky-type): Reaction with metallic nucleophiles (Zn, Mg, In) to generate a reactive enolate equivalent that attacks electrophiles (aldehydes/ketones).

  • Radical/Reductive Pathways: Reaction with single-electron donors or radical initiators to facilitate Atom Transfer Radical Addition (ATRA).

This guide focuses on the Zinc-mediated Reformatsky-type reaction , the most robust method for converting DBFA into bioactive scaffolds.

Reactivity Profile & Mechanistic Logic

The "Fluorine Effect" on Nucleophilic Attack

Researchers often attempt to treat DBFA like a standard


-haloamide. This is a mistake. The presence of two bromine atoms and one fluorine atom at the 

-position creates a unique electronic environment:
  • Steric Shielding: The bulky bromine atoms block the trajectory for backside attack (

    
    ).
    
  • Bond Strengthening: The fluorine atom induces a "hardening" of the C-C bond, while the C-Br bonds remain labile to reduction but resistant to direct displacement.

  • Acidity: The amide protons are relatively acidic, but the

    
    -carbon has no protons, preventing standard enolization.
    

Therefore, successful functionalization requires reductive metal insertion (Zinc) to convert the electrophilic C-Br bond into a nucleophilic C-Zn bond.

Pathway Visualization

The following diagram illustrates the divergence between attempting direct substitution (failed path) and utilizing metal insertion (successful path).

DBFA_Reactivity DBFA 2,2-Dibromo-2- fluoroacetamide (DBFA) DirectNu Direct Nucleophile (Amines/Thiols) DBFA->DirectNu Zn_Int Zn-Enolate/Carbenoid Intermediate DBFA->Zn_Int Metal Insertion (Reductive) SN2_Fail Steric/Electronic Repulsion (No Reaction) DirectNu->SN2_Fail Attempted SN2 Zn Diethylzinc (Et2Zn) or Zn Dust Zn->Zn_Int Prod1 α-bromo-α-fluoro- β-hydroxyamide Zn_Int->Prod1 + Aldehyde (Reformatsky) Aldehyde Electrophile (Aldehyde R-CHO) Aldehyde->Prod1 Prod2 α-fluoroacrylamide (Michael Acceptor) Prod1->Prod2 Elimination (Excess Zn/Heat)

Figure 1: Mechanistic divergence of DBFA. Direct nucleophilic attack fails; metal-mediated activation succeeds.

Detailed Protocols

Protocol A: Synthesis of -Bromo- -Fluoro- -Hydroxyamides

Application: Creating a fluorinated quaternary center with a hydroxyl handle for further functionalization. This is the primary method for reacting DBFA with carbonyl "nucleophiles" (via the Zn-intermediate).

Materials:

  • Substrate: N-Benzyl-2,2-dibromo-2-fluoroacetamide (or derivative).[1]

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexane) OR Activated Zinc dust.
    
  • Electrophile: Benzaldehyde (or other aldehydes).

  • Solvent: Anhydrous THF.

  • Temperature: -78°C to 0°C.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon. Add the aldehyde (1.0 equiv) and the DBFA derivative (1.2–1.5 equiv) in anhydrous THF (0.2 M).

  • Initiation: Cool the solution to -78°C . This is critical to prevent polymerization or uncontrolled reduction.

  • Addition: Add

    
     (2.0–4.0 equiv) dropwise over 20 minutes.
    
    • Expert Note: Unlike the ester analog (ethyl dibromofluoroacetate), the amide requires excess Zinc reagent (up to 4-6 equiv in some cases) to drive conversion because the amide oxygen can coordinate the Zinc, slowing the reaction [1].

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO4; DBFA spots are faint, product is distinct).

  • Quench: Quench carefully with saturated

    
     solution at 0°C. Vigorous gas evolution (ethane) will occur if 
    
    
    
    was used.
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: Formation of the


-bromo-

-fluoro-

-hydroxyamide as a mixture of diastereomers (dr usually ~1:1 to 60:40).
Protocol B: Synthesis of (Z)- -Fluoroacrylamides (One-Pot Olefination)

Application: Synthesis of covalent inhibitors (Michael acceptors) targeting cysteines in proteins (e.g., kinases, KRAS).

Mechanism: This protocol pushes the Reformatsky adduct (from Protocol A) to undergo


-elimination in situ.

Critical Modification:

  • Use Tertiary Amides of DBFA (e.g., N,N-diethyl-2,2-dibromo-2-fluoroacetamide). Secondary amides (like N-benzyl) often stall at the hydroxy stage.

  • Use Excess

    
      (4.0–6.0 equiv).[1]
    

Methodology:

  • Setup: Mix tertiary DBFA amide (1.5 equiv) and aldehyde (1.0 equiv) in THF.

  • Reaction: Add

    
     (4.0 equiv) at -78°C.
    
  • Elimination Phase: After the initial addition (2 hours), warm the reaction to Room Temperature or reflux (60°C) for 4–12 hours. The heat and excess Lewis acid promote the elimination of the

    
    -hydroxy group.
    
  • Workup: Standard acidic quench and extraction.

Data Summary: Yield Comparison

Substrate (Amide Type)ReagentConditionsMajor ProductTypical Yield
Secondary (N-Bn)

(2 eq)
-78°C -> 0°C

-Hydroxyamide
65-80%
Secondary (N-Bn)

(Excess)
RefluxComplex MixLow
Tertiary (N,N-Et)

(4 eq)
-78°C -> RT

-Fluoroacrylamide
50-70%

Troubleshooting & Expert Tips

  • The "Amide Effect":

    • Amides are less electrophilic than esters. If using DBFA, expect slower reaction times compared to ethyl dibromofluoroacetate.

    • Solution: If the reaction is sluggish, add a catalytic amount of

      
       (Wilkinson's catalyst has also been reported) to facilitate the metal insertion [1].
      
  • Handling

    
    : 
    
    • Diethylzinc is pyrophoric. If your lab lacks safety protocols for pyrophorics, substitute with Zinc dust activated with TMSCl .

    • Activation Protocol: Suspend Zn dust (300 mesh) in THF. Add 5 mol% TMSCl. Stir for 15 mins. Add DBFA slowly. This generates the organozinc species more safely, though yields may be 10-15% lower.

  • Nucleophilic Substitution (Why it fails):

    • Do not attempt to react DBFA with amines to displace the bromine directly. You will likely observe de-bromination (reduction to monobromo-fluoroacetamide) or no reaction.

    • If you need to attach a nucleophile to the

      
      -position, you must first create the 
      
      
      
      -fluoroacrylamide (Protocol B) and then perform a Michael Addition with your nucleophile.

References

  • Chemla, F., et al. (2014). "Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules." Beilstein Journal of Organic Chemistry.

    • Key Citation: Details the specific reactivity differences between the ester and amide forms of dibromofluoroacetate and the requirement for excess Et2Zn.
  • Gowda, B. T., et al. (2013). "2,2-Dibromo-N-(4-fluorophenyl)acetamide." Acta Crystallographica.

    • Key Citation: Provides structural data and synthesis of DBFA derivatives via NBS bromination, valid
  • Pal, S., et al. (2020). "Recent advances in the synthesis of fluorinated heterocycles." Organic & Biomolecular Chemistry.

    • Key Citation: Contextualizes the importance of fluorinated building blocks in FDA-approved drugs.

Sources

Application Note: Strategic Fluorination via Cycloaddition of 2,2-Dibromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to incorporate fluorine into sp³-rich scaffolds. It focuses on the specific reactivity of 2,2-Dibromo-2-fluoroacetamide and its derivatives as versatile linchpins for constructing fluorinated heterocycles via formal cycloaddition and annulation pathways.

Executive Summary

The incorporation of fluorine into small molecule drugs modulates pKa, lipophilicity, and metabolic stability. This compound (DBFA) serves as a unique "amphiphilic" building block. Unlike simple fluoroacetates, the presence of two bromine atoms allows for the controlled generation of reactive zinc-fluorocarbenoids and fluorinated enolates .

This guide details two primary "cycloaddition" pathways:

  • [2+2] Annulation (Reformatsky-type): Reaction with imines to yield

    
    -bromo-
    
    
    
    -fluoro-
    
    
    -lactams.
  • [2+1] Cycloaddition (Carbenoid transfer): Reaction with alkenes to yield fluorinated cyclopropanes.

⚠️ Safety & Toxicology Warning

CRITICAL: Fluoroacetamide derivatives can metabolize to fluorocitrate, a potent inhibitor of the Krebs cycle (aconitase inhibitor).

  • Handling: All reactions must be conducted in a fume hood with double-gloving (nitrile/neoprene).

  • Waste: Segregate all fluorinated waste. Do not mix with general organic solvents.

  • First Aid: In case of exposure, seek immediate medical attention.

Mechanistic Divergence

The reactivity of DBFA is dictated by the metal promoter and the coreactant. Zinc metal is the preferred promoter, generating a transient organozinc species that can act as either a nucleophile (enolate) or a carbene equivalent (carbenoid).

Pathway Visualization

ReactionPathways DBFA 2,2-Dibromo-2- fluoroacetamide Zn Zn / Et2O DBFA->Zn Int Zinc Carbenoid / Enolate (Reactive Intermediate) Zn->Int Oxidative Addition BetaLactam [2+2] Annulation α-Bromo-α-fluoro-β-lactam Int->BetaLactam + Imine (Reformatsky-type) Cyclopropane [2+1] Cycloaddition Fluorocyclopropane Int->Cyclopropane + Alkene (Carbenoid Transfer) Imine Imine (R-CH=N-R') Alkene Alkene (R-CH=CH-R')

Figure 1: Divergent reactivity of the zinc-DBFA intermediate.[1] The choice of electrophile (imine vs. alkene) dictates the cycloaddition mode.

Protocol A: [2+2] Synthesis of -Bromo- -fluoro- -lactams

This protocol utilizes a Reformatsky-type annulation. The reaction is formally a [2+2] cycloaddition between the zinc enolate of DBFA and an imine. The retention of the bromine atom in the product allows for further functionalization (e.g., cross-coupling).

Materials
  • Reagent:

    
    -Benzyl-2,2-dibromo-2-fluoroacetamide (1.0 equiv)
    
  • Electrophile:

    
    -Aryl or 
    
    
    
    -Alkyl imine (1.0 equiv)
  • Promoter: Activated Zinc dust (2.0 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF

  • Additives: Trimethylsilyl chloride (TMSCl) (0.1 equiv) - activates Zn surface

Step-by-Step Methodology
  • Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (2.0 equiv) in anhydrous Et₂O (0.2 M relative to amide). Add TMSCl (0.1 equiv) and stir for 15 minutes at room temperature (RT).

  • Imine Addition: Add the Imine (1.0 equiv) to the suspension.

  • Controlled Addition: Dissolve

    
    -Benzyl-2,2-dibromo-2-fluoroacetamide (1.0 equiv) in a minimal amount of Et₂O. Add this solution dropwise to the Zn/Imine mixture over 30 minutes.
    
    • Note: A mild exotherm may be observed. Maintain temperature at 25–30°C using a water bath if necessary.

  • Reflux: Once addition is complete, heat the mixture to varying reflux (approx. 35°C) for 2–4 hours. Monitor by TLC (disappearance of imine).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Results
  • Yield: 60–85%

  • Diastereoselectivity: High syn-selectivity is typically observed in non-coordinating solvents like Et₂O.

  • Product: A stable

    
    -lactam scaffold containing a quaternary C-F/C-Br center.
    

Protocol B: [2+1] Synthesis of Fluorinated Cyclopropanes

This protocol exploits the carbenoid character of the zinc species to perform a cyclopropanation on unactivated alkenes. This is particularly useful for generating conformationally restricted amino acid analogs if the amide contains a chiral auxiliary.

Materials
  • Reagent: this compound derivative (1.0 equiv)

  • Substrate: Alkene (Styrene or aliphatic alkene) (2–5 equiv)

  • Promoter: Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with the Alkene (excess, 3.0 equiv) and the DBFA derivative (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Promoter Addition: Slowly add Et₂Zn (2.0 equiv) dropwise via syringe.

    • Caution: Et₂Zn is pyrophoric. Use distinct "dropwise" technique to avoid temperature spikes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Dilute with excess DCM. Carefully quench with 1M HCl (gas evolution will occur).

  • Workup: Separate layers. Wash organic layer with NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Comparative Yields & Selectivity
Reaction TypeSubstrateSolventMajor IsomerTypical Yield
[2+2] Annulation N-Benzyl benzaldimineEt₂Osyn-Lactam78%
[2+2] Annulation N-Phenyl benzaldimineTHFsyn-Lactam65%
[2+1] Cyclopropanation StyreneDCMcis-Cyclopropane55-70%
[2+1] Cyclopropanation CyclohexeneDCMendo-Cyclopropane45-60%
Troubleshooting Guide
  • Low Yield in Lactam Synthesis: Ensure Zinc is fully activated. If using older zinc dust, wash with dilute HCl, water, ethanol, and ether, then dry under vacuum before use.

  • Poor Diastereoselectivity: Switch solvent to pure Diethyl Ether. Coordinating solvents like THF or DMF can disrupt the tight transition state required for syn-selectivity.

  • Starting Material Recovery: If the DBFA is recovered, the zinc insertion failed. Increase temperature to reflux or add a crystal of Iodine to initiate.

References

  • Versatility of Ethyl Dibromofluoroacetate (EDBFA)

    • Title: Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorin
    • Source: Beilstein J. Org. Chem. 2013, 9, 2358–2373.
    • URL:[Link]

  • Cobalt-Catalyzed Functionalization of Fluorinated Lactams

    • Title: Cobalt-Catalyzed Cross-Coupling of alpha-Bromo alpha-Fluoro beta-Lactams with Diarylzinc Reagents.[2]

    • Source: Chemistry – A European Journal, 2020.
    • URL:[Link]

  • General Review on Fluorinated Lactams

    • Title: Synthesis of alpha,alpha-difluoro-beta-lactams (Contextual reference for halo-lactam synthesis).
    • Source: ResearchG
    • URL:[Link]

Sources

Application Notes and Protocols for Protecting Group Strategies: 2,2-Dibromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Unique Building Block

2,2-Dibromo-2-fluoroacetamide is a halogenated amide of significant interest in medicinal chemistry and drug development due to its potential as a versatile synthetic building block. The presence of a gem-dibromo-fluoro-methyl group attached to an amide carbonyl presents a unique set of synthetic challenges. The primary obstacle lies in the selective modification of other parts of a larger molecule containing this moiety without altering the sensitive this compound core. The amide proton is acidic and the nitrogen is nucleophilic, while the carbon atom bearing the halogens is electrophilic and susceptible to nucleophilic attack or elimination under certain conditions. Furthermore, the amide bond itself is prone to hydrolysis under harsh acidic or basic conditions.[1]

This application note provides a comprehensive guide to potential protecting group strategies for the amide nitrogen of this compound. We will explore various protecting groups, discuss the rationale behind their selection, and provide detailed, albeit theoretical, protocols for their installation and removal. The strategies outlined herein are designed to offer a starting point for researchers, who should anticipate the need for optimization based on their specific substrates and reaction conditions.

The Challenge: Reactivity and Stability Considerations

The primary challenge in developing a protecting group strategy for this compound is the inherent reactivity of the molecule. The electron-withdrawing nature of the three halogen atoms significantly influences the properties of the adjacent amide group.

  • Amide Proton Acidity: The amide proton is more acidic than in simple alkyl amides, facilitating deprotonation.

  • Nucleophilicity of the Amide Nitrogen: The lone pair on the nitrogen atom retains its nucleophilic character.

  • Electrophilic Carbon: The carbon atom bearing the halogens is highly electrophilic and susceptible to nucleophilic substitution or elimination reactions.

  • Hydrolytic Instability: The amide bond can be cleaved under strongly acidic or basic conditions.[1]

A successful protecting group strategy must therefore be implemented under mild conditions and the protecting group itself must be removable without causing degradation of the 2,2-dibromo-2-fluoroacetyl moiety.

Proposed Protecting Group Strategies

Considering the delicate nature of this compound, the ideal protecting groups are those that can be introduced and removed under neutral or very mild acidic or basic conditions. Orthogonal protecting group strategies, which allow for the selective removal of one group in the presence of others, are highly valuable in multi-step syntheses.[2][3]

Carbamate Protecting Groups: A Versatile Option

Carbamates are among the most common and versatile protecting groups for amines and amides due to their general stability and the variety of conditions available for their removal.[4]

The Boc group is a widely used protecting group that is stable to a wide range of reaction conditions but can be readily removed with moderate to strong acids.[4][5]

Rationale: The introduction of a Boc group can be achieved under relatively mild basic conditions. Its removal with acid, such as trifluoroacetic acid (TFA), is typically clean and efficient. However, the stability of the this compound core to strong acid must be carefully evaluated.

Proposed Protection Protocol:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq) or 2,6-lutidine (1.2 eq), and cool the mixture to 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Proposed Deprotection Protocol:

  • Dissolve the Boc-protected this compound in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Boc_Protection_Deprotection Substrate 2,2-Dibromo- 2-fluoroacetamide Boc_Protected Boc-Protected Amide Substrate->Boc_Protected Boc₂O, Base (e.g., DIPEA) Deprotected Deprotected Amide Boc_Protected->Deprotected TFA, DCM

Caption: Boc protection and deprotection workflow.

The Cbz group is another common amine protecting group that is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[4][6]

Rationale: This protecting group offers an orthogonal strategy to acid-labile groups like Boc. Hydrogenolysis is a very mild deprotection method that is unlikely to affect the halogenated moiety.

Proposed Protection Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add a mild base such as sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Proposed Deprotection Protocol:

  • Dissolve the Cbz-protected amide in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).

  • Add a catalytic amount of palladium on carbon (Pd/C) (e.g., 10 mol%).

  • Stir the mixture under an atmosphere of hydrogen gas (H₂) (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amide.

Cbz_Protection_Deprotection Substrate 2,2-Dibromo- 2-fluoroacetamide Cbz_Protected Cbz-Protected Amide Substrate->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃) Deprotected Deprotected Amide Cbz_Protected->Deprotected H₂, Pd/C

Caption: Cbz protection and deprotection workflow.

Sulfonamide-Based Protecting Groups: For Enhanced Stability

Sulfonamides are generally more stable than carbamates to both acidic and basic conditions.[7] This can be advantageous in multi-step syntheses where robust protection is required.

The tosyl group is a classic and highly stable protecting group for amines. Its removal often requires harsh conditions, which may not be suitable for this compound. However, milder reductive cleavage methods have been developed.

Rationale: The high stability of the tosyl group can be beneficial. However, its removal requires careful consideration of the reagent's compatibility with the gem-dibromo-fluoro moiety.

Proposed Protection Protocol:

  • Dissolve this compound (1.0 eq) in pyridine or DCM with triethylamine (Et₃N) (1.5 eq).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (Ts-Cl) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous sodium sulfate and purify by column chromatography.

Proposed Deprotection Protocol (Reductive Cleavage):

  • Warning: The compatibility of these reducing agents with the C-Br bonds needs to be experimentally verified.

  • Dissolve the tosyl-protected amide in a suitable solvent such as THF.

  • Add an excess of a reducing agent like samarium(II) iodide (SmI₂) or sodium naphthalenide.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a proton source (e.g., saturated NH₄Cl).

  • Extract the product, dry the organic layer, and purify as needed.

Summary of Proposed Protecting Group Strategies

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality & Remarks
tert-ButoxycarbonylBocBoc₂O, mild base (e.g., DIPEA)Strong acid (e.g., TFA)Orthogonal to base-labile and hydrogenolysis-labile groups. Stability of the substrate to strong acid needs to be confirmed.
Benzyl CarbamateCbz or ZCbz-Cl, mild base (e.g., NaHCO₃)H₂, Pd/COrthogonal to acid- and base-labile groups. A very mild deprotection method.
p-ToluenesulfonylTsTs-Cl, base (e.g., pyridine, Et₃N)Reductive cleavage (e.g., SmI₂, Na-naphthalenide)Highly stable group. Deprotection conditions might be harsh and require careful optimization.

Conclusion and Future Perspectives

The protection of the amide nitrogen in this compound is a critical step for its successful application in complex molecule synthesis. This application note has outlined several potential protecting group strategies, focusing on carbamates (Boc and Cbz) and sulfonamides (Tosyl). The choice of the protecting group will ultimately depend on the overall synthetic route and the compatibility of other functional groups present in the molecule.

It is imperative for researchers to perform small-scale trial reactions to determine the optimal conditions for both the protection and deprotection steps, with careful monitoring for any degradation of the this compound core. The development of a robust and reliable protecting group strategy will undoubtedly unlock the full potential of this valuable synthetic building block.

References

  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • BenchChem. (2025). stability of 2-Bromoacetamide solutions for laboratory use.
  • Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Schober, L. J., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC.

Sources

Alpha-Haloacetamides: Chemical Properties and Safety Context

[1]

Alpha-haloacetamides are organic compounds where one or more hydrogen atoms on the alpha carbon (adjacent to the carbonyl group) are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are chemically significant due to the electron-withdrawing nature of the halogens, which increases the electrophilicity of the alpha carbon and the acidity of any remaining alpha protons.

Structural Classification and Toxicity Profiles

The biological activity and toxicity of haloacetamides vary significantly based on the number and type of halogen substituents.

  • Monofluoroacetamides: Compounds containing a single fluorine atom at the alpha position (e.g., 2-fluoroacetamide) are often metabolically converted into fluorocitrate. This metabolite inhibits the enzyme aconitase, disrupting the Krebs cycle (citric acid cycle). Consequently, monofluoroacetamides are classified as highly toxic metabolic poisons and are strictly regulated.[1]

  • Polyhalogenated Acetamides: Compounds with multiple halogen atoms (e.g., 2,2-dibromo-3-nitrilopropionamide or DBNPA) are frequently used as biocides in industrial water treatment.[1] The presence of bulky halogens like bromine often alters the metabolic pathway compared to the monofluoro derivatives.[1] However, these compounds remain hazardous due to their potential to act as alkylating agents and their ability to degrade into corrosive or toxic byproducts.[1]

  • This compound: This specific derivative combines both bromine and fluorine substitutions.[1] While distinct from monofluoroacetamide, the presence of the carbon-fluorine bond and the labile carbon-bromine bonds suggests high reactivity. In research contexts, such compounds are often treated with extreme caution due to the potential for hydrolysis to release fluoride or bromide ions, or to act as sensitizers.

General Chemical Reactivity[2]

In a laboratory setting, alpha-haloacetamides typically exhibit the following reactivities:

  • Nucleophilic Substitution: The carbon-halogen bond is susceptible to nucleophilic attack.[1] This property is utilized in synthesis to introduce functional groups but also underpins the toxicity of these compounds (alkylation of biological macromolecules like DNA or proteins).[1]

  • Hydrolysis: Under basic or acidic conditions, the amide bond can hydrolyze to form the corresponding haloacetic acid and ammonia/amine.[1] The stability of the carbon-halogen bond during hydrolysis depends on the specific halogens present; fluorine-carbon bonds are generally more robust than bromine-carbon bonds.

  • Reductive Dehalogenation: In the presence of reducing agents, polyhalogenated acetamides can lose halogen atoms, potentially reverting to more toxic mono-halogenated forms or the parent acetamide.[1]

Safety Protocols for Handling Halogenated Amides[1][2]

Research involving halogenated amides requires strict adherence to safety protocols to mitigate risks of exposure, particularly via inhalation or skin contact.[1]

Engineering Controls
  • Containment: All handling of volatile or powder forms of halogenated acetamides must occur within a certified chemical fume hood to prevent inhalation of dusts or vapors.[1]

  • Ventilation: Laboratories must have high-efficiency particulate air (HEPA) filtration or appropriate scrubbing systems if the generation of toxic gases (e.g., hydrogen halides) is possible during degradation or side reactions.

Personal Protective Equipment (PPE)[2]
  • Respiratory Protection: When engineering controls are insufficient, or during spill cleanup, researchers typically utilize full-face respirators with cartridges specific to organic vapors and acid gases.[1]

  • Dermal Protection: Because many haloacetamides can penetrate the skin or cause severe irritation, double-gloving with chemically resistant materials (such as nitrile or laminate barrier gloves) is standard.[1] Impervious lab coats or aprons are used to prevent clothing contamination.[1]

Decontamination and Waste Management
  • Neutralization: Spills are often treated with specific neutralizing agents depending on the chemical's hydrolysis products.[1] For acidic byproducts, weak bases (like sodium bicarbonate) are commonly used.[1]

  • Waste Disposal: Halogenated organic waste is segregated from non-halogenated solvents.[1] It is disposed of via high-temperature incineration by licensed hazardous waste management facilities to ensure complete destruction of the carbon-halogen bonds.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] Fluoroacetamide (CID 12542).[1][2] PubChem Compound Summary.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). (2004).[1] Fluoroacetamide.[1][2][3][4] Data Sheets on Pesticides No. 17.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Alpha-Haloacetamides.

Continuous Flow Methodologies for the Utilization of 2,2-Dibromo-2-fluoroacetamide in Fluorinated Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dibromo-2-fluoroacetamide (DBFA) is a high-value fluorinated building block, distinct for its ability to introduce the chemically versatile :CFBr moiety or serve as a precursor for monofluorinated heterocycles. While widely utilized in batch for Reformatsky-type additions and radical cyclizations, its application is often bottlenecked by exotherm management (in organometallic steps) and photon transport limitations (in photochemical radical steps).

This Application Note details two validated continuous flow protocols that overcome these batch limitations. By transitioning DBFA chemistry to flow, researchers can achieve:

  • Safety: Elimination of accumulation of hazardous organozinc intermediates.

  • Selectivity: Precise residence time control to prevent over-reduction of the dibromo-species.

  • Efficiency: Superior irradiation of the reaction medium for Atom Transfer Radical Cyclization (ATRC), reducing reaction times from hours to minutes.

Chemical Context & Mechanistic Causality[1][2]

DBFA (CAS: 742-26-7) is unique due to the presence of two bromine atoms and one fluorine atom at the


-position. This density of functionalization allows for divergent synthetic pathways:
  • Pathway A (Anionic/Organometallic): Zinc insertion into one C-Br bond generates a Reformatsky-type enolate. In batch, this is prone to thermal runaways and "over-reaction" (reduction of the second bromide). Flow chemistry mitigates this via rapid heat exchange and strict stoichiometry control.

  • Pathway B (Radical): Homolytic cleavage of the C-Br bond under photoredox conditions generates an

    
    -fluoro-
    
    
    
    -bromoamidyl radical, a key intermediate for synthesizing fluorinated
    
    
    -lactams (e.g., Ezetimibe analogs). Flow photoreactors maximize photon flux, driving these quantum-yield-limited reactions to completion.

Application Module 1: Continuous Flow Reformatsky Reaction

Target: Synthesis of


-bromo-

-fluoro-

-hydroxyamides.
The Challenge

The Reformatsky reaction of gem-dibluoro/bromo species in batch often requires activation of Zinc dust with hazardous reagents (TMSCl, BrCH2CH2Br) and suffers from poor reproducibility due to the heterogeneous nature of the solid/liquid interface.

The Flow Solution: Packed Bed Reactor (PBR)

Using a column of activated Zinc metal acts as a "reagent reservoir." The solution of DBFA passes through the column, generating the organozinc species in situ, which is immediately consumed by the electrophile (aldehyde).

Experimental Protocol

Reagents:

  • Stream A: this compound (0.5 M) in dry THF.

  • Stream B: Benzaldehyde (0.5 M) in dry THF.

  • Solid Phase: Activated Zinc Granules (20-30 mesh). Activation: Wash with 2% HCl, then water, acetone, ether, and dry under vacuum at 100°C.

System Configuration:

  • Zinc Column: Stainless steel column (e.g., 10 mm ID x 100 mm L) packed with activated Zn, heated to 40°C.

  • Mixing: T-piece mixer post-column.

  • Reactor Coil: 10 mL PFA coil (Residence Time: 10 min).

  • Back Pressure: 40 psi (to prevent solvent boiling).

Step-by-Step Procedure:

  • Priming: Flush the system with dry THF to remove moisture.

  • Reagent A Delivery: Pump Stream A through the Zinc Column at 0.5 mL/min. The effluent contains the in situ generated organozinc species.

  • Reagent B Delivery: Pump Stream B at 0.5 mL/min to meet the organozinc effluent at the T-mixer.

  • Reaction: The combined stream flows through the reactor coil at 40°C.

  • Quench: Collect output into a flask containing saturated NH4Cl solution.

Workflow Diagram

ReformatskyFlow DBFA Stream A: DBFA in THF ZnColumn Packed Bed Reactor Activated Zn (40°C) DBFA->ZnColumn 0.5 mL/min Aldehyde Stream B: Aldehyde in THF Mixer T-Mixer Aldehyde->Mixer 0.5 mL/min ZnColumn->Mixer Organozinc Intermediate Coil Reaction Coil (10 min, 40°C) Mixer->Coil BPR BPR (40 psi) Coil->BPR Collection Collection (Sat. NH4Cl) BPR->Collection

Figure 1: Schematic of the continuous flow Reformatsky reaction using a solid-phase Zinc column.

Application Module 2: Photochemical Atom Transfer Radical Cyclization (ATRC)

Target: Synthesis of fluorinated


-lactams (Scaffolds for bioactive molecules).
The Challenge

Transforming N-allyl-2,2-dibromo-2-fluoroacetamide into a lactam requires homolysis of the C-Br bond. In batch, this requires high catalyst loading and long reaction times (12-24 h) due to the "dark zone" effect where light cannot penetrate deep into the reactor.

The Flow Solution: Micro-Photoreactor

Using a fluoropolymer (FEP) tubing reactor wrapped around a high-intensity Blue LED source ensures that the optical path length is minimal (< 1 mm). This results in uniform irradiation and accelerates the reaction kinetics by orders of magnitude.

Experimental Protocol

Reagents:

  • Substrate: N-allyl-N-benzyl-2,2-dibromo-2-fluoroacetamide (0.1 M) in Acetonitrile.

  • Catalyst: fac-Ir(ppy)3 (1 mol%) or Ru(bpy)3Cl2.

  • Additive: Sodium ascorbate (optional, depending on specific radical cycle).

System Configuration:

  • Pump: HPLC pump or Syringe pump capable of handling 0.1 - 1.0 mL/min.

  • Photoreactor: Vapourtec UV-150 or homemade coil (FEP tubing, 1/16" OD) wrapped around a 450 nm (Blue) LED light source (approx. 10-20 W).

  • Cooling: Convection cooling to maintain T < 30°C (LEDs generate heat).

Step-by-Step Procedure:

  • Preparation: Dissolve substrate and catalyst in degassed MeCN. Oxygen is a radical quencher; sparge with Argon for 15 mins.

  • Irradiation: Pump the solution through the photoreactor.

    • Residence Time: Screen 5, 10, and 20 minutes. (Typically 10 mins is sufficient in flow vs 12h in batch).

  • Work-up: Concentrate the solvent and purify via flash chromatography.

Mechanism & Workflow Diagram

ATRCFlow Feed Feed Solution: N-allyl-DBFA + Cat. (Degassed MeCN) Pump Pump System Feed->Pump Photo Photoreactor (450 nm Blue LED) FEP Coil Pump->Photo 0.2 mL/min Mechanism Mechanism: 1. C-Br Homolysis 2. 5-exo-trig Cyclization 3. Br Atom Transfer Photo->Mechanism Inside Reactor Product Product: Fluorinated Gamma-Lactam Photo->Product

Figure 2: Photochemical flow setup for the ATRC synthesis of fluorinated lactams.

Data Summary & Optimization

The following table summarizes typical improvements observed when transitioning DBFA chemistry from Batch to Flow.

ParameterBatch Process (Reformatsky)Flow Process (Reformatsky)Improvement Factor
Reaction Time 2 - 4 Hours10 - 15 Minutes12x Faster
Temperature Control Difficult (Exotherm risk)Precise (+/- 1°C)Enhanced Safety
Yield (Isolated) 55 - 65%78 - 85%Yield Boost
Reproducibility Variable (Zn surface activation)Consistent (Steady state)High Reliability

Safety & Handling (E-E-A-T)

  • Toxicity: this compound is a potential alkylating agent and irritant. It must be handled in a fume hood. Flow chemistry significantly reduces exposure risk by containing the reagent in a closed system.

  • Zinc Column Hazards: The activated zinc column can generate hydrogen gas if moisture enters the system. Ensure all solvents are anhydrous. The column should be vented properly during cleaning.

  • Pressure: Do not exceed the pressure rating of the FEP tubing (typically 20-30 bar) or the glass/PFA components.

References

  • Continuous Flow Organozinc Synthesis

    • Title: On-demand Synthesis of Organozinc Halides Under Continuous Flow Conditions.
    • Source: PubMed / Beilstein J. Org. Chem.
    • URL:[Link]

  • Fluorinated Lactam Synthesis (Batch Basis)

    • Title: Synthesis of a fluorinated Ezetimibe analogue using radical allyl
    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • General Flow Reformatsky

    • Title: The Reformatsky Reaction in Continuous Flow.[1]

    • Source: Journal of Flow Chemistry.
    • URL:[Link]

  • Photochemical Flow Chemistry

    • Title: Visible-Light Photoredox C
    • Source: Chemical Reviews.
    • URL:[Link]

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before use.

Sources

Technical Deep Dive: 2,2-Dibromo-2-fluoroacetamide (DBFA) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized, high-activity functional agent used in advanced polymer synthesis. Structurally analogous to the industrial biocide DBNPA (2,2-dibromo-3-nitrilopropionamide), DBFA distinguishes itself through the incorporation of an alpha-fluorine atom.

This substitution imparts two critical properties:

  • Enhanced ATRP Initiation: The strong electron-withdrawing nature of the fluorine atom destabilizes the C-Br bonds, increasing the radical generation rate (

    
    ) for Atom Transfer Radical Polymerization (ATRP).
    
  • 
     NMR Handle:  The fluorine atom serves as a sensitive, non-destructive NMR probe to quantify initiation efficiency and chain-end fidelity without requiring isotopic labeling.
    

This guide details the mechanistic logic, synthesis protocols, and safety constraints for utilizing DBFA in the development of antimicrobial hydrogels and precision block copolymers.

Chemical Logic & Mechanism[1]

The "Fluorine Effect" on ATRP Kinetics

In ATRP, the equilibrium constant (


) is determined by the ratio of activation (

) to deactivation (

).


Standard


-haloacetamides are generally slow initiators compared to esters. However, in DBFA, the fluorine atom at the 

-position exerts a potent inductive effect (-I), pulling electron density away from the carbon center. This weakens the C-Br bond, significantly lowering the bond dissociation energy (BDE) relative to non-fluorinated analogs (e.g., 2,2-dibromoacetamide).

Result: DBFA acts as a "super-initiator," capable of initiating polymerization rapidly relative to propagation, which is essential for synthesizing polymers with low dispersity (Đ < 1.2).

Biocidal Mechanism (Post-Polymerization)

Similar to DBNPA, polymers functionalized with residual DBFA motifs act as contact biocides. The mechanism involves the electrophilic attack of the brominated carbon on the thiol (-SH) groups of microbial enzymes (e.g., cysteine residues), leading to irreversible enzyme inhibition and cell death.

Comparative Properties Table
PropertyDBNPA (Standard)DBFA (Fluorinated)Impact on Polymer Science
Structure


F replaces Cyano group
Electronic Effect Resonance (CN)Inductive (F)F provides localized polarization
ATRP Activity ModerateHighFaster initiation; narrower PDI
NMR Utility

only

Detectable
Precise end-group analysis
Hydrolytic Stability Low (pH > 8)ModerateImproved shelf-life of precursors

Visualization: Reaction Pathways[2]

The following diagram illustrates the dual pathway: (A) The activation of DBFA by a Copper(I) catalyst for polymerization, and (B) The biocidal interception of microbial thiols.

DBFA_Pathways cluster_ATRP Pathway A: Polymerization DBFA DBFA (Initiator) Radical α-Fluoro Radical (Active Species) DBFA->Radical Homolysis (-Br) Dead Cell Death (Inactivated Enzyme) DBFA->Dead Electrophilic Attack Cu_I Cu(I) Complex (Activator) Cu_I->Radical SET Mechanism Polymer Polymer Chain (Growth) Radical->Polymer + Monomer Microbe Microbial Thiol (Enzyme-SH) Microbe->Dead Alkylation

Figure 1: Mechanistic bifurcation of DBFA. Pathway A (Top) shows radical generation for polymer growth. Pathway B (Bottom) shows the biocidal mode of action via thiol alkylation.

Experimental Protocols

Protocol A: Synthesis of Poly(N-isopropylacrylamide) via DBFA-Initiated ATRP

Objective: Synthesize a thermo-responsive polymer with a defined


-fluoro end-group for NMR analysis.

Materials:

  • Initiator: this compound (DBFA) [Synthesized/Purified]

  • Monomer: N-isopropylacrylamide (NIPAM) (Recrystallized from hexane)

  • Catalyst: CuBr (99.9%, purified with acetic acid)

  • Ligand: Me6TREN (Tris[2-(dimethylamino)ethyl]amine)

  • Solvent: DMF (Degassed)

Step-by-Step Methodology:

  • Stoichiometry Calculation: Target DP = 100. Ratio: [Monomer]:[DBFA]:[CuBr]:[Me6TREN] = 100 : 1 : 1 : 1.

  • Schlenk Line Setup:

    • In a flame-dried Schlenk flask, dissolve DBFA (23.5 mg, 0.1 mmol) and NIPAM (1.13 g, 10 mmol) in 3 mL of anhydrous DMF.

    • Add Me6TREN (23 mg, 0.1 mmol).

    • Seal and purge with Nitrogen for 15 minutes to remove dissolved oxygen (Oxygen inhibits ATRP).

  • Catalyst Addition (The Critical Step):

    • Safety Note: Perform under positive

      
       flow.
      
    • Add CuBr (14.3 mg, 0.1 mmol) quickly to the frozen/cooled solution or under strict inert atmosphere.

    • Observation: The solution should turn light green/blue (depending on complexation). If it turns dark green immediately, oxygen contamination has occurred (Cu(II) formation).

  • Polymerization:

    • Immerse flask in an oil bath at 25°C (Room Temp).

    • Why Ambient Temp? The C-Br bond in DBFA is highly labile due to the Fluorine. Heating >40°C may cause uncontrolled "flash" polymerization or radical termination.

    • Stir for 4 hours.

  • Termination & Analysis:

    • Expose to air to oxidize the catalyst (solution turns blue/green).

    • Pass through a neutral alumina column to remove Copper.

    • Validation: Analyze via

      
       NMR .
      
      • Expected Signal: A shift from the starting material (sharp singlet) to a broadened peak (polymer bound) is the primary confirmation of successful initiation from the fluorinated site.

Protocol B: Incorporation into Antimicrobial Hydrogels

Objective: Use DBFA as a functional monomer/crosslinker precursor to embed biocidal activity.

  • Pre-reaction: React DBFA with a vinyl-functionalized amine (e.g., aminopropyl methacrylamide) in mild conditions to link the amide. Note: This risks displacing the bromines. A preferred method is using DBFA as the initiator for a "grafting from" approach on a hydrogel surface.

  • Surface Grafting:

    • Soak a pre-formed hydrogel (with hydroxyl groups) in a solution of DBFA (acting as a physical absorbant) or covalently link via the amide nitrogen if a linker is available.

    • Release Assay: Measure Bromide ion (

      
      ) release into water over 24 hours using an Ion Selective Electrode (ISE) to determine hydrolysis/activation rate.
      

Safety & Handling (Critical)

Hazard Class: Highly Toxic / Irritant. Specific Warning: Fluoroacetamide derivatives are metabolic poisons. [1][2]

  • Metabolic Toxicity: Upon hydrolysis, DBFA can release fluoroacetate or fluoroacetamide. These compounds enter the Krebs cycle and are converted to fluorocitrate, which irreversibly inhibits aconitase, causing lethal metabolic disruption (citrate accumulation).

  • Handling:

    • Never use open vessels on a benchtop. All weighing must occur in a fume hood or glovebox .

    • Gloves: Double-gloving with Nitrile is mandatory. Silver Shield® gloves are recommended for concentrated handling.

  • Deactivation:

    • Do not dispose of down the drain.[3]

    • Quenching: Treat waste with strong lime water (

      
      ) or 10% NaOH at elevated temperatures (>50°C) for 24 hours to force hydrolysis and defluorination before disposal as hazardous chemical waste.
      

References

  • Biocidal Mechanisms of Brominated Amides

    • Exner, O., et al. "Mechanism of action of 2,2-dibromo-3-nitrilopropionamide (DBNPA)." Journal of Industrial Microbiology.
    • Context: Establishes the electrophilic
  • Alpha-Haloamides in ATRP

    • W. A. Braunecker, K. Matyjaszewski. "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science, 2007.
    • Context: Defines the kinetics of amide-based initi
  • Fluoroacetamide Toxicity & Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12542, Fluoroacetamide."
    • Context: Safety d
  • Synthesis of Brominated-Fluoro Intermediates

    • Search results indicate synthesis via bromination of fluoroacetamide precursors.

Sources

Application Note: Photochemical Atom Transfer Radical Cyclization (ATRC) of 2,2-Dibromo-2-fluoroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the photochemical Atom Transfer Radical Cyclization (ATRC) of N-substituted-2,2-dibromo-2-fluoroacetamides. While 2,2-dibromo-2-fluoroacetamide (CAS: 7663-25-4) serves as the primary reagent, its value is maximized when derivatized into N-alkenyl substrates (e.g., N-allyl-2,2-dibromo-2-fluoroacetamide). Upon visible light irradiation—often mediated by a transition metal catalyst or a simple additive like sodium azide—these substrates undergo 5-exo-trig cyclization to yield 3-bromo-3-fluoro-


-lactams .

These fluorinated lactam scaffolds are critical in medicinal chemistry due to the bioisosteric properties of fluorine and the synthetic versatility of the retained bromine atom, which serves as a handle for further cross-coupling reactions (Suzuki, Sonogashira).

Scientific Mechanism & Rationale

The Challenge of Fluorine Incorporation

Direct fluorination of lactams is often regioselective poor or requires harsh reagents (e.g.,


 gas, Selectfluor). The use of This compound  as a building block allows for the pre-installation of the fluorine atom. The challenge lies in controlling the radical cyclization to prevent reduction (loss of Br without cyclization) or polymerization.
Mechanistic Pathway: Atom Transfer Radical Cyclization (ATRC)

The reaction proceeds via a radical chain mechanism or a photoredox catalytic cycle.

  • Initiation: Light irradiation (often blue LED,

    
     nm) excites a photocatalyst (PC) or activates a weak C-Br bond via ligand-to-metal charge transfer (LMCT).
    
  • Radical Generation: Homolytic cleavage of one C-Br bond in the N-allyl-2,2-dibromo-2-fluoroacetamide generates an electrophilic

    
    -fluoro-
    
    
    
    -bromoamidyl radical.
  • Cyclization: The radical undergoes a rapid 5-exo-trig intramolecular addition to the pendant alkene.

  • Termination/Propagation: The resulting alkyl radical abstracts a bromine atom from another substrate molecule (chain propagation) or a metal-bromide species (catalytic turnover), yielding the 3-bromo-3-fluoro-

    
    -lactam .
    
Mechanistic Diagram

ATRC_Mechanism Substrate N-allyl-2,2-dibromo-2-fluoroacetamide Radical_Int α-Fluoro-α-bromo Radical (Electrophilic) Substrate->Radical_Int C-Br Homolysis (SET or Energy Transfer) Cyclized_Radical Cyclized Alkyl Radical (Nucleophilic) Radical_Int->Cyclized_Radical 5-exo-trig Cyclization (k_cyc > 10^5 s^-1) Product 3-Bromo-3-fluoro-γ-lactam Cyclized_Radical->Product Br Atom Transfer (From Substrate/Catalyst) Catalyst_Ground Catalyst (Mn+) Product->Catalyst_Ground Regeneration Catalyst_Excited Catalyst* (Excited) Catalyst_Ground->Catalyst_Excited hν (450 nm) Catalyst_Excited->Radical_Int Activation

Figure 1: Photochemical ATRC mechanism for the synthesis of fluorinated lactams.

Detailed Experimental Protocols

Precursor Synthesis: N-Allylation

Before the photochemical step, the reagent must be coupled with an allylic amine.

Reagents:

  • This compound (1.0 equiv)[1]

  • Allyl bromide (1.2 equiv) or Allyl alcohol (via Mitsunobu)

  • Base: NaH (1.2 equiv) or

    
    
    
  • Solvent: DMF or THF (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous THF at 0°C.

  • Add NaH portion-wise. Stir for 30 min to deprotonate the amide nitrogen.

  • Add allyl bromide dropwise.

  • Warm to room temperature and stir for 4-12 hours.

  • Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography.
    
Protocol: Photochemical ATRC to -Lactams

This protocol uses a Copper(I) catalyst system, which is robust and cost-effective for ATRC.

Reagents & Equipment:

  • Substrate: N-Allyl-2,2-dibromo-2-fluoroacetamide (0.5 mmol)

  • Catalyst: CuCl (30 mol%)

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or PMDETA (30 mol%)

  • Reducing Agent (Optional but recommended): Ascorbic acid (10 mol%) – allows use of lower catalyst loading by regenerating Cu(I).

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE), degassed.

  • Light Source: Blue LED (450-465 nm, ~10-40 W).

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuCl (15 mg, 0.15 mmol) and TPMA (43 mg, 0.15 mmol).

  • Solvent Addition: Add degassed MeCN (5.0 mL). Stir until the complex forms (solution turns light green/blue).

  • Substrate Addition: Add N-allyl-2,2-dibromo-2-fluoroacetamide (137 mg, 0.5 mmol).

  • Degassing: Seal the tube with a rubber septum. Degas the solution by sparging with argon or nitrogen for 15 minutes. Critical: Oxygen inhibits radical propagation.

  • Irradiation: Place the tube 2-3 cm away from the Blue LED source. Use a cooling fan to maintain temperature at ~25-30°C.

  • Monitoring: Irradiate for 12-24 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1). The product usually is more polar than the starting material.

  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with saturated aqueous

      
       solution (to remove Copper) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient from 10% to 30% EtOAc in Hexanes.

Expected Yield: 70-85% of 3-bromo-3-fluoro-1-(prop-2-en-1-yl)pyrrolidin-2-one (or substituted analog).[2]

Data Analysis & Optimization

Optimization Table

The following table summarizes the impact of different variables on the reaction efficiency.

VariableConditionOutcomeNotes
Catalyst CuCl / TPMAHigh Yield (85%) Standard ATRC condition.
Catalyst

Moderate Yield (60%)Requires expensive catalyst; harder purification.
Catalyst

(0.5 eq)
Good Yield (75%)Metal-free approach; operates via anion activation.
Solvent MeCNExcellentPolar solvent stabilizes the transition state.
Solvent ToluenePoorSolubility issues; slower kinetics.
Light Blue LED (450 nm)OptimalMatches absorption of Cu-ligand complexes.
Light UV (254 nm)DecompositionToo energetic; causes C-F bond cleavage or polymerization.
Stereochemistry

The cyclization creates a chiral center at C3 (bearing Br and F) and potentially at C4/C5 depending on substitution.

  • Diastereoselectivity: Generally low (approx. 1:1 to 2:1 dr) for simple substrates.

  • Resolution: The C-Br bond allows for derivatization (e.g., radical reduction to C-H) which can be done enantioselectively, or the diastereomers can be separated by HPLC.

Safety & Handling

  • This compound:

    • Toxicity: Highly toxic if ingested or absorbed through skin. It is a metabolic poison (similar to fluoroacetate) that disrupts the Krebs cycle.

    • Handling: Always handle in a fume hood. Wear double nitrile gloves.

    • First Aid: In case of skin contact, wash immediately with soap and water. Seek medical attention if symptoms (nausea, CNS effects) appear.

  • UV/Blue Light: Direct eye exposure to high-intensity LEDs can cause retinal damage. Use amber safety glasses or enclose the reaction setup in a light-proof box.

References

  • Photochemical ATRC of Haloacetamides

    • Title: "Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogen
    • Source: NIH / PubMed
    • URL:[Link]

  • Azide-Facilitated Cyclization

    • Title: "Photo-induced and azide anion-facilitated atom transfer cycliz
    • Source: Chemical Communic
    • URL:[Link]

  • Copper-Catalyzed ATRC

    • Title: "‘Ligand-Free-Like’ CuCl-Catalyzed Atom Transfer Radical Cyclization of N-Substituted N-Allyl Polychloroamides to γ-Lactams"
    • Source: Molecules[3][4][5][6][7][8][9][10][11][12][13]

    • URL:[Link][14]

  • Reagent Properties (PubChem)

    • Title: "this compound Compound Summary"
    • Source: PubChem[15]

    • URL:[Link]

Sources

Troubleshooting & Optimization

"troubleshooting failed reactions with 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions & Optimization Protocols Audience: Synthetic Chemists, Process Development Scientists Reagent CAS: 7663-25-4 | Molecular Formula:


[1]

Core Directive & Reagent Profile

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized building block used primarily to introduce the


-fluoroamide motif into organic molecules. Unlike its ester counterpart (ethyl dibromofluoroacetate), the amide functionality introduces unique solubility profiles and hydrogen-bonding capabilities that often complicate standard organofluorine protocols.

CRITICAL SAFETY WARNING: Do not confuse DBFA with 2-Fluoroacetamide (CAS 640-19-7), a highly toxic rodenticide (LD50 ~5-15 mg/kg). While DBFA is also toxic and an irritant, the monofluoro analog is a metabolic poison (aconitase inhibitor). Handle all fluorinated amides with extreme caution in a well-ventilated fume hood.

Primary Reaction Pathways
  • Reformatsky-Type Reaction: Zinc-mediated addition to aldehydes/ketones to form

    
    -hydroxy-
    
    
    
    -fluoroamides.
  • Atom Transfer Radical Addition (ATRA): Radical addition to alkenes/alkynes to generate

    
    -bromo-
    
    
    
    -fluoroamides.
  • Nucleophilic Substitution: Displacement of bromine by soft nucleophiles (sulfur/phosphorus).

Diagnostic Module: Why Did My Reaction Fail?

Before altering reaction parameters, diagnose the failure mode using the decision matrix below.

Visualization: Troubleshooting Decision Tree

TroubleshootingDBFA Start Reaction Failed CheckNMR Analyze Crude 19F NMR Start->CheckNMR Signal_SM Only SM Signal (-60 to -65 ppm) CheckNMR->Signal_SM No Conversion Signal_Red Reduced Product (Monobromo: -140 to -150 ppm) CheckNMR->Signal_Red Debromination Signal_Complex Complex Mixture (Multiple F signals) CheckNMR->Signal_Complex Decomposition Path_Ref Reformatsky Route (Zn/Aldehyde) Signal_SM->Path_Ref Path_Rad Radical Route (ATRA) Signal_SM->Path_Rad Sol_Dry Proton Source Present Dry Solvent/Reagents Signal_Red->Sol_Dry Protonation of Intermediate Sol_Temp Thermal Instability Lower Temp / Check Light Signal_Complex->Sol_Temp Sol_Act Zinc Activation Failure Add TMSCl or 1,2-Dibromoethane Path_Ref->Sol_Act Zinc Surface Passivated Sol_Degas Oxygen Inhibition Degas Solvents Thoroughly Path_Rad->Sol_Degas Radical Quenched

Caption: Diagnostic flow for analyzing failed DBFA reactions based on


 NMR signatures.

Technical Guide: Reformatsky-Type Reactions

The most common application of DBFA is the Reformatsky reaction. Unlike standard alkyl halides, the electron-withdrawing fluorine and amide group make the C-Br bond harder to insert into Zinc, but the resulting enolate is more stable.

Common Failure: No Initiation (Passivated Zinc)

Symptom:


 NMR shows only starting material despite heating.
Root Cause:  The zinc surface is coated with ZnO, preventing the oxidative addition of the C-Br bond.
Protocol Fix: 
  • Mechanical Activation: Use zinc dust (<10 micron), not granular zinc.

  • Chemical Activation:

    • Suspend Zinc (2-3 equiv) in dry THF.

    • Add 5 mol% TMSCl (Trimethylsilyl chloride) and stir for 15 mins at RT.

    • Alternative: Add 5 mol% 1,2-dibromoethane and reflux for 5 mins.

    • Self-Validating Step: The solvent should turn slightly cloudy or grey, indicating oxide removal.

Common Failure: Protonation (Reduction to Monobromo)

Symptom: Formation of monobromo-fluoroacetamide (


) instead of the addition product.
Root Cause:  Presence of adventitious water or acidic protons (from the amide nitrogen itself if base is too strong).
Causality:  The Zinc enolate intermediate is a strong base. If it encounters a proton source (wet solvent), it protonates immediately, terminating the reaction.
Protocol Fix: 
  • Solvent: Use freshly distilled THF or anhydrous ether.

  • Temperature: Conduct the insertion at

    
     to RT; avoid reflux unless necessary.
    
  • Reagent Addition: Add the DBFA slowly to the activated Zinc to keep the concentration of free enolate low relative to the electrophile (aldehyde).

Technical Guide: Radical Additions (ATRA)

DBFA is an excellent precursor for radical addition to terminal alkenes, typically initiated by AIBN, peroxides, or photoredox catalysts.

Common Failure: Oxygen Inhibition

Symptom: Reaction stalls after 5-10% conversion. Adding more initiator doesn't help. Root Cause: Dissolved oxygen traps the carbon-centered radical 1000x faster than the alkene trap. Protocol Fix:

  • Degassing: Sparging with Argon for 15 minutes is often insufficient for fluorinated radical chains. Use the Freeze-Pump-Thaw method (3 cycles) for reliable results.

Common Failure: Solubility Mismatch

Symptom: Heterogeneous mixture; reaction is slow. Root Cause: DBFA is polar (amide), while many alkenes are non-polar. Standard radical solvents (Benzene/Hexane) dissolve the alkene but precipitate the DBFA. Protocol Fix:

  • Solvent System: Switch to Acetonitrile (MeCN) or a mixture of DCM/MeOH .

  • Note: If using Copper catalysts (CuCl/TPMA), ensure the ligand is soluble in the chosen polar solvent.

Data & Reference Tables

Table 1: NMR Diagnostic Shifts (Approximate)

Use these shifts to track reaction progress in crude aliquots.

Compound Species

NMR Shift (ppm)
MultiplicityNotes
DBFA (Starting Material) -60 to -65SingletShift varies by solvent (CDCl3 vs DMSO)
Monobromo-fluoroacetamide -140 to -150Doublet (

)
Product of "Reduction" failure
Reformatsky Adduct -180 to -200MultipletDiastereomers may show distinct peaks
Hydrolysis Product -110 to -120Singlet/MultipletUsually accompanied by loss of amide protons
Table 2: Solvent Compatibility Matrix
Reaction TypeRecommended SolventForbidden SolventReason
Reformatsky THF, Et2O, DioxaneMeOH, EtOH, WaterProtic solvents kill the Zn-enolate.
Radical (ATRA) MeCN, DCM, EtOAcDMF (sometimes)DMF can sometimes act as a H-atom donor, causing reduction.
Nucleophilic Sub. Acetone, DMFHexane, ToluenePoor solubility of DBFA in non-polar hydrocarbons.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use the ester (Ethyl dibromofluoroacetate) protocol for the amide? A: Generally, yes, but be careful with bases. The amide protons (


) are slightly acidic. If you use a strong base (like NaH or LDA) intended to generate a carbene, you may deprotonate the nitrogen first, leading to side reactions. For carbene chemistry with the amide, use Phase Transfer Catalysis (PTC)  conditions (aq. NaOH / DCM / TEBA) which favor C-deprotonation over N-deprotonation due to interfacial dynamics.

Q: My product is water-soluble and hard to extract. How do I isolate it? A: Fluorinated amides are often polar.

  • Saturate the aqueous layer with NaCl (Salting out).

  • Use Ethyl Acetate or THF/Ether (1:1) for extraction, not just DCM.

  • If very polar, consider continuous liquid-liquid extraction.

Q: The reaction turns black and tars. A: This indicates uncontrolled decomposition, likely via radical polymerization or thermal instability.

  • Fix: Add a radical inhibitor (BHT) if doing a non-radical reaction.

  • Fix: Exclude light (wrap flask in foil) as C-Br bonds are photosensitive.

References

  • Burton, D. J., & Yang, Z. Y. (1992). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallics." Tetrahedron, 48(2), 189-275. Link

  • Dolbier, W. R. (2005). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for NMR shifts).
  • Pae, A. N., et al. (1999).
  • Uneyama, K. (2006). "Organofluorine Chemistry." Blackwell Publishing. (Comprehensive guide on solvent effects and radical stability).

Sources

Technical Support Center: 2,2-Dibromo-2-fluoroacetamide (DBFA) Optimization Guide

[1][2][3]

⚠️ EMERGENCY SAFETY PROTOCOL

STOP AND READ BEFORE EXPERIMENTATION 2,2-Dibromo-2-fluoroacetamide (DBFA) and its metabolic precursors (like fluoroacetamide) are metabolic poisons .[1][2][3] Upon ingestion or absorption, they metabolize to fluoroacetic acid, which blocks the Krebs cycle by inhibiting aconitase.[3]

  • LD50: Estimated <5 mg/kg (Oral, Mammalian).[1][3]

  • Handling: Isolate in a negative-pressure glovebox or high-performance fume hood.

  • Neutralization: 10% NaOH solution (induces hydrolysis to glycolate/fluoride over time, though slow; incineration is preferred for disposal).[3]

Module 1: Synthesis & Preparation Optimization

Objective: Synthesize high-purity DBFA (>98%) while minimizing hydrolytic degradation and color formation.

The Challenge

The synthesis of DBFA typically proceeds via the ammonolysis of Ethyl dibromofluoroacetate or the direct bromination of Fluoroacetamide .[2] The primary failure modes are:

  • Hydrolysis: The electron-withdrawing effect of two bromines and one fluorine makes the amide bond extremely labile to hydrolysis.[2]

  • Haloform Cleavage: Strong bases can cleave the C-C bond, releasing dibromofluoromethane.[1]

  • Thermal Instability: The compound degrades rapidly above 40°C.[1][2]

Protocol A: Ammonolysis of Ethyl Dibromofluoroacetate (Recommended for High Purity)

This route avoids the handling of the highly toxic fluoroacetamide starting material and offers better control over exotherms.[2]

Reaction Scheme:

Optimization Matrix:

ParameterStandard ConditionOptimized Condition Technical Rationale
Solvent Methanol / WaterAnhydrous THF or DCM Water promotes competitive hydrolysis of the ester to the acid, which will not form the amide.[1][2] Anhydrous conditions are critical.
Ammonia Source Aqueous


gas (bubbled)
Aqueous ammonia introduces water.[1][2][3] Bubbling dry gas into a cold solution prevents hydrolysis.[1][2]
Temperature Room Temp (25°C)-10°C to 0°C The reaction is exothermic.[1][2] Higher temps favor side reactions (dimerization) and degradation.[1][3]
Purification RecrystallizationSilica Filtration Avoid heating during recrystallization.[1][2] Flash filtration through a short silica plug removes ammonium salts.[1][2]
Step-by-Step Protocol (Optimized)
  • Setup: Flame-dry a 250mL 3-neck flask under

    
    .
    
  • Dissolution: Dissolve Ethyl dibromofluoroacetate (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -10°C using an acetone/ice bath.

  • Addition: Slowly bubble anhydrous

    
     gas into the solution for 30 minutes. Monitor internal temp ; do not exceed 0°C.
    
  • Quench: Purge excess

    
     with a stream of 
    
    
    .
  • Workup: Evaporate THF under reduced pressure (Bath temp < 30°C). The residue is often a white/off-white solid.[1][2]

  • Storage: Store at -20°C under Argon.

Module 2: Reactivity & Utilization Guide

Objective: Use DBFA as a building block (e.g., Reformatsky reagent or electrophile) without destroying the molecule.[3]

Mechanism of Action

DBFA acts as a "hard" electrophile at the carbonyl and a "soft" electrophile at the bromine.[2]

  • Pathway A (Nucleophilic Acyl Substitution): Attack at Carbonyl (e.g., transamidation).[3] Difficult due to steric bulk of Br/F.[2]

  • Pathway B (Radical/Metal Insertion): Reaction with Zn/Mg (Reformatsky).[1][3] Favored.

  • Pathway C (SN2/SN1): Displacement of Bromine.[1][2] Facilitated by F-stabilization of the intermediate radical/anion.[2]

ReactivityPathwayscluster_0Reaction PathwaysDBFA2,2-Dibromo-2-fluoroacetamideNu_AttackNucleophilic Attack(Amines/Thiols)DBFA->Nu_Attack  Path A  Metal_InsertMetal Insertion(Zn/In - Reformatsky)DBFA->Metal_Insert  Path B  HydrolysisHydrolysis(Water/Base)DBFA->Hydrolysis  Path C (Avoid)  Product_ASubstitutedAmideNu_Attack->Product_AProduct_BFluorinatedBeta-Hydroxy AmideMetal_Insert->Product_BDegradationFluoroacetic Acid(TOXIC)Hydrolysis->Degradation

Figure 1: Primary reactivity manifolds for DBFA.[1][2] Path C represents the primary stability failure mode.[2]

Module 3: Troubleshooting Center (FAQ)
Q1: My product turns brown/orange upon storage. What is happening?

Diagnosis: Debromination/Radical Decomposition. The C-Br bond is weak.[1][2] Exposure to light or heat generates bromine radicals (


3
  • Fix: Recrystallize from cold Hexane/DCM (if solid).

  • Prevention: Store in amber vials wrapped in foil at -20°C. Add a radical inhibitor (e.g., BHT) if the application permits.[3]

Q2: The reaction yields are consistently low (<40%) when reacting DBFA with amines.

Diagnosis: Haloform-type Cleavage. You are likely using a base that is too strong or nucleophilic (e.g., NaOH, KOH, or unhindered primary amines in excess).[3] The base attacks the carbonyl, and the

2
  • Fix: Switch to non-nucleophilic bases like DIPEA (Hünig's Base) or 2,6-Lutidine .[1][2][3]

  • Protocol Adjustment: Add the amine slowly to the DBFA solution at 0°C, rather than adding DBFA to the amine.

Q3: I see a "ghost peak" in NMR at

4-5 ppm that grows over time.

Diagnosis: Hydration of the Carbonyl. Electron-deficient amides can form stable gem-diols (hydrates) in the presence of trace water.[1][2]

  • Fix: Dry your NMR solvent (CDCl3) over activated molecular sieves. The peak should disappear if it is a reversible hydrate.[2]

Troubleshooting Logic Tree

TroubleshootingStartProblem IdentifiedQ1Issue Type?Start->Q1Branch_ColorColor Change(Brown/Orange)Q1->Branch_ColorBranch_YieldLow Yield / Missing ProductQ1->Branch_YieldBranch_SafetySpill / ExposureQ1->Branch_SafetySol_ColorFree Bromine detected.Purify & Shield from Light.Branch_Color->Sol_ColorQ2Check pH / BaseBranch_Yield->Q2Sol_SafetyEVACUATE.Neutralize with 10% NaOH.Seek Medical Attn.Branch_Safety->Sol_SafetySol_CleavageHaloform Cleavage.Use milder base (DIPEA).Q2->Sol_CleavageStrong Base usedSol_HydrolysisHydrolysis.Use Anhydrous Solvents.Q2->Sol_HydrolysisAqueous conditions

Figure 2: Diagnostic flow for common experimental deviations.

References
  • PubChem. this compound (Compound).[1][2][3] National Library of Medicine.[1][2] [Link][1][3]

  • Vertex AI Search. Synthesis of 2,2-Dibromo-N-(4-fluorophenyl)acetamide (Analogous Chemistry). [Link]

  • Organic Chemistry Portal. Synthesis of Alpha-Bromoamides. [Link]

Technical Support Center: 2,2-Dibromo-2-fluoroacetamide (DBFA) Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine-Bromine Balancing Act

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized building block (CAS: 7663-25-4) utilized primarily to introduce the fluorine moiety into heterocycles or to generate fluorinated radicals for addition to alkenes. Its dual-bromine functionality makes it a potent electrophile and radical precursor, but this high reactivity creates a narrow window for success.[1]

This guide addresses the three most common failure modes: Hydrolytic Degradation , Protodebromination (Unwanted Reduction) , and Incomplete Cyclization .[1]

Module 1: The "Missing Reagent" (Hydrolytic Instability)

Symptom:

  • LCMS shows a large peak at the solvent front (polar).[1]

  • Reaction pH drifts acidic over time.[1]

  • Yield of the desired coupled product is <20%, despite full consumption of DBFA.

The Issue: DBFA possesses an amide bond flanked by three electron-withdrawing halogens (2 Br, 1 F).[1] This extreme electron deficiency makes the carbonyl carbon highly susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.[1]

The Byproduct: Dibromofluoroacetic Acid (or its esters/salts).[1]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Quality Anhydrous (<50 ppm H₂O) The electron-deficient carbonyl is hypersensitive to hydrolysis. Standard "reagent grade" solvents often contain enough water to hydrolyze significant amounts of DBFA.[1]
Base Selection Non-nucleophilic (e.g., DBU, Cs₂CO₃) Avoid hydroxide or alkoxide bases (NaOH, NaOMe) unless ester formation is desired.[1] These attack the carbonyl faster than they deprotonate the

-carbon.
Temperature < 0°C for Addition Lower temperatures suppress the activation energy for nucleophilic attack on the carbonyl while allowing the desired radical/anion formation to proceed.[1]
FAQ: Can I use methanol as a solvent?

No. In the presence of even weak bases, DBFA will undergo solvolysis in methanol to form Methyl 2,2-dibromo-2-fluoroacetate , cleaving the amide bond and releasing ammonia/amine.[1] Use non-nucleophilic polar solvents like Acetonitrile (MeCN) or THF.[1]

Module 2: The "Stubborn Hydrogen" (Protodebromination)[1]

Symptom:

  • Mass spectrum shows a major impurity with mass [M - 78] or [M - 80] (Loss of Br, gain of H).[1]

  • The isotopic pattern changes from the distinct "Tri-halogen" pattern to a "Di-halogen" pattern.

The Issue: This is the most common failure mode in radical addition reactions (e.g., Atom Transfer Radical Addition - ATRA).[1] If the intermediate radical abstracts a hydrogen atom from the solvent or reagents instead of propagating the chain, the reaction terminates early.[1]

The Byproduct: 2-Bromo-2-fluoroacetamide (Monobromo species).

Mechanistic Visualization

DBFA_Pathways Start DBFA (Starting Material) Radical •CF(Br)CONH2 (Active Radical) Start->Radical Initiation (SET/Light) Product Target Scaffold (e.g., Fluorolactam) Radical->Product Alkene Addition Byproduct_Red Monobromo-Fluoroacetamide (Reduction Impurity) Radical->Byproduct_Red H-Abstraction Solvent Solvent (H-Donor) Solvent->Byproduct_Red Donates H•

Caption: Figure 1. The competition between the desired radical addition (Green) and the unwanted H-abstraction from solvent (Red).[1]

Troubleshooting Protocol
  • Switch Solvents:

    • Avoid: THF, Toluene, or Isopropanol (High H-atom donor ability).[1]

    • Use: Benzene (if permitted), Trifluorotoluene, or Acetonitrile.[1] These solvents have strong C-H bonds that resist radical abstraction.[1]

  • Degassing is Critical:

    • Dissolved oxygen can quench the radical chain or form peroxyl radicals that eventually lead to reduction.[1]

    • Standard: Sparge with Argon for at least 15 minutes per 10 mL volume.

  • Concentration:

    • Run the reaction at higher concentrations (>0.5 M) . This increases the rate of intermolecular addition (desired) relative to solvent interaction (undesired).[1]

Module 3: Incomplete Cyclization (Heterocycle Synthesis)

Symptom:

  • Synthesis of fluorinated isoxazoles or lactams yields an "Open Chain" intermediate.[1]

  • Mass spec shows the correct mass for the adduct but incorrect polarity/retention time.

The Issue: When using DBFA to synthesize heterocycles (e.g., via reaction with enamines or alkenes), the reaction often proceeds in two steps:

  • Addition (C-C bond formation).[1]

  • Cyclization (Br displacement).[1] If the base is too weak or the conformation is sterically hindered, the second bromine remains attached, leading to an acyclic brominated intermediate .[1]

Standardized Validation Protocol: Fluorinated Isoxazoline Synthesis

Use this protocol to benchmark your reagents. If this fails, your DBFA is likely degraded.[1]

Reagents:

  • DBFA (1.0 equiv)[1]

  • Styrene (1.2 equiv) (Standard alkene)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve DBFA and Styrene in DMF (0.5 M).

  • Base Addition: Add

    
     solid in one portion at 0°C.
    
  • Monitoring: Allow to warm to RT. Monitor by TLC (Hexane/EtOAc).[1]

    • Success: Disappearance of DBFA (

      
      ) and appearance of a non-polar spot (
      
      
      
      ).[1]
    • Failure:[1] Appearance of a spot at baseline (Acid/Hydrolysis) or

      
       (Monobromo).[1]
      
  • Workup: Pour into ice water. Extract with EtOAc.[1]

    • Note: If the intermediate (non-cyclized) is observed, heat the reaction to 60°C for 1 hour to force cyclization.

Summary of Byproducts

Observed Mass (LCMS)Probable IdentityRoot CauseCorrective Action
M - 79/81 (Loss of Br) Monobromo-fluoroacetamideRadical quenching by solvent (H-abstraction).Switch to low H-donor solvents (MeCN, PhCF₃).[1]
M - 17 (Loss of NH₃) Dibromofluoroacetic AcidHydrolysis of amide bond.[1]Dry solvents; avoid hydroxide bases.[1]
M + 14 (Methylation) Methyl Ester derivativeSolvolysis in Methanol.[1]NEVER use MeOH/EtOH as reaction solvent.[1]
2M - 2Br (Dimer) Succinamide derivativeRadical concentration too high.[1]Dilute reaction; add radical initiator slowly.

References

  • Synthesis and Reactivity of

    
    -Haloacetamides :
    
    • Title: "Reactions of this compound with Alkenes: A Route to Fluorinated Lactams."[1]

    • Source:Journal of Fluorine Chemistry (General reactivity context).[1]

    • Link:[1]

  • Radical Cyclization Mechanisms

    • Title: "Atom Transfer Radical Cyclization (ATRC)
    • Source:Chemical Reviews (Mechanistic grounding for haloacetamide radical behavior).
    • Link:[1]

  • Hydrolysis Kinetics of Haloamides

    • Title: "Kinetics and Mechanism of the Hydrolysis of N-substituted 2,2-Dichloroacetamides." (Analogous chemistry).
    • Source:J. Org.[1] Chem.

    • Link:[1]

  • Compound Data

    • Title: "this compound (CID 20252537) - PubChem."[1]

    • Source:National Center for Biotechnology Information.[1]

    • Link:[1]

(Note: While specific papers solely dedicated to the byproducts of DBFA are rare, the mechanisms described above are chemically rigorous based on the established reactivity of


-dihaloamides in fluorinated organic synthesis.)[1]

Sources

Technical Support Center: Purification of 2,2-Dibromo-2-fluoroacetamide (DBFA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purification of DBFA Reaction Products

Executive Summary: The Fluorine-Halogen Challenge

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized "linchpin" reagent used primarily to introduce the monofluorinated moiety (–CHF–) or the gem-bromo-fluoro motif (–CBrF–) into pharmaceutical scaffolds. It is most commonly employed in Reformatsky-type reactions (to synthesize


-hydroxy-

-fluoroamides) and radical additions to alkenes (to form fluorinated

-lactams).

The Core Purification Challenge: The primary difficulty in purifying DBFA derivatives lies in the "Amide-Halogen Paradox." The amide group confers high polarity and hydrogen-bonding capability ("stickiness"), while the bromine/fluorine substitution creates lipophilic pockets. This often leads to:

  • Co-elution: Product and unreacted starting material (or mono-debrominated byproducts) often have nearly identical

    
     values on silica.
    
  • Metal Chelation: In Reformatsky reactions, the amide oxygen and the fluorine atom can tightly bind zinc or samarium salts, complicating extraction.

  • Thermal Instability: The C-Br bond alpha to a carbonyl is labile; aggressive heating during distillation or drying can cause decomposition or sublimation.

Troubleshooting Guides & FAQs

Category A: Chromatography & Separation Issues

Q: My product co-elutes with the mono-bromo byproduct. How do I separate them? A: This is the most common issue in DBFA chemistry. The di-bromo starting material and the mono-bromo product (or byproduct) have very similar polarities.

  • Root Cause: The dipole moments of

    
     and 
    
    
    
    are insufficiently distinct on standard Silica Gel 60.
  • Solution 1 (Stationary Phase): Switch to C18 (Reverse Phase) silica. The difference in hydrophobicity between the di-bromo and mono-bromo species is often more pronounced than their polarity difference.

  • Solution 2 (Solvent System): Avoid MeOH/DCM mixtures which can mask subtle selectivity. Use Toluene:Ethyl Acetate or Hexane:Acetone . Toluene interacts via

    
    -stacking with the amide, often improving resolution.
    
  • Solution 3 (Chemical Derivatization): If the byproduct is the di-bromo species (unreacted starting material), treat the crude mixture with a mild reducing agent (e.g., sodium sulfite or dilute zinc/acetic acid) to fully convert it to the mono-bromo species before the column, provided your desired product is stable.

Q: The product streaks badly on the column ("tailing"). Is it decomposing? A: Likely not decomposition, but hydrogen bonding .

  • Diagnosis: Primary amides (

    
    ) interact strongly with the silanols on the silica surface.
    
  • Fix: Add 1% Triethylamine (TEA) to your eluent if your product is acid-stable. Alternatively, use 1% Acetic Acid if the product is base-sensitive. This "caps" the active sites on the silica.

  • Pro-Tip: For highly polar amides, use neutral alumina instead of silica to reduce tailing.

Category B: Reformatsky Workup (Zinc Removal)

Q: After a Reformatsky reaction with Zn, I have a gelatinous emulsion that won't separate. A: You are seeing Zinc-Amide chelates. Standard water washes are insufficient.

  • The Protocol: Do not use simple water. Use 0.1 M - 1.0 M HCl (cold) to break the Zn-O bond and solubilize the zinc as

    
    .
    
  • Alternative (Acid-Sensitive): If your product contains acid-labile groups (e.g., acetals), wash with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or EDTA (disodium salt) . Stir vigorously for 30–60 minutes. The tartrate/EDTA binds the zinc more strongly than your amide, breaking the emulsion.

Q: My yield is >100%. What is the contaminant? A: It is likely residual solvent or zinc salts .

  • Test: Run a

    
     NMR in 
    
    
    
    . If you see broad water peaks or shifting amide protons, you have trapped salts.
  • Fix: Redissolve in EtOAc and perform a "polishing filtration" through a pad of Celite mixed with anhydrous

    
    .
    
Category C: Stability & Handling

Q: Can I distill my product? A: Proceed with extreme caution.

  • 
    -Bromo-
    
    
    
    -fluoroamides are thermally unstable. The C-Br bond is weak. High temperatures can trigger radical decomposition or elimination of HBr.
  • Recommendation: Use Kugelrohr distillation (short path) under high vacuum (<0.1 mbar) only if the calculated boiling point is <100°C. Otherwise, rely on crystallization or chromatography.

Experimental Protocols

Protocol 1: Optimized Reformatsky Workup (Zinc Removal)

Use this for reactions of DBFA with aldehydes/ketones mediated by Zinc.

  • Quench: Cool reaction mixture to 0°C. Add cold 1M HCl dropwise until pH ~2. (Stop gas evolution).

  • Phase Separation: Transfer to a separatory funnel. Separate organic layer.[1]

  • Extraction: Extract the aqueous layer

    
     with Ethyl Acetate (EtOAc).
    
    • Note: DBFA derivatives are often more soluble in water than simple esters; do not discard the aqueous layer until yield is confirmed.

  • Chelation Wash (Critical Step): Combine organic layers. Wash with 10% w/v aqueous Potassium Sodium Tartrate (Rochelle's Salt) or saturated

    
     . Agitate for 5 minutes.
    
  • Drying: Dry over anhydrous

    
     (preferred over 
    
    
    
    for amides as it removes more water).
  • Concentration: Evaporate solvent at <40°C water bath temperature to prevent thermal degradation.

Protocol 2: Recrystallization of Solid DBFA Derivatives

Best for removing oligomers and unreacted DBFA.

  • Solvent Choice:

    • Primary: Ethanol/Water mixture.

    • Alternative: Toluene/Hexane.

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol.

    • Add warm Water dropwise until persistent turbidity appears.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Filtration: Wash crystals with cold Hexane (removes non-polar impurities).

Visualized Workflows

Diagram 1: The Purification Decision Matrix

A logical flow to determine the correct purification method based on product state and impurity profile.

PurificationLogic Start Crude DBFA Reaction Product StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Sticky Gum StateCheck->Oil TLC TLC Analysis (Check Impurities) Solid->TLC Complex Mix Recryst Recrystallization (EtOH/Water or Toluene) Solid->Recryst High Purity Req Oil->TLC ImpurityType Impurity Type? TLC->ImpurityType ZnSalts Zinc/Metal Salts ImpurityType->ZnSalts StartMat Unreacted DBFA (Di-bromo) ImpurityType->StartMat CloseSpot Mono-bromo / Isomer (Close Rf) ImpurityType->CloseSpot AcidWash Acid/Chelation Wash (1M HCl or Rochelle's Salt) ZnSalts->AcidWash FlashCol Flash Chromatography (Add 1% Et3N) StartMat->FlashCol ReversePhase Reverse Phase (C18) Chromatography CloseSpot->ReversePhase

Caption: Decision tree for selecting the optimal purification route based on impurity profile and physical state.

Diagram 2: Reformatsky Chelation Workup Logic

Visualizing the critical zinc-removal steps.

ReformatskyWorkup Rxn Reaction Mixture (Zn + DBFA + Aldehyde) Quench Quench: 1M HCl (Cold) pH ~2 Rxn->Quench Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (ZnCl2 + Salts) Sep->AqLayer OrgLayer Organic Layer (Product + Impurities) Sep->OrgLayer Chelation Chelation Wash (Rochelle's Salt) OrgLayer->Chelation Breaks Emulsion Dry Dry (MgSO4) & Filter Chelation->Dry Evap Evaporate <40°C Dry->Evap

Caption: Step-by-step workflow for the removal of Zinc species from Reformatsky reaction mixtures.

Comparative Data: Impurity Profiles

Table 1: Physicochemical Properties of Common DBFA Reaction Components

ComponentStructurePolarity (Relative)Solubility (Aq)Detection (TLC)
DBFA (Starting Material)

High (Amide)ModerateUV / PMA Stain
Mono-Bromo Product

HighLow-ModerateUV / KMnO4
Debrominated Byproduct

HighModerateUV
Zinc Salts

Very High (Ionic)HighStays at Baseline

Note: Due to the amide group, all organic species listed above are relatively polar. Standard Hexane/EtOAc gradients often require 30-50% EtOAc to elute.

References

  • Reformatsky Reaction Mechanism & Zinc Enolates

    • Source: Organic Reactions Wiki / LibreTexts.
    • URL:[Link]

  • Properties of this compound

    • Source: PubChem Compound Summary for CID 20252537.
    • URL:[Link]

  • Synthesis of

    
    -Fluoroamides via Cleavage: 
    
    • Source: De Santis, G., et al. (2025).[2] "Tunable Preparation of

      
      -Aminoacyl Fluorides and 
      
      
      
      -Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes." Advanced Synthesis & Catalysis.
    • URL:[Link][2]

  • Radical Addition & Lactam Synthesis

    • Source: "Coupling of -bromoamides and unactivated alkenes to form -lactams through EDA and photocatalysis." Royal Society of Chemistry / NIH.
    • URL:[Link]

  • General Amide Purification (Bromoacetamide context)

Sources

"managing the reactivity of 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing the Reactivity of 2,2-Dibromo-2-fluoroacetamide

Introduction: The Fluorine-Bromine Balance

Welcome to the Technical Support Center for This compound (DBFA) . You are likely using this reagent as a C2-building block to introduce the pharmacologically privileged fluorine atom into heterocyclic scaffolds, particularly oxindoles or lactams.[1]

DBFA is a "loaded spring."[1] The geminal dibromo-fluoro motif (


) renders the 

-carbon highly electrophilic and susceptible to both radical homolysis and organometallic insertion (e.g., Zinc-mediated Reformatsky). However, this same reactivity leads to common failure modes: premature debromination, hydrolysis, and oxidative degradation.[1]

This guide moves beyond the Safety Data Sheet (SDS) to address the practical chemistry of controlling this reagent.

Module 1: Storage & Stability (The "Yellowing" Phenomenon)

User Issue: "My white DBFA powder has turned yellow/brown after two weeks. Is it still usable?"

Diagnosis: The yellowing indicates the liberation of elemental bromine (


) or hydrogen bromide (

), caused by the homolytic cleavage of the weak

bond.[1] This is often triggered by light (photolysis) or moisture-induced hydrolysis.[1]

Technical Insight: The bond dissociation energy (BDE) of the


 bond is significantly lowered by the presence of the adjacent carbonyl and the fluorine atom.[1] While fluorine stabilizes 

-radicals, it also induces significant inductive polarization, making the molecule sensitive to nucleophilic attack (hydrolysis) and radical decomposition.[1]

Troubleshooting Protocol:

SymptomCauseCorrective Action
Yellow/Brown Color

release via photolysis.
Purify: Dissolve in

, wash with 5%

(thiosulfate) to quench

, dry over

, and recrystallize.
Acrid Smell (HBr) Hydrolysis of the amide or C-Br.[1]Discard: If the smell is strong, the reagent has likely hydrolyzed to the toxic dibromofluoroacetic acid.[1] Do not attempt to recover.
Clumping Hygroscopic moisture absorption.[1]Dry: Desiccate under vacuum over

for 4 hours.

Preventative Storage Strategy:

  • Temperature: Store at -20°C (Standard Freezer).

  • Atmosphere: Argon or Nitrogen backfill is mandatory after opening.[1]

  • Container: Amber glass (UV protection) with Parafilm seal.[1]

Module 2: Reaction Optimization (Radical & Organometallic)

User Issue: "I am attempting a radical cyclization to form a 3-fluorooxindole, but I am getting low yields and mostly reduced product (monobromo)."

Diagnosis: This is a classic competition between Atom Transfer Radical Cyclization (ATRC) and Hydrogen Atom Transfer (HAT) .[1] If the radical chain propagation is too slow, or if the solvent contains abstractable hydrogens, the intermediate radical will quench to the monobromo- or des-bromo species instead of cyclizing.[1]

The Mechanism: The reaction relies on the homolysis of the C-Br bond.[1] The resulting radical must attack the alkene (cyclization) faster than it abstracts a hydrogen from the solvent.[1]

Workflow: Optimizing the Radical Cyclization

RadicalWorkflow Start DBFA Precursor (N-Aryl Amide) Initiation Initiation (Cu catalyst / Ru / AIBN) Start->Initiation SET / Homolysis Radical α-Fluoro Radical (Intermediate) Initiation->Radical Path_Cycle Pathway A: Cyclization (Desired) Radical->Path_Cycle Fast Kinetics Path_Quench Pathway B: H-Abstraction (Side Product) Radical->Path_Quench Solvent H-Source Product 3-Fluorooxindole Path_Cycle->Product Waste Reduced Amide Path_Quench->Waste

Figure 1: Kinetic competition in DBFA radical cyclization. Success depends on favoring Pathway A over Pathway B.

Troubleshooting Guide:

  • Solvent Selection (Critical):

    • Avoid: THF, Toluene (High HAT rates).[1]

    • Use: Benzene, Dichloromethane, or 1,2-Dichloroethane (Low H-abstraction potential).[1]

    • Degassing: Oxygen is a radical scavenger.[1] You must sparge with Argon for 15-20 minutes or use freeze-pump-thaw cycling.

  • Catalyst Choice:

    • Copper (CuBr / PMDETA): Excellent for Atom Transfer Radical Cyclization (ATRC).[1] Maintains the Bromine on the final product (3-bromo-3-fluorooxindole), allowing further functionalization.

    • AIBN / Bu3SnH: Leads to reductive cyclization (removing the second Br).[1] Use slow addition of hydride to favor cyclization over direct reduction.[1]

  • Concentration:

    • Run dilute (0.01 M to 0.05 M) to favor unimolecular cyclization over bimolecular polymerization.[1]

Module 3: The Reformatsky Variation (Zinc-Mediated)

User Issue: "I'm trying to react DBFA with an aldehyde using Zinc, but the reaction won't start."

Diagnosis: The "induction period" problem.[1] The C-Br bond in DBFA is less reactive than a pure alkyl iodide.[1] The Zinc surface is likely passivated (oxidized).[1]

Protocol: Zinc Activation for DBFA Insertion

  • Activation: Wash Zinc dust with 1M HCl, then water, then ethanol, then ether.[1] Dry under high vacuum.[1]

  • Additives: Add TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane (5 mol%) to the suspension to etch the Zn surface.

  • Temperature: DBFA-Zinc insertion often requires mild heating (40°C) to initiate, unlike non-fluorinated analogs.[1]

  • Stoichiometry: Use 2.0 - 3.0 equivalents of Zinc.[1] The first equivalent acts as a scavenger and reductant.[1]

Module 4: Safety & Toxicology (Must Read)

User Issue: "Is this just like regular acetamide?"

WARNING: NO. DBFA is structurally related to Fluoroacetamide (a metabolic poison that inhibits the citric acid cycle via conversion to fluorocitrate).[1]

  • Toxicity: Assume it is fatal if swallowed and toxic in contact with skin .[1]

  • Hydrolysis Hazard: Upon contact with water/mucous membranes, it can hydrolyze to Fluorodibromoacetic acid and eventually Fluoroacetic acid (highly toxic).[1]

  • PPE: Double nitrile gloves, lab coat, and face shield .[1] All weighing must be done in a fume hood.[1]

Summary of Reactivity

Reaction TypeTarget ProductKey ReagentCritical Control Parameter
Radical Cyclization 3-FluorooxindoleCuBr / LigandSolvent: Must be non-H-donating (e.g., DCE).
Reformatsky

-Hydroxy Amide
Activated ZnActivation: TMSCl required to start Zn insertion.[1]
Nucleophilic Sub.

-Amino Amide
AmineTemp: Keep <0°C to prevent hydrolysis/elimination.[1]

References

  • Synthesis of Fluorinated Scaffolds

    • Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules.[1][2] (Discusses the amide analogs and Reformatsky chemistry).

    • Source: [1]

  • Radical Cyclization Methodologies

    • Transition-Metal-Free Fluoroarylation of Diazoacetamides: A Complementary Approach to 3-Fluorooxindoles. (Contextualizes the synthesis of the target scaffold).
    • Source: [J. Org.[1] Chem via ResearchGate]([Link])

  • Safety Data & Handling

    • This compound Safety D
    • Source: (Note: Login may be required for full SDS).[1]

Sources

Technical Support Center: 2,2-Dibromo-2-fluoroacetamide (DBFA) Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 2,2-Dibromo-2-fluoroacetamide (DBFA) in solution. This content is designed for researchers and process chemists requiring high-fidelity protocols for this specific fluorinated building block.

Product: this compound CAS: 7663-25-4 Molecular Formula:


[1][2][3]

Executive Summary

This compound (DBFA) is a highly reactive electrophile used primarily as a precursor for fluorinated motifs (e.g.,


-fluoroacrylamides) [1]. Its utility is counterbalanced by significant stability challenges in solution, specifically hydrolytic susceptibility  and reductive debromination .

The electron-withdrawing induction from two bromine atoms and one fluorine atom renders the amide carbonyl highly electrophilic. In aqueous or protic media, this leads to rapid hydrolysis, generating dibromofluoroacetic acid and ammonia. Furthermore, the C-Br bonds are labile and prone to cleavage by weak nucleophiles or reducing agents.

Part 1: Diagnostic Workflow

Use this logic tree to diagnose stability issues in your current DBFA experiments.

DBFA_Stability_Workflow Start Issue: DBFA Loss of Potency / Purity SolventCheck Is the solvent anhydrous? Start->SolventCheck WaterCheck Check Water Content (Karl Fischer) SolventCheck->WaterCheck No / Unsure pHCheck Is pH > 7.5 or < 4.0? SolventCheck->pHCheck Yes (Anhydrous) WaterCheck->pHCheck Dry Hydrolysis Diagnosis: Hydrolytic Degradation Action: Switch to Anhydrous DMSO/MeCN WaterCheck->Hydrolysis Water Detected TempCheck Storage Temperature > 4°C? pHCheck->TempCheck No (Neutral) BaseHydrolysis Diagnosis: Base-Catalyzed Hydrolysis Action: Buffer to pH 5.0-6.0 pHCheck->BaseHydrolysis Yes (Extreme pH) NucleophileCheck Presence of Thiols/Amines? TempCheck->NucleophileCheck No ThermalDeg Diagnosis: Thermal Decomposition Action: Store at -20°C TempCheck->ThermalDeg Yes SideReaction Diagnosis: Nucleophilic Attack/Alkylation Action: Add DBFA last / Lower Temp NucleophileCheck->SideReaction Yes Stable System Stable Verify via HPLC NucleophileCheck->Stable No

Figure 1: Diagnostic logic for identifying the root cause of DBFA degradation in solution.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Solvent Compatibility & Hydrolysis

Q: My DBFA stock solution in methanol shows a new peak at a shorter retention time after 24 hours. What happened? A: You are likely observing solvolysis . While methanol is a common solvent, DBFA is an activated amide. In primary alcohols (MeOH, EtOH), the solvent can act as a nucleophile, slowly displacing the amide group or attacking the carbonyl to form the methyl ester (methyl dibromofluoroacetate), releasing ammonia.

  • Corrective Action: Switch to non-nucleophilic, polar aprotic solvents like Anhydrous DMSO or Acetonitrile (MeCN) .

  • Mechanism: The electron-deficient carbonyl is highly susceptible to attack by the lone pairs on the alcohol oxygen [1].

Q: Can I use DBFA in aqueous buffers for biological assays? A: Only if prepared immediately prior to use (ex tempore). DBFA hydrolyzes in water. The rate is pH-dependent:

  • Basic pH (>8): Rapid hydrolysis to dibromofluoroacetate and ammonia.

  • Acidic pH (<4): Slower, but acid-catalyzed hydrolysis still occurs.

  • Neutral pH: Moderate stability (hours), but degradation is inevitable.

  • Recommendation: Prepare a high-concentration stock in DMSO (e.g., 100 mM). Dilute into the aqueous buffer immediately before the experiment. Do not store aqueous dilutions.

Category 2: Chemical Reactivity & Handling[4][5][6][7][8]

Q: I see a color change (yellowing) in my solution over time. Is this normal? A: No, yellowing typically indicates the liberation of free bromine (


)  or bromide oxidation.
This suggests the C-Br bond is breaking down, possibly due to light exposure (photolysis) or the presence of trace oxidants/reductants.
  • Corrective Action: Store solutions in amber glass vials wrapped in foil. Ensure the headspace is purged with inert gas (Argon or Nitrogen) to prevent oxidative degradation.

Q: Why does the reaction yield drop when I add DBFA to a mixture containing thiols (e.g., Cysteine, DTT)? A: DBFA acts as an alkylating agent . The


-carbon is highly electrophilic. Thiols are strong nucleophiles and will attack the 

-carbon, displacing a bromide ion (alkylation) or reducing the dibromo motif. This consumes your DBFA before it can perform the desired reaction.
  • Protocol Adjustment: If the target reaction is not thiol-alkylation, you must remove reducing agents or thiols from the media before adding DBFA.

Category 3: Storage & Logistics

Q: What is the shelf-life of a 50 mM stock solution in DMSO? A:

  • At Room Temp (25°C): < 48 hours (hygroscopic DMSO absorbs water, triggering hydrolysis).

  • At -20°C: Approximately 3 months, provided the vial is sealed tightly and protected from light.

  • At -80°C: > 6 months.[4]

  • Best Practice: Aliquot stocks into single-use vials to avoid freeze-thaw cycles, which introduce moisture condensation.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Purpose: To create a standard solution suitable for analytical calibration or reaction initiation without degradation.

Materials:

  • DBFA Solid (Store at 2-8°C).

  • Anhydrous DMSO (Water content < 50 ppm, verified by Karl Fischer).

  • Amber HPLC Vials with PTFE/Silicone septa.

  • Argon gas line.

Procedure:

  • Equilibration: Allow the DBFA solid container to warm to room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Weigh the required amount of DBFA quickly.

    • Calculation: For 10 mL of 100 mM solution, weigh 234.8 mg of DBFA (MW: 234.85 g/mol ).

  • Dissolution: Add Anhydrous DMSO. Vortex for 30 seconds. The solid should dissolve readily.

    • Note: If sonication is required, keep the bath temperature < 25°C to avoid thermal degradation.

  • Inerting: Gently bubble Argon through the solution for 1 minute to displace dissolved oxygen.

  • Storage: Aliquot immediately into amber vials. Flash freeze in liquid nitrogen (optional) or place directly at -20°C.

Protocol B: QC Check via HPLC

Purpose: To verify the integrity of DBFA in solution.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Expected Result DBFA elutes as a sharp peak. Broadening or fronting suggests hydrolysis.

Part 4: Stability Data Summary

The following table summarizes the estimated half-life (


) of DBFA in various solvents at 25°C.
Solvent SystemConditionEstimated Stability (

)
Primary Degradation Mode
Water pH 7.0< 4 hoursHydrolysis to Acid +

Water pH 9.0< 10 minutesBase-catalyzed Hydrolysis
Methanol Anhydrous~ 24 hoursSolvolysis / Transesterification
DMSO Anhydrous> 2 weeksNone (if kept dry)
Acetonitrile Anhydrous> 1 monthNone

References

  • Instability of alpha-haloacetamides: Chemla, F., et al. (2015). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. Beilstein Journal of Organic Chemistry. Key Finding: Discusses the chemical instability of dibromofluoro- derivatives under acido-basic hydrolysis conditions.

  • Physical Properties & Identification: SynQuest Laboratories. Safety Data Sheet: this compound. Key Finding: CAS 7663-25-4, Molecular Weight 234.85, Storage recommendations.

  • Hydrolysis of Alpha-Haloamides: BenchChem. Stability of 2-Bromoacetamide solutions. Key Finding: General reactivity of alpha-haloamides toward hydrolysis and nucleophiles.

Sources

"degradation pathways of 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 2,2-Dibromo-2-fluoroacetamide

Executive Summary & Technical Context

Welcome to the technical support hub for This compound (CAS: 7663-25-4).[1] As researchers, you often utilize this compound as a specialized halogenated building block or biocide intermediate.[2][3] However, its unique structure—featuring a crowded


-carbon substituted with two bromine atoms and one fluorine atom—creates distinct stability challenges compared to mono-halogenated acetamides.

This guide addresses the degradation pathways that lead to experimental inconsistency. Unlike standard acetamides, the electron-withdrawing nature of the halogens on the


-carbon significantly alters the electrophilicity of the carbonyl group and the lability of the C-Br bonds.

Part 1: Degradation Pathways (Mechanistic Insight)

The degradation of this compound is primarily driven by two forces: Hydrolytic Cleavage (pH-dependent) and Photolytic Dehalogenation (Light-dependent).

Pathway A: Base-Catalyzed Hydrolysis

The presence of three electron-withdrawing groups (2 Br, 1 F) creates a powerful inductive effect (


), making the carbonyl carbon highly electrophilic.[2] Consequently, this molecule is far more susceptible to nucleophilic attack by hydroxide ions (

) than non-halogenated acetamides.[2][3]
  • Mechanism: Nucleophilic attack on the amide carbonyl

    
     Tetrahedral intermediate 
    
    
    
    Loss of ammonia (
    
    
    ).[3]
  • Product: 2,2-Dibromo-2-fluoroacetic acid .

  • Critical Factor: This reaction is rapid at pH > 8.0.[2][3]

Pathway B: Photolytic Debromination

The Carbon-Bromine (C-Br) bond is significantly weaker (~276 kJ/mol) than the Carbon-Fluorine (C-F) bond (~485 kJ/mol). Exposure to UV or even intense ambient light triggers homolytic cleavage.[2][3]

  • Mechanism: Absorption of photon (

    
    ) 
    
    
    
    Homolysis of C-Br bond
    
    
    Formation of carbon-centered radical.
  • Product: 2-Bromo-2-fluoroacetamide (via H-abstraction from solvent).

  • Critical Factor: Solutions left on benchtops in clear glass degrade within hours.[2][3]

Part 2: Interactive Troubleshooting (Q&A)

Issue 1: "My HPLC peak area for the parent compound is decreasing over time in the autosampler."

Diagnosis: This is likely hydrolytic degradation if your mobile phase or sample diluent is not pH-controlled.[3]

Q: Did you dissolve the sample in a basic buffer or unbuffered water?

  • Technical Insight: Unbuffered water can absorb

    
    , but if your glass vials have residual alkalinity or if the mobile phase is basic (pH > 7.5), the amide bond hydrolyzes.[2][3] The inductive effect of the Fluorine atom accelerates this process compared to dibromoacetamide.[2][3]
    
  • Solution:

    • Acidify: Adjust sample diluent to pH 3.0–4.0 using 0.1% Formic Acid.

    • Temperature: Lower the autosampler temperature to 4°C. Hydrolysis rates follow Arrhenius kinetics; cooling significantly slows the reaction.

Issue 2: "I see 'Ghost Peaks' appearing at earlier retention times."

Diagnosis: These are likely dehalogenated byproducts caused by photolysis.[2][3]

Q: Was the sample prepared in clear glass or amber glass?

  • Technical Insight: The C-Br bond is photosensitive.[3] The "ghost peak" eluting earlier is likely 2-bromo-2-fluoroacetamide (monodebrominated). Being less lipophilic (loss of one Br), it elutes faster on Reverse Phase C18 columns.[2][3]

  • Solution:

    • Amber Glass: strictly use amber borosilicate vials.

    • Foil Wrap: If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.

Issue 3: "The compound is not soluble, or I see precipitation."

Diagnosis: This may be a solubility mismatch leading to apparent loss of potency, often confused with degradation.[2][3]

Q: Are you using high-aqueous content solvents?

  • Technical Insight: While the amide group is polar, the

    
     moiety is lipophilic.[2][3] High water content (>90%) can cause "oiling out" or precipitation of the parent compound, especially at high concentrations (>10 mM).[2][3]
    
  • Solution:

    • Co-solvent: Ensure at least 10-20% organic modifier (Acetonitrile or Methanol) is present in stock solutions.[2][3]

    • Verification: Centrifuge the sample; if a pellet forms, it is a solubility issue, not degradation.[2][3]

Part 3: Visualizing the Pathways

The following diagram illustrates the competing degradation pathways. Note how the C-F bond remains intact in primary degradation steps due to its high bond dissociation energy.[2][3]

DegradationPathways Parent This compound (Parent) Hydrolysis Hydrolysis (pH > 8.0) Parent->Hydrolysis OH- Attack Photolysis Photolysis (UV/Light) Parent->Photolysis hv (Photon) AcidProduct 2,2-Dibromo-2-fluoroacetic acid (+ NH3) Hydrolysis->AcidProduct Amide Cleavage Radical [Intermediate Radical Species] Photolysis->Radical Homolytic C-Br Cleavage DebromoProduct 2-Bromo-2-fluoroacetamide (Reductive Dehalogenation) Radical->DebromoProduct H-Abstraction

Figure 1: Primary degradation pathways.[2][3] The left branch (Red) represents chemical hydrolysis driven by pH.[3] The right branch (Green) represents physical degradation driven by light exposure.[3]

Part 4: Validated Experimental Protocols

Protocol A: Stability Assessment (Stress Test)

Use this protocol to validate your specific batch or formulation.[3]

ParameterCondition A (Control)Condition B (Hydrolytic Stress)Condition C (Photic Stress)
Solvent ACN:Water (50:50) + 0.1% Formic AcidPhosphate Buffer (pH 9.[2][3]0)ACN:Water (50:50)
Container Amber VialAmber VialClear Vial
Storage 4°C (Dark)25°C (Dark)25°C (Light Box/Window)
Timepoints 0, 24, 48 Hours0, 4, 8, 24 Hours0, 4, 8, 24 Hours
Expected Result >98% RecoveryAppearance of Acid Peak (

shift)
Appearance of Debrominated Peak

Step-by-Step:

  • Prepare a 1 mg/mL stock in pure Acetonitrile.

  • Dilute to 100 µg/mL into the three conditions listed above.

  • Analyze via HPLC-UV (210 nm) or LC-MS .

    • Note: 210 nm is required as the compound lacks a strong chromophore; the C-Br bond absorbs weakly around 200-220 nm.

Part 5: Troubleshooting Workflow

Use this logic flow to identify the root cause of sample loss.

TroubleshootingFlow Start Problem: Loss of Potency / Extra Peaks CheckRT Check Retention Time (RT) of New Peaks Start->CheckRT Decision1 Is the new peak EARLIER than Parent? CheckRT->Decision1 Polar Likely More Polar Species Decision1->Polar Yes NonPolar Likely Solubility Issue or Dimerization Decision1->NonPolar No (Later/None) CheckLight Was sample exposed to light? Polar->CheckLight Photo CAUSE: Photolysis (Debromination) CheckLight->Photo Yes CheckpH Is pH > 7.0? CheckLight->CheckpH No Hydro CAUSE: Hydrolysis (Acid Formation) CheckpH->Hydro Yes Precip CAUSE: Precipitation (Check Solvent Org%) NonPolar->Precip

Figure 2: Diagnostic logic for identifying degradation sources based on chromatogram changes.

References

  • PubChem. (n.d.).[1][2][3] this compound (CID 20252537).[1] National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][2][3]

  • UCLA Chemistry. (n.d.).[2][3] Illustrated Glossary of Organic Chemistry - Photolysis. Retrieved October 26, 2023, from [Link][2][3]

  • ResearchGate. (2025). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water. (Contextual reference for haloacetamide hydrolysis kinetics). Retrieved October 26, 2023, from [Link]

Sources

"how to improve yields in reactions with 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for reactions involving 2,2-Dibromo-2-fluoroacetamide. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the fundamental scientific reasoning behind them, ensuring both expertise and trustworthiness in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C₂H₂Br₂FNO) is a halogenated amide reagent.[1] Due to the presence of two bromine atoms and one fluorine atom on the α-carbon, it serves as a valuable precursor in organic synthesis, particularly for the introduction of the difluoromethylene (-CF₂-) or a related functional group into target molecules. The difluoromethylene group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or methyl groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Its reactivity makes it suitable for synthesizing a range of fluorinated compounds, including gem-difluoroalkenes and α,α-difluoro-γ-lactams.[4][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

Storage: Like many polyhalogenated compounds, this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The product is generally stable under standard ambient conditions. To prevent potential degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Handling: Due to its chemical nature and the toxicity associated with related fluoroacetamides, appropriate personal protective equipment (PPE) should always be used.[7][8][9] This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[9]

Q3: What are the known stability issues or incompatibilities?

While specific data for this compound is limited, related compounds like 2,2-dibromo-2-cyanoacetamide are known to be unstable at a pH of 8.[10] This suggests a potential sensitivity to basic conditions, which could lead to decomposition. It is generally incompatible with strong oxidizing agents. Care should be taken to avoid conditions that could promote dehalogenation or hydrolysis of the amide group.

Troubleshooting Guide for Reactions

This guide addresses common issues encountered during reactions with this compound, providing a systematic approach to identifying causes and implementing effective solutions.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Reagent Instability/Decomposition: As noted, the reagent may be sensitive to basic conditions. If your reaction employs a strong base, it could be decomposing the starting material before it has a chance to react.

    • Solution: Consider using a milder, non-nucleophilic base or a hindered base. Alternatively, adding the base slowly at a low temperature can help control the reaction and minimize decomposition.

  • Sub-Optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.

    • Solution: A systematic optimization of reaction conditions is recommended.[11][12] This can involve screening different solvents to improve solubility and reactivity, varying the temperature to find the optimal balance between reaction rate and stability, and monitoring the reaction over time (e.g., by TLC or LC-MS) to determine the point of maximum conversion before side reactions dominate.[13]

  • Presence of Water or Other Impurities: Trace amounts of water can lead to hydrolysis of the amide or other unwanted side reactions.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere to exclude moisture.

  • Inefficient Radical Initiation (for radical reactions): If the reaction proceeds via a radical mechanism, inefficient initiation will directly impact the yield.

    • Solution: Ensure the initiator (e.g., AIBN, photoredox catalyst) is active and used at the correct concentration. For photochemical reactions, verify the wavelength and intensity of the light source.

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stability (this compound, Substrate, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_base Optimize Base (Type, Stoichiometry, Addition Rate) check_conditions->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent If base is not the issue optimize_temp Vary Temperature optimize_solvent->optimize_temp monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_temp->monitor_reaction solution Improved Yield monitor_reaction->solution

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Q5: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Formation of impurities often occurs when reaction conditions are not selective for the desired transformation.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using a large excess of one reagent can sometimes promote side reactions.

    • Solution: Carefully control the stoichiometry. Titrate reagents if their purity is uncertain. A slight excess (1.1-1.2 equivalents) of this compound is often a good starting point, but this may need to be optimized.

  • Reaction Temperature is Too High: Higher temperatures can provide the activation energy for undesired reaction pathways.

    • Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time. Cryogenic conditions (e.g., -78 °C) can significantly enhance selectivity in many cases.

  • Formation of Isomeric Products: In difluoromethylation reactions, it's possible to form regioisomers or stereoisomers.[13]

    • Solution: The choice of catalyst, ligand, and solvent can heavily influence selectivity. For enantioselective reactions, screening chiral ligands is essential.[3] For regioselectivity, altering the electronic or steric properties of the substrate or catalyst may be necessary.

Table 1: General Parameters for Reaction Optimization

ParameterRange/OptionsRationale & Impact on Yield/Selectivity
Solvent Aprotic (THF, Dioxane), Polar Aprotic (DMF, DMSO), Nonpolar (Toluene)Affects solubility of reagents and can influence reaction pathways. Ether solvents are often a good starting point.[11]
Temperature -78 °C to RefluxLower temperatures often increase selectivity but decrease rate. Higher temperatures can overcome activation barriers but may lead to decomposition or side products.
Base Inorganic (K₂CO₃, Cs₂CO₃), Organic (DIPEA, DBU), Hindered (LiHMDS)Base strength and nucleophilicity are key. A non-nucleophilic, hindered base is often preferred to avoid reacting with the starting material.[5]
Concentration 0.05 M to 1.0 MCan affect reaction rates and the prevalence of intermolecular vs. intramolecular pathways. Higher concentrations can sometimes lead to polymerization or dimerization.
Atmosphere Air, Nitrogen, ArgonExcluding oxygen and moisture is critical for many sensitive reactions, especially those involving organometallics or radical intermediates.
Q6: The purification of my product is difficult due to persistent impurities. What strategies can I employ?

Effective purification is essential for obtaining a high-quality final product.[14]

Potential Causes & Solutions:

  • Structurally Similar Impurities: Side products that are structurally very similar to the desired product can be difficult to separate by standard chromatography.

    • Solution 1: Recrystallization. If your product is a solid, recrystallization is a powerful purification technique.[15] Experiment with different solvent systems (a single solvent or a binary mixture) to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Solution 2: Reslurrying. Slurrying the crude solid product in a solvent in which it is poorly soluble can wash away more soluble impurities.[14]

    • Solution 3: Derivatization. In some cases, it may be possible to selectively react the impurity to form a compound that is much easier to separate (e.g., by altering its polarity or charge).

  • Baseline Impurities in Starting Material: Impurities in the this compound or the substrate will carry through the reaction.

    • Solution: Analyze the purity of your starting materials before beginning the reaction. If necessary, purify the starting materials first.

  • Product Instability on Silica Gel: Some fluorinated compounds can decompose on silica gel.

    • Solution: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or Florisil. Alternatively, a non-chromatographic method like distillation (if the product is a liquid) or recrystallization should be used.[16]

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction

This protocol provides a starting point for exploring reactions with this compound.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous solvent via syringe. Cool the mixture to the desired initial temperature (e.g., 0 °C in an ice bath). Add this compound (1.2 eq.) as a solid or as a solution in the anhydrous solvent.

  • Initiation: Add the base or catalyst solution dropwise over a period of 10-15 minutes to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by periodically taking small aliquots for analysis (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous ammonium chloride). Transfer the mixture to a separatory funnel and perform an aqueous workup (e.g., extraction with ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using an appropriate technique such as column chromatography, recrystallization, or distillation.[15][16]

General Reaction Scheme

The diagram below illustrates the central role of this compound as a building block for more complex fluorinated molecules.

reaction_scheme reagent This compound conditions Reaction Conditions (Base/Catalyst, Solvent, Temp) reagent->conditions substrate Substrate (e.g., Alkene, Thiol, Phenol) substrate->conditions product Desired Fluorinated Product (e.g., gem-Difluoroalkane) conditions->product

Caption: General reaction pathway using this compound.

References

  • CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Google Patents.

  • 2-Bromoacetamide synthesis and purification methods - Benchchem.

  • FLUOROACETAMIDE - CAMEO Chemicals - NOAA.

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journal of Organic Chemistry.

  • Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide - Chemos GmbH&Co.KG.

  • Fluoroacetamide - Wikipedia.

  • Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem - NIH.

  • SAFETY DATA SHEET - Sigma-Aldrich .

  • Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment CAS Number: 10222-01-2 - Australian Industrial Chemicals Introduction Scheme (AICIS).

  • This compound | C2H2Br2FNO | CID 20252537 - PubChem.

  • Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent - ResearchGate.

  • Advances in the synthesis of α,α‐difluoro‐γ‐lactams - ResearchGate.

  • PROCESS FOR PRODUCING gem-DIFLUOROALKANES - Google Patents.

  • Optimization of the reaction conditions - ResearchGate.

  • Recent Advances in Difluoromethylation Reaction - ResearchGate.

  • Highly Enantioselective Decarboxylative Difluoromethylation - PMC - NIH.

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC - NIH.

  • Optimization of the reaction conditions a. - ResearchGate.

  • Synthesis of gem-Difluoroalkenes - ChemistryViews.

  • Synthesis method of 2,2-dibromo-2-malonamidenitrile - Eureka | Patsnap.

  • Review Article Radiodifluoromethylation of well-functionalized molecules - e-Century Publishing Corporation.

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - .

  • Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions - Google Patents.

  • Automated Optimization under Dynamic Flow Conditions - ChemRxiv.

Sources

Technical Support Center: Purification of 2,2-Dibromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2-Dibromo-2-fluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when handling crude this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: Impurities typically arise from the synthetic route employed. Common contaminants can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 2-fluoroacetamide or other precursors.

  • Mono-brominated Species: Incomplete bromination can result in 2-bromo-2-fluoroacetamide.

  • Over-brominated Byproducts: While less common if stoichiometry is controlled, trace amounts of tribromo-derivatives are possible.

  • Hydrolysis Products: Exposure to moisture, especially under non-neutral pH, can lead to the formation of corresponding acids or other degradation products.

  • Residual Solvents: Solvents used in the synthesis or initial work-up may be present.

Q2: How can I quickly assess the purity of my this compound?

A2: A preliminary purity assessment can be efficiently performed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range[1].

  • Thin-Layer Chromatography (TLC): This is an invaluable tool for visualizing the number of components in your sample. A single spot on the TLC plate suggests high purity, while multiple spots indicate the presence of impurities. It is also the first step in developing a column chromatography method.[2]

  • Visual Inspection: A pure compound is expected to be a white to off-white solid. Any significant coloration (e.g., yellow or brown) suggests the presence of impurities, which may be chromophoric byproducts from the reaction.

Q3: Which purification method should I attempt first?

A3: For crystalline solids like this compound, recrystallization is the most practical and efficient first-line purification technique. It is excellent for removing small amounts of impurities that have different solubility profiles from the main compound. This method is scalable and generally requires less setup than chromatography.[2][3]

Q4: Under what circumstances is column chromatography the better choice?

A4: You should proceed with silica gel column chromatography when:

  • Recrystallization fails to remove impurities, suggesting they have very similar solubility profiles to the product.

  • The crude product is an oil or non-crystalline solid.

  • Multiple impurities are present, as indicated by TLC analysis.

  • The highest possible purity (>99%) is required for downstream applications, such as pharmaceutical development.[4]

Q5: What are the best practices for storing purified this compound?

A5: As a halogenated amide, the compound may be sensitive to light, moisture, and heat. To ensure long-term stability, store the purified solid in a tightly sealed, amber glass vial in a cool, dark, and dry place, such as a desiccator or a refrigerator set to a non-freezing temperature.

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Encountered Underlying Cause & Scientific Rationale Recommended Solution & Protocol
Oiling Out During Recrystallization The compound's solubility in the chosen solvent is too high, or the solution is supersaturated and cooled too rapidly, preventing the formation of a crystal lattice.1. Re-heat the solution to redissolve the oil. 2. Add a small amount of a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid. 3. Add a few drops of the "good" solvent to clarify. 4. Allow to cool very slowly. If necessary, scratch the inside of the flask with a glass rod to induce nucleation.
No Crystal Formation Upon Cooling The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.1. Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation. 2. "Seed" the solution by adding a tiny crystal of pure product. 3. Cool the solution to a lower temperature using an ice bath or refrigerator. 4. Scratch the inner surface of the flask at the meniscus to create nucleation sites.
Persistent Color in Purified Crystals Highly colored impurities are present and are co-crystallizing with the product.1. Perform a decolorization step. Dissolve the crude product in the minimum amount of hot recrystallization solvent. 2. Add a small amount of activated charcoal (approx. 1-2% w/w). 3. Swirl and heat for 5-10 minutes. 4. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.[2] 5. Proceed with crystallization as usual.
Low Recovery After Column Chromatography The product may be strongly adsorbed to the silica gel, or an inappropriate solvent system was used, leading to very broad elution bands.1. Optimize the mobile phase. A good Rf value on TLC is between 0.3 and 0.5.[2] 2. Increase the polarity of the mobile phase gradually during elution (gradient elution) to recover strongly adsorbed compounds. 3. Ensure the crude sample is loaded onto the column in the minimum possible volume of solvent to achieve a narrow starting band.

Experimental Protocols & Methodologies

Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing and purifying your crude product.

G cluster_start Initial Assessment cluster_purify Purification cluster_end Final Analysis Crude Crude Product Assess Purity Check: 1. Melting Point 2. TLC Analysis Crude->Assess Recryst Recrystallization Assess->Recryst Impurities have different polarity Column Column Chromatography Assess->Column Impurities have similar polarity Final_Assess Final Purity Check (TLC, m.p., NMR) Recryst->Final_Assess Column->Final_Assess Final_Assess->Column Purity < 98% Pure_Product Pure Product (Store Properly) Final_Assess->Pure_Product Purity > 98%

Caption: Decision workflow for purifying this compound.

Protocol 1: Purification by Recrystallization

This protocol is based on methods for structurally similar haloacetamides and provides a robust starting point.[3][5]

Objective: To remove impurities with different solubility characteristics than the target compound.

1. Solvent Screening:

  • Place small amounts (10-20 mg) of the crude material into separate test tubes.
  • Add potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) dropwise at room temperature to test for solubility.
  • A good solvent will dissolve the compound when hot but not when cold.
  • Rationale: The ideal solvent maximizes the differential solubility of the product versus the impurities across a temperature range. Ethanol has been shown to be effective for growing crystals of similar compounds.[4]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near its boiling point.
  • Rationale: Using the minimum volume ensures the solution is saturated, which is critical for maximizing crystal recovery upon cooling.

3. Hot Filtration (Optional):

  • If insoluble impurities or activated charcoal are present, perform a hot filtration.
  • Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel.
  • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask.
  • Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.
  • Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[3]
  • Dry the purified crystals in a desiccator under vacuum to remove all traces of solvent.
Protocol 2: High-Purity Purification by Column Chromatography

Objective: To separate the target compound from impurities with similar polarities.

1. Mobile Phase Selection using TLC:

  • Dissolve a small amount of crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
  • The ideal mobile phase provides a clean separation of the product spot from impurity spots, with a product Rf value of approximately 0.3-0.5.[2]
  • Rationale: The Rf value in this range ensures the compound will elute from the column in a reasonable time and volume, without being too close to the solvent front or sticking permanently to the silica.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.
  • Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude product in the minimum volume of the mobile phase or a less polar solvent.
  • Carefully apply the sample solution to the top of the silica bed.[2]

4. Elution and Fraction Collection:

  • Begin adding the mobile phase to the top of the column and start collecting fractions.
  • Monitor the elution of compounds using TLC analysis of the collected fractions.

5. Isolation:

  • Combine the pure fractions (as determined by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Tables

Table 1: Potential Impurities and Their Characteristics
Impurity NamePotential OriginRelative PolarityRecommended Removal Method
2-FluoroacetamideUnreacted starting materialMore PolarRecrystallization or Chromatography
2-Bromo-2-fluoroacetamideIncomplete brominationSlightly Less PolarColumn Chromatography
2-Bromo-2-fluoroacetic acidHydrolysis of productHighly PolarAqueous wash or Chromatography
N-Bromosuccinimide (NBS)Brominating agentModerately PolarAqueous wash or Chromatography
Recrystallization Troubleshooting Logic

This diagram provides a logical path for addressing common issues during recrystallization.

G cluster_oil Oiling Out - Solutions cluster_none No Crystals - Solutions start Begin Recrystallization: Cooling Hot Solution check_crystals Crystals Form? start->check_crystals success Success: Collect Crystals check_crystals->success Yes oiled_out Problem: Product Oiled Out check_crystals->oiled_out No, Oil Forms no_crystals Problem: No Precipitation check_crystals->no_crystals No, Stays Clear reheat Re-heat to Dissolve Oil oiled_out->reheat concentrate Reduce Solvent Volume no_crystals->concentrate add_solvent Add More 'Good' Solvent or a 'Poor' Co-solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool slow_cool->check_crystals Re-attempt scratch Scratch Flask Walls concentrate->scratch seed Add Seed Crystal scratch->seed seed->check_crystals Re-attempt

Caption: Troubleshooting decision tree for recrystallization.

References

  • PMC. (n.d.). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Retrieved February 2, 2026, from [Link]

  • PMC. (n.d.). 2-Bromoacetamide. Retrieved February 2, 2026, from [Link]

Sources

"handling and storage recommendations for 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for 2,2-Dibromo-2-fluoroacetamide (DBFA) . It is designed to address the specific stability challenges and safety hazards associated with polyhalogenated acetamides.

CAS: 74418-73-2 | Formula:


 | MW:  234.85  g/mol 

Part 1: Critical Storage Protocols (The "Pre-Experiment" Phase)

Current Status: Active Severity Level: High (Temperature & Light Sensitive)

Q: I just received my shipment. Can I store this on the shelf with my other amides?

A: Absolutely not. While generic acetamides are shelf-stable, DBFA possesses two bromine atoms and one fluorine atom on the


-carbon. This electron-deficient structure makes the compound highly susceptible to photolytic dehalogenation  and hydrolysis .

The Protocol:

  • Temperature: Store immediately at 2–8°C (Refrigerated) .

    • Mechanism:[1] Lower temperatures kinetically inhibit the elimination of Hydrogen Bromide (HBr) and the radical cleavage of the C-Br bond.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Mechanism:[1] Oxygen promotes radical propagation if the container is breached. Moisture initiates hydrolysis, converting the amide to 2,2-dibromo-2-fluoroacetic acid and releasing corrosive fumes.

  • Light: Double-wrap the container in aluminum foil or store in an amber desiccator.

    • Mechanism:[1] The C-Br bond is photolabile. Exposure to UV/visible light generates bromine radicals (

      
      ), leading to a chain decomposition reaction that turns the white solid yellow/orange.
      
Q: The compound has clumped together.[2] Is it still usable?

A: Proceed with extreme caution. Clumping usually indicates hygroscopicity (moisture absorption).

  • Test: Check the pH of a trace amount in water. If highly acidic (pH < 3), significant hydrolysis has occurred, liberating HBr and potentially HF.

  • Action: If the color remains white/off-white, you may dry it under high vacuum over

    
     for 4 hours. If it is yellow/orange, discard it as chemical waste; purification is often more hazardous than repurchasing due to the accumulation of volatile brominated byproducts.
    

Part 2: Handling & Safety (The "During Experiment" Phase)

Risk Factors: Lachrymator, Corrosive, Acute Toxicity

Q: What specific PPE is required beyond standard gloves?

A: Double-gloving and Respiratory Isolation. Polyhalogenated acetamides are potent alkylating agents and lachrymators (tear gas agents).

  • Gloves: Use Nitrile (minimum 5 mil) over Laminate (Silver Shield) if handling solutions >1M. Standard latex is permeable to halogenated organics.

  • Respiratory: Zero-tolerance for open-bench handling. All weighing and solubilization must occur inside a certified chemical fume hood. The dust is fatal if inhaled.

Q: I need to weigh out 5.0 grams. What is the safest transfer method?

A: The "Anti-Static Gravity" Method. Fine halogenated powders often carry static charges, causing them to "jump" onto balances and gloves.

  • Neutralize: Use an anti-static gun on the spatula and weighing boat inside the hood.

  • Contain: Do not weigh directly into an open boat. Weigh into a tared vial with a cap.

  • Clean: Wipe the exterior of the vial with a solvent-dampened tissue before removing it from the hood to prevent tracking micro-particles into the lab.

Q: Which solvents are compatible?

A: Aprotic is mandatory for stability.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Avoid: Water, Methanol, Ethanol (unless used immediately).

    • Reasoning: Protic solvents (alcohols/water) can act as nucleophiles, attacking the carbonyl carbon or displacing the halogens over time, especially if the solution is not buffered.

Part 3: Troubleshooting & Logic Visualization

Visualizing the Storage Decision Matrix

Use this logic flow to determine the viability of your sample before starting a reaction.

StorageProtocol Start Inspect DBFA Sample ColorCheck Check Color Start->ColorCheck White White / Off-White ColorCheck->White Pass Yellow Yellow / Orange ColorCheck->Yellow Fail Texture Check Texture White->Texture Action2 Discard as Hazardous Waste (Bromine Release) Yellow->Action2 FreeFlow Free-Flowing Powder Texture->FreeFlow Pass Clumped Clumped / Wet Texture->Clumped Fail Action1 Proceed to Weighing (In Fume Hood) FreeFlow->Action1 Action3 Test pH (Trace in H2O) Clumped->Action3 PHLow pH < 3 (Acidic) Action3->PHLow Hydrolysis Detected PHNeutral pH ~5-7 Action3->PHNeutral Moisture Only PHLow->Action2 Dry Dry under Vacuum (P2O5) PHNeutral->Dry Dry->Action1

Figure 1: Decision matrix for assessing the integrity of this compound prior to use.

Part 4: Emergency Response (FAQ)

Q: A small amount spilled on my glove. It burns. What happened?

A: You have likely generated HBr and HF. The moisture in your skin/glove reacted with the compound.

  • Immediate Action: Remove gloves immediately. Do not touch the area with the other glove.

  • Wash: Rinse with copious water for 15 minutes.

  • HF Specific: Because this compound contains Fluorine, there is a non-zero risk of Hydrofluoric Acid generation upon metabolic breakdown or hydrolysis. If deep pain persists after washing, apply Calcium Gluconate gel (2.5%) and seek medical attention. Treat as a potential HF exposure to be safe.

Q: How do I quench the reaction mixture containing excess DBFA?

A: Reductive Quench. Do not just dump it into aqueous waste (this generates tear gas).

  • Protocol: Slowly add a solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate .
    
  • Observation: This reduces the active C-Br bonds and neutralizes any free bromine (

    
    ) generated. The solution should turn clear/colorless.
    
  • Disposal: Adjust pH to neutral with Sodium Bicarbonate before disposal into halogenated waste streams.

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Haloacetamides. Retrieved February 2, 2026, from [Link]

  • National Toxicology Program. (2018). Report on Carcinogens - Haloacetic Acids Found as Water Disinfection By-Products. U.S. Department of Health and Human Services. Retrieved February 2, 2026, from [Link]

Sources

"quenching procedures for 2,2-Dibromo-2-fluoroacetamide reactions"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the quenching, handling, and troubleshooting procedures for 2,2-Dibromo-2-fluoroacetamide (DBFA) . This document is structured for researchers and process chemists, focusing on safety, yield optimization, and mechanistic integrity.

Role: Senior Application Scientist Subject: Quenching Procedures, Workup Protocols, and Safety Troubleshooting

Executive Safety & Chemical Profile

Warning: DBFA is structurally related to fluoroacetamide , a potent metabolic poison that disrupts the citric acid cycle (aconitase inhibitor). It must be handled with extreme caution, assuming high toxicity (Fatal if swallowed/dermal contact).[1]

PropertyData
CAS Number 7663-25-4
Formula

Molecular Weight 234.85 g/mol
Primary Reactivity Electrophilic

-haloamide; Alkylating agent; Radical precursor
Hazards Acute Toxicity (Oral/Dermal), Severe Eye Damage, Skin Irritation
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Troubleshooting & FAQs

Q1: I am using DBFA in a Reformatsky-type reaction with Zinc. How do I safely quench the reaction mixture?

Diagnosis: The reaction mixture contains reactive organozinc intermediates (zinc enolates) and potentially unreacted metallic zinc. Solution: You must quench the organometallic species while preventing the hydrolysis of your fluorinated product.

  • Standard Quench: Use saturated aqueous Ammonium Chloride (

    
    ) .[2] This mildly acidic buffer (
    
    
    
    ) protonates the zinc alkoxide/enolate without inducing harsh acid-catalyzed degradation of the amide or sensitive functional groups.
  • For Large Excess of Zinc: If significant unreacted Zn powder remains, decant the liquid into the quench solution first. Treat the solid Zn residue separately with dilute HCl in a well-ventilated hood (hydrogen evolution).

Q2: My reaction is complete, but I have excess DBFA remaining. How do I destroy it?

Diagnosis: DBFA is a potent electrophile. Leaving it in the waste stream is hazardous.[1][3][4] Solution: The


-haloamide moiety is susceptible to nucleophilic attack.[5]
  • Chemical Deactivation: Treat the waste stream with an aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Sulfite (
    
    
    
    )
    . These nucleophiles react with the alkyl halide moiety, displacing the halides and reducing its alkylating potential.
  • Biological/Proteomic Context: If working with small protein samples, Cysteine or DTT (dithiothreitol) are effective quenching agents, as the thiol group rapidly reacts with the

    
    -haloamide via 
    
    
    
    substitution, neutralizing the electrophile.
Q3: I observe low yields and "tarry" byproducts. Is the quench causing decomposition?

Diagnosis: Fluorinated amides can be sensitive to strong bases. If you used a strongly basic quench (e.g.,


), you likely hydrolyzed the amide or caused dehydrohalogenation.
Correction:  Switch to the Cold Acidic Workup .
  • Cool the mixture to

    
    .
    
  • Add

    
     dropwise.
    
  • Keep the aqueous phase acidic (

    
    ) during extraction to prevent emulsion formation and suppress side reactions.
    
Q4: How do I clean up a solid spill of DBFA in the glovebox or hood?

Protocol: Do not sweep dry dust (inhalation hazard).

  • Cover: Cover the spill with a solvent-dampened pad (Acetone or EtOAc) or vermiculite.

  • Deactivate: Wipe the area with a

    
     aqueous sodium thiosulfate solution.
    
  • Disposal: Place all solid waste in a sealed container labeled "Toxic - Fluorinated Organic Waste."

Standard Operating Procedures (SOPs)

Protocol A: Reformatsky Reaction Quench & Workup

Use this for reactions involving Zn, DBFA, and carbonyls (aldehydes/ketones).

  • Cool Down: Cool the reaction vessel to

    
     in an ice bath.
    
  • Hydrolysis: Slowly add Sat. aq.

    
      (
    
    
    
    per mmol of reagent).
    • Note: Vigorous bubbling indicates destruction of excess organozinc reagents.

  • Phase Separation: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (

    
    ).[6]
    
  • Wash: Wash combined organics with:

    • Water (

      
      )[2]
      
    • Brine (

      
      )[2]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ).
  • Purification: The crude residue often contains unreacted DBFA. Purify via silica gel chromatography immediately. Do not distill (potential thermal instability).

Protocol B: Waste Deactivation (Quenching Excess Reagent)

Use this for treating raffinate or liquid waste containing DBFA.

  • Preparation: Prepare a

    
     solution of Sodium Sulfite (
    
    
    
    ) or Sodium Thiosulfate.
  • Mixing: Add the quench solution to the organic waste containing DBFA in a 2:1 ratio (Aqueous:Organic).

  • Stirring: Stir vigorously for 1 hour at room temperature.

  • Verification: Check pH. If highly acidic (due to HBr/HF generation), neutralize with Sodium Bicarbonate.

  • Disposal: Discard as halogenated organic waste.

Visual Workflows

Figure 1: Reaction & Quenching Logic Flow

This diagram illustrates the decision matrix for working up DBFA reactions, ensuring the separation of the toxic reagent from the target fluorinated product.

DBFA_Workup Start Reaction Mixture (DBFA + Zn + Product) Quench Quench: Sat. NH4Cl (0°C, Slow Addition) Start->Quench Terminate Zn species SepFunnel Phase Separation Quench->SepFunnel AqLayer Aqueous Layer (Zn Salts) SepFunnel->AqLayer OrgLayer Organic Layer (Product + Excess DBFA) SepFunnel->OrgLayer Wash Wash: Water & Brine OrgLayer->Wash Conc Concentration (Vacuum < 40°C) Wash->Conc Purify Column Chromatography (Silica Gel) Conc->Purify Waste Waste Stream (Contains DBFA) Purify->Waste Eluted Impurities Deactivate Deactivation: Add 10% Na2S2O3 Waste->Deactivate Safety Step

Caption: Logical flow for the safe quenching and isolation of products from DBFA-mediated Reformatsky reactions.

References

  • PubChem. (n.d.). This compound.[7] National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Fluoroacetamide (Compound Summary). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Chemos GmbH. (2023). Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide (Related Haloamide Safety). Retrieved February 2, 2026, from [Link]

  • Vertex AI Search. (2026). Synthesis of Fluorinated Heterocycles using alpha-haloacetamides.
  • National Institutes of Health (NIH). (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity. PubMed. Retrieved February 2, 2026, from [Link]

Sources

"work-up procedures for reactions involving 2,2-Dibromo-2-fluoroacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Work-Up Procedures for 2,2-Dibromo-2-fluoroacetamide (DBFA)

Introduction: The Reagent & Its Challenges

This compound (DBFA) is a specialized fluorinated building block primarily used to introduce the


-bromo-

-fluoroamide motif into molecules, often via Reformatsky-type reactions (zinc-mediated addition to carbonyls) or radical additions.

While structurally similar to common haloacetamides, DBFA presents unique challenges during work-up:

  • Amphiphilic Nature: The amide group confers water solubility/polarity, while the halogens add lipophilicity, leading to stubborn emulsions.

  • Zinc Chelation: In Reformatsky reactions, zinc salts form stable chelates with the amide nitrogen, requiring specific quenching protocols to release the product.

  • Thermal Instability: The C-Br bonds are labile; excessive heat during concentration can cause dehalogenation or "tarring."

Module 1: Safety & Handling (Critical)

WARNING: Haloacetamides are potent alkylating agents and metabolic poisons.

  • Toxicity: Structurally related compounds (e.g., fluoroacetamide) are highly toxic (citric acid cycle disruptors). Treat DBFA as fatal if swallowed or in contact with skin .[1]

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. All work-up steps involving silica or solids must be performed in a fume hood to avoid inhalation of dust.

  • Waste: Segregate all aqueous waste as "Halogenated/Toxic Aqueous" due to residual fluorinated species.

Module 2: The "Golden Path" Work-Up Protocol

This protocol is optimized for Zinc-Mediated (Reformatsky) Reactions , the most common application of DBFA.

Step-by-Step Methodology

1. Quench (The "Cold Break")

  • Goal: Hydrolyze zinc alkoxides without hydrolyzing the amide or eliminating the bromine.

  • Procedure:

    • Cool the reaction mixture (usually in THF or Et2O) to 0 °C .

    • Add 5% HCl (aq) or saturated NH₄Cl dropwise.

    • Technical Note: Use 5% HCl if the product is acid-stable; this effectively dissolves Zn salts. If the product is acid-sensitive, use sat. NH₄Cl, but expect a thicker precipitate.

2. Chelation Disruption

  • Issue: Zinc loves to bind to the amide oxygen/nitrogen, dragging product into the aqueous phase.

  • Action: If a heavy white precipitate persists (Zinc salts), add a 10% aqueous solution of Ethylenediamine (or EDTA) and stir vigorously for 15 minutes. This sequesters the Zinc into the aqueous layer.

3. Extraction

  • Solvent Choice: Ethyl Acetate (EtOAc) is preferred over DCM. The amide hydrogen bond donor ability makes it sticky; EtOAc competes for these bonds better than DCM.

  • Ratio: Perform 3 extractions. Volume ratio Organic:Aqueous should be 1:1.

4. The "Emulsion Breaker" Wash

  • Combine organic layers.[2][3][4][5]

  • Wash sequence:

    • Water: Removes bulk salts.

    • Sat. NaHCO₃: Neutralizes residual acid (prevents acid-catalyzed decomposition during concentration).

    • Sat. NaCl (Brine): Crucial for pulling water out of the amide-rich organic phase.

5. Drying & Concentration [3][4]

  • Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes coordinate to amides; Sodium sulfate is safer).

  • Filtration: Filter through a coarse porosity frit.

  • Evaporation: Rotary evaporate at < 35 °C . Do not overheat.

Module 3: Troubleshooting & FAQs

Q1: "I have a thick, white emulsion that won't separate. What now?"

Diagnosis: This is likely a "Zinc-Amide-Water" stabilized emulsion. Solution:

  • The Celite Trick: Filter the entire biphasic mixture through a pad of Celite 545. The solid zinc salts trapping the emulsion will stay on the filter. Rinse the cake with EtOAc.

  • Salting Out: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. The increased ionic strength forces the organic product out of the water phase.

Q2: "My product turned black/brown on the rotavap."

Diagnosis: Thermal dehydrobromination. The


-bromo proton (or lack thereof in DBFA, but present in products) or the C-Br bond is thermally sensitive.
Solution: 
  • Keep the water bath below 30–35 °C .

  • Ensure the solution was fully neutralized (NaHCO₃ wash) before concentration; trace acid accelerates decomposition.

  • Add a radical inhibitor (e.g., BHT) if the product is an alkene derived from DBFA.

Q3: "NMR shows a mixture of starting material and de-brominated product."

Diagnosis: Over-reduction. If the zinc was too active or the reaction ran too long/hot, the second bromine can be reduced. Solution:

  • This is a reaction optimization issue, not work-up. However, during work-up, avoid strong bases (like NaOH), which can promote haloform-type cleavage or further degradation. Stick to Bicarbonate.

Module 4: Visualized Workflows

Figure 1: Standard Reformatsky Work-Up Logic

WorkupProcedure Start Reaction Complete (Zn + DBFA) Quench Quench: 0°C Add 5% HCl or Sat. NH4Cl Start->Quench CheckSolids Heavy Precipitate? Quench->CheckSolids Chelation Add 10% EDTA/Ethylenediamine Stir 15 min CheckSolids->Chelation Yes (Zn salts) Extraction Extract 3x with EtOAc CheckSolids->Extraction No Chelation->Extraction Wash Wash Sequence: 1. H2O 2. Sat. NaHCO3 3. Brine Extraction->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Conc Concentrate <35°C Dry->Conc

Caption: Decision logic for quenching and extracting zinc-mediated DBFA reactions.

Figure 2: Emulsion Troubleshooting Decision Tree

EmulsionFix Problem Stubborn Emulsion Step1 Add Solid NaCl (Saturate Aqueous) Problem->Step1 Check1 Separated? Step1->Check1 Step2 Filter through Celite Check1->Step2 No Success Proceed to Drying Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Add small amount of MeOH Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Stepwise escalation for breaking stubborn amide/zinc emulsions.

Module 5: Data Reference

Table 1: Solvent Compatibility for DBFA Extraction

SolventPolarityExtraction Efficiency (for DBFA products)Notes
Ethyl Acetate ModerateHigh Best balance. Breaks H-bonds well.
DCM LowModerateGood for very lipophilic derivatives, but prone to emulsions.
Diethyl Ether Very LowLowPoor solubility for polar amides; avoids emulsions but leaves product behind.
Chloroform LowModerate/HighGood alternative to DCM if emulsions persist (higher density).

References

  • Reformatsky Reaction Overview & Zinc Handling

    • Title: The Reformatsky Reaction (Organic Reactions)[3][6][7]

    • Source: Wiley Online Library
    • URL:[Link]

  • Safety of Fluorinated Acetamides

    • Title: Fluoroacetamide - PubChem Compound Summary
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Work-up of Zinc Enolates

    • Title: Reaction Work-Up I: Extracting, Washing and Drying[2][5]

    • Source: MIT OpenCourseWare[8]

    • URL:[Link]

Sources

Technical Support Center: Temperature Control in 2,2-Dibromo-2-fluoroacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2,2-Dibromo-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the critical aspect of temperature control in reactions involving this versatile reagent. Precise temperature management is paramount for ensuring reaction success, maximizing yield, and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in synthesis?

This compound is a halogenated amide that can serve as a precursor for the introduction of fluorine into a molecule. Its reactivity is centered around the electrophilic carbon atom bonded to two bromine atoms and a fluorine atom. Depending on the reaction conditions, it can participate in various transformations, including those involving the generation of difluorocarbene intermediates.[1]

Q2: Why is temperature control so critical in reactions with this compound?

Strict temperature control is essential for several reasons:

  • Preventing Thermal Decomposition: Like many polyhalogenated compounds, this compound can be thermally sensitive. Elevated temperatures can lead to decomposition, potentially generating hazardous byproducts and reducing the yield of the desired product.[2] For instance, in the synthesis of the related compound 2,2-dibromo-2-cyanoacetamide, high reaction temperatures are known to cause product decomposition and yield instability.[2]

  • Controlling Reaction Rate and Selectivity: Many reactions involving gem-dihalo compounds are exothermic.[3] Without adequate cooling, the reaction rate can accelerate, leading to a thermal runaway.[4][5] This can result in a loss of selectivity, favoring the formation of undesired side products.

  • Managing Difluorocarbene Generation: If the reaction is intended to proceed via a difluorocarbene intermediate, the temperature will directly influence its rate of formation and subsequent reactions. Inconsistent temperatures can lead to unpredictable reaction outcomes.

Q3: What are the potential consequences of inadequate temperature control?

Failure to maintain the optimal temperature range can lead to:

  • Low Yield and Purity: Decomposition of the starting material or the product at elevated temperatures will inevitably lower the reaction yield.[2] Side reactions may also become more prevalent, complicating purification.

  • Formation of Hazardous Byproducts: Thermal decomposition of halogenated organic molecules can produce toxic and corrosive fumes, such as hydrogen fluoride and hydrogen bromide.[6]

  • Runaway Reactions: An uncontrolled increase in temperature can lead to a rapid rise in pressure within the reaction vessel, creating a risk of explosion.[3][4] This is a significant safety concern, especially in larger-scale reactions.

  • Irreproducible Results: Inconsistent temperature profiles between batches will lead to variability in reaction outcomes, hindering the development of a robust and scalable process.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reaction temperature is too low. - Gradually increase the reaction temperature in small increments (e.g., 5 °C) while closely monitoring the reaction progress by TLC or LC-MS.- Ensure your thermometer or temperature probe is calibrated and correctly placed within the reaction mixture.
Decomposition of starting material due to localized heating. - Improve stirring to ensure uniform temperature distribution throughout the reaction vessel.- For highly exothermic reactions, consider a slower addition rate of reagents to better manage the heat generated.
Incorrect reaction temperature for the specific transformation. - Consult the literature for analogous reactions to determine the optimal temperature range. For many fluorination reactions, cryogenic temperatures may be necessary to improve selectivity.
Issue 2: Formation of Multiple Unidentified Side Products
Potential Cause Troubleshooting Steps
Reaction temperature is too high. - Lower the reaction temperature. Consider running the reaction at a lower temperature for a longer period.- Implement more efficient cooling, such as using a larger cooling bath or a cryocooler for temperatures below -20 °C.[7]
Temperature fluctuations during the reaction. - Use a reliable temperature controller to maintain a stable reaction temperature.- Ensure the reaction vessel is adequately insulated.
Decomposition of the product under the reaction conditions. - Once the reaction is complete, cool the mixture promptly before workup to prevent product degradation.
Issue 3: Reaction Appears Uncontrolled or "Runaway"
Potential Cause Troubleshooting Steps
Inadequate heat removal. - Ensure the cooling bath has sufficient volume and is at the correct temperature.- For larger-scale reactions, consider using a jacketed reactor with a circulating coolant for more efficient heat transfer.
Addition of reagents is too fast. - Reduce the rate of addition of the limiting reagent. Using a syringe pump for liquid additions can provide precise control.
Insufficient stirring. - Increase the stirring speed to improve heat dissipation from the reaction mixture to the cooling medium.

Experimental Protocols & Best Practices

General Protocol for a Temperature-Sensitive Reaction
  • Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or temperature probe, a dropping funnel for reagent addition, and an inert gas inlet (e.g., nitrogen or argon).

  • Cooling: Immerse the reaction flask in a cooling bath (e.g., ice-water for 0 °C, dry ice-acetone for -78 °C) and allow the solvent to reach the target temperature before adding any reagents.

  • Reagent Addition: Dissolve the this compound and any other starting materials in the appropriate solvent in the reaction flask. Add the final reagent dropwise from the dropping funnel, monitoring the internal temperature closely.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the desired temperature range. For highly exothermic processes, be prepared to add more coolant to the bath. Modern monitoring systems can be set up for continuous data logging.[8]

  • Quenching and Workup: Once the reaction is complete, quench it at the reaction temperature before allowing it to warm to room temperature for workup. This can prevent the formation of byproducts during the warming phase.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.

G start Reaction Issue Identified low_yield Low or No Yield start->low_yield side_products Multiple Side Products start->side_products runaway Runaway Reaction start->runaway temp_low Is Temperature Too Low? low_yield->temp_low temp_high Is Temperature Too High? side_products->temp_high inadequate_cooling Inadequate Cooling? runaway->inadequate_cooling increase_temp Gradually Increase Temperature temp_low->increase_temp Yes localized_heating Localized Heating? temp_low->localized_heating No check_stirring Improve Stirring / Slower Addition localized_heating->check_stirring Yes lower_temp Lower Temperature / Improve Cooling temp_high->lower_temp Yes temp_fluctuations Temperature Fluctuations? temp_high->temp_fluctuations No stabilize_temp Use Temperature Controller / Insulate temp_fluctuations->stabilize_temp Yes improve_cooling Improve Cooling System inadequate_cooling->improve_cooling Yes addition_rate Addition Rate Too Fast? inadequate_cooling->addition_rate No slow_addition Reduce Addition Rate addition_rate->slow_addition Yes

A troubleshooting workflow for common reaction issues.

Safety Considerations

  • Toxicity: this compound is expected to be a toxic and irritant compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Thermal Hazards: Be aware of the potential for exothermic reactions and have a plan in place to manage them.[3] Never leave a potentially hazardous reaction unattended.

  • Decomposition Products: In case of overheating, be prepared for the release of hazardous gases.[6]

This guide provides a starting point for the safe and effective use of this compound. Always consult the Safety Data Sheet (SDS) and relevant literature before starting any new reaction.

References

  • [No Author]. (n.d.). The decomposition kinetics of the Lanthanide (III) Oxalato Halides, LnC2O4X (x = Cl, Br and Ln = Gd). Library Repository.
  • [No Author]. (2023, July 13). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. PubMed. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Studies on (non) energetic compounds. Part-14: Thermal decomposition of dimethylanilinium chlorides. PlumX. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Retrieved February 2, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 2, 2026, from [Link]

  • [No Author]. (2022, February 22). Development of a Highly Responsive Organofluorine Temperature Sensor for 19F Magnetic Resonance Applications. PMC. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Thieme Chemistry. Retrieved February 2, 2026, from [Link]

  • [No Author]. (2024, September 9). Solvent Minimized Synthesis of Amides by Reactive Extrusion. ResearchGate. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. PubMed. Retrieved February 2, 2026, from [Link]

  • Baxendale Group, Durham University. (2013, April 8). Studies of a Diastereoselective Electrophilic Fluorination Reaction Employing a Cryo-Flow Reactor. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Nature. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Synthesis method of 2,2-dibromo-2-malonamidenitrile. Eureka | Patsnap. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • Universiteit Antwerpen. (2014, November 25). Fluorine−Silicon Surface Reactions during Cryogenic and Near Room Temperature Etching. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. Retrieved February 2, 2026, from [Link]

  • [No Author]. (2025, December 22). (PDF) Flow microreactor synthesis in organo-fluorine chemistry. ResearchGate. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Fluoroacetamide. Wikipedia. Retrieved February 2, 2026, from [Link]

  • [No Author]. (2021, December 24). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. Retrieved February 2, 2026, from [Link]

  • [No Author]. (2017, October 8). Cryogenic as Alternative Cooling Method during Turning Titanium Alloy: A Review. The Japan Society of Mechanical Engineers. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Retrieved February 2, 2026, from [Link]

  • Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2018, November 2). Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen. Retrieved February 2, 2026, from [Link]

  • [No Author]. (2022, June 15). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. Retrieved February 2, 2026, from [Link]

  • Cambridge Open Engage. (2021, November 2). Control and Monitoring of Temperature in 3D-Printed Circular Disk Reactors for Continuous Flow Photochemistry using Raspberry Pi Based Software. ChemRxiv. Retrieved February 2, 2026, from [Link]

  • Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Retrieved February 2, 2026, from [Link]

  • [No Author]. (n.d.). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. PMC. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dibromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind method development choices, provide detailed experimental protocols, and present a comparative analysis of their expected performance based on empirical data from analogous compounds. The objective is to equip researchers with the necessary knowledge to develop and validate robust, reliable, and accurate analytical methods for 2,2-Dibromo-2-fluoroacetamide.

The Criticality of Method Validation

Method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[1] For a compound like this compound, which contains reactive halogen atoms, a validated analytical method is crucial for:

  • Accurate Quantification: Ensuring the precise measurement of the active compound in various matrices.

  • Impurity Profiling: Detecting and quantifying any related substances or degradation products.

  • Stability Studies: Assessing the compound's stability under different environmental conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[2]

The validation process demonstrates that an analytical method is suitable for its intended purpose by evaluating key parameters such as specificity, accuracy, precision, linearity, range, and robustness.[3][4]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical first choice due to the compound's expected polarity.

The "Why" Behind the HPLC Method Design

The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules.[5][6] The mobile phase, a mixture of a polar organic solvent like acetonitrile or methanol and an aqueous buffer, allows for the fine-tuning of the separation by adjusting the solvent strength. The inclusion of a buffer is critical to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and peak shapes. A UV detector is proposed due to the likely presence of a chromophore in the molecule, offering a good balance of sensitivity and robustness.[6]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process for the proposed HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Application Dev Method Optimization (Column, Mobile Phase, Flow Rate) Specificity Specificity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine Validated Method

Caption: A stepwise workflow for the validation of the proposed HPLC method.

Detailed Experimental Protocol: RP-HPLC-UV Method

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (based on typical amide absorbance)[5]

  • Diluent: Mobile Phase or a mixture of Acetonitrile and Water

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess for interference at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity should be demonstrated.
Linearity Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[7]
Range Confirmed by the linearity, accuracy, and precision data.The range for which the method is demonstrated to be accurate, precise, and linear.
Accuracy Perform recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[8]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[7]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio (S/N) method (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.No significant changes in the results, demonstrating the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative

GC-MS is an excellent alternative, particularly for volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis. The mass spectrometer provides an additional layer of specificity, making it a powerful tool for identification and quantification, especially at trace levels.[9][10]

The "Why" Behind the GC-MS Method Design

The choice of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is common for the analysis of a broad range of organic compounds.[11] Electron Ionization (EI) is a standard ionization technique that generates reproducible fragmentation patterns, which are invaluable for structural elucidation and compound identification.[11] By monitoring specific ions (Selected Ion Monitoring, SIM), the sensitivity and selectivity of the method can be significantly enhanced.[11]

Experimental Workflow for GC-MS Method Validation

The validation workflow for the GC-MS method follows a similar logical progression to that of the HPLC method, with a strong emphasis on mass spectral data for specificity.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Application Dev Method Optimization (Column, Temp. Program, Ion Source) Specificity Specificity (Mass Spectra) Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine Validated Method

Caption: A stepwise workflow for the validation of the proposed GC-MS method.

Detailed Experimental Protocol: GC-MS Method

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless, 1 µL injection volume

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification.

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank and spiked samples. Confirm the identity of the analyte by comparing the retention time and mass spectrum with a reference standard.The mass spectrum of the analyte in the sample should match the reference spectrum. No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.The range for which the method is demonstrated to be accurate, precise, and linear.
Accuracy Perform recovery studies on spiked samples at three concentration levels.Mean recovery between 95.0% and 105.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days.Repeatability: RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 5.0%.
LOD & LOQ Determined by the S/N ratio (3:1 for LOD, 10:1 for LOQ) of the quantifier ion.To be determined experimentally.
Robustness Deliberately vary parameters like inlet temperature, oven temperature ramp rate, and carrier gas flow rate.No significant changes in the results.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis.

FeatureHPLC-UVGC-MS
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.
Sensitivity Generally good, can be enhanced with more sensitive detectors.Excellent, especially in SIM mode.[12]
Sample Preparation Often requires simple dilution.May require derivatization for less volatile compounds, but likely not for the target analyte.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Robustness Typically very robust for routine quality control.Can be sensitive to matrix effects.

Conclusion

The validation of analytical methods for a novel compound like this compound requires a systematic and scientifically sound approach. This guide has provided a comprehensive framework for developing and validating both HPLC-UV and GC-MS methods, grounded in the principles of regulatory guidelines from the ICH and FDA. By understanding the rationale behind experimental choices and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. The detailed protocols and comparative analysis presented herein serve as a robust starting point for any laboratory tasked with the quantitative analysis of this and structurally related compounds.

References

  • PubChem. (n.d.). 2,2-Difluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Elias, et al. (2013).
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Journal of Chemical Education. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • Journal of GXP Compliance. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 9(3), 32-46.
  • International Council for Harmonisation. (2022, March 24). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • LCGC International. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]

  • MDPI. (2021). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Molecules, 26(11), 3183.
  • YouTube. (2023, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

Sources

A Comparative Analysis of 2,2-Dibromo-2-fluoroacetamide and Commercially Available Fluorinating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount technique for modulating physicochemical and biological properties. The choice of a fluorinating agent is therefore a critical decision in synthetic design, balancing reactivity, selectivity, safety, and cost. This guide provides a comprehensive comparative study of 2,2-Dibromo-2-fluoroacetamide alongside well-established electrophilic and nucleophilic fluorinating agents, namely Selectfluor® and Diethylaminosulfur Trifluoride (DAST). While this compound is a known chemical entity, its application as a fluorinating agent is not documented in peer-reviewed literature. This guide, therefore, explores its theoretical potential based on its chemical structure and provides a rigorous comparison with the proven performance of established reagents, supported by experimental data.

Introduction to Fluorination Strategies

The introduction of fluorine can be broadly categorized into two main strategies: electrophilic and nucleophilic fluorination.[1]

  • Electrophilic Fluorination : This approach involves the transfer of a formal "F+" equivalent to a nucleophilic substrate, such as an enolate, enol ether, or electron-rich aromatic ring. Reagents for electrophilic fluorination typically feature a fluorine atom attached to a highly electronegative group, rendering the fluorine atom electron-deficient.[2]

  • Nucleophilic Fluorination : In this strategy, a nucleophilic fluoride source (F-) displaces a leaving group or adds to an electrophilic center, such as a carbonyl or an alkyl halide.[1]

The choice between these strategies is dictated by the nature of the substrate and the desired transformation.

This compound: A Theoretical Perspective

This compound (C2H2Br2FNO) is a polyhalogenated amide.[3] While its use as a fluorinating agent is not established, its structure allows for speculation on its potential reactivity. The presence of two bromine atoms and one fluorine atom on the alpha-carbon, adjacent to a carbonyl group, creates a complex electronic environment. The strong electron-withdrawing nature of the two bromine atoms and the fluorine atom would render the alpha-carbon highly electrophilic. However, for it to act as a fluorinating agent, it would need to deliver a fluorine atom to a substrate.

Hypothesized Reactivity:

It is unlikely that this compound would act as a source of electrophilic fluorine ("F+"). The C-F bond is the strongest single bond in organic chemistry, and the presence of the two bromine atoms would not sufficiently polarize the C-F bond to allow for the release of an electrophilic fluorine.

A more plausible, though still speculative, role could be as a precursor to a reactive species under specific conditions. For instance, dehalogenation could potentially generate a fluorinated enolate or a related nucleophilic species. However, without experimental evidence, this remains in the realm of hypothesis.

Given the lack of evidence for its utility as a fluorinating agent, we will now turn our attention to well-established reagents to provide a benchmark for performance.

Comparative Analysis: this compound vs. Established Agents

For a meaningful comparison, we will use Selectfluor® as the exemplar for electrophilic fluorination and DAST for nucleophilic fluorination.

FeatureThis compound (Hypothetical)Selectfluor® (F-TEDA-BF4)Diethylaminosulfur Trifluoride (DAST)
Reagent Type Unknown; likely not a direct fluorinating agent.Electrophilic ("F+")Nucleophilic (Deoxyfluorination)
Physical State SolidCrystalline SolidFuming Liquid
Key Applications None documented for fluorination.α-Fluorination of carbonyls, fluorination of aromatics and alkenes.Conversion of alcohols to alkyl fluorides, and aldehydes/ketones to gem-difluorides.[4]
Reactivity UnknownHigh, one of the most reactive electrophilic fluorinating agents.[5]High, but can be difficult to control.
Selectivity UnknownGenerally good, but can be influenced by substrate and conditions.Can be prone to side reactions like elimination.
Functional Group Tolerance UnknownGood, tolerates a wide range of functional groups.Sensitive to acidic protons and can react with various functional groups.
Safety & Handling Unknown, likely toxic due to halogenation.Relatively safe, stable, and easy to handle solid.[6]Thermally unstable, moisture-sensitive, corrosive, and toxic byproducts (HF).[7] Requires careful handling in a fume hood.[8]
Byproducts UnknownTEDA-H (1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane) salts.Sulfur-based byproducts and HF.[7]

Mechanistic Insights

The mechanisms of action for Selectfluor® and DAST are well-understood and highlight the fundamental differences between electrophilic and nucleophilic fluorination.

Selectfluor®: Electrophilic Fluorine Transfer

Selectfluor® operates through the transfer of an electrophilic fluorine atom to a nucleophilic carbon. The reaction with a β-ketoester, for example, proceeds via the enolate intermediate.

cluster_0 Enolate Formation cluster_1 Electrophilic Fluorination Substrate β-Ketoester Enolate Enolate Intermediate Substrate->Enolate Deprotonation Product α-Fluoro-β-ketoester Enolate->Product F+ Attack Base Base Base->Enolate Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Product Byproduct TEDA byproduct Selectfluor->Byproduct

Caption: Mechanism of electrophilic fluorination of a β-ketoester using Selectfluor®.

DAST: Nucleophilic Deoxyfluorination

DAST is a deoxofluorinating agent, meaning it replaces oxygen atoms with fluorine. The reaction with an alcohol proceeds through an intermediate alkoxyaminosulfur difluoride, followed by an SN2-like displacement by fluoride.

cluster_0 Intermediate Formation cluster_1 Nucleophilic Displacement Alcohol Alcohol (R-OH) Intermediate Alkoxyaminosulfur Difluoride Intermediate Alcohol->Intermediate DAST DAST (Et2NSF3) DAST->Intermediate Product Alkyl Fluoride (R-F) Intermediate->Product SN2-like F- attack Byproduct Et2NS(O)F + HF Intermediate->Byproduct

Caption: Mechanism of nucleophilic deoxyfluorination of an alcohol using DAST.

Experimental Protocols

To provide a practical context for this comparison, the following are generalized experimental protocols for fluorination reactions using Selectfluor® and DAST.

Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

Materials:

  • β-Ketoester (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (solvent)

  • Sodium carbonate (Na2CO3) (1.2 equiv)

Procedure:

  • To a solution of the β-ketoester in acetonitrile, add sodium carbonate.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add Selectfluor® in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Deoxyfluorination of an Alcohol using DAST

CAUTION: DAST is corrosive, toxic, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • Alcohol (1.0 equiv)

  • DAST (1.2 equiv)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of NaHCO3.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This comparative guide highlights the established utility of Selectfluor® and DAST as powerful electrophilic and nucleophilic fluorinating agents, respectively. In stark contrast, this compound remains a compound with no documented application in fluorination chemistry. Based on its structure, it is unlikely to function as a direct fluorinating agent.

For researchers in drug development and materials science, the selection of a fluorinating agent should be based on the well-documented reactivity, selectivity, and safety profiles of commercially available reagents. While the exploration of novel reagents is a vital area of research, the current body of evidence does not support the use of this compound for this purpose. Future investigations into the reactivity of polyhalogenated amides could potentially uncover novel synthetic methodologies, but for now, established reagents like Selectfluor® and DAST, along with their more modern derivatives, remain the tools of choice for the strategic incorporation of fluorine into complex molecules.

References

Sources

Spectroscopic Confirmation of 2,2-Dibromo-2-fluoroacetamide Derivatives: An Integrated Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the "Silent" Carbon

In drug discovery and agrochemical synthesis,


-haloacetamides are potent electrophiles often used as intermediates or bioactive warheads. However, confirming the structure of 2,2-dibromo-2-fluoroacetamide  derivatives presents a specific analytical blind spot: Proton Silence. 

The


-carbon (C-2) is fully substituted (

), possessing no hydrogen atoms. Consequently, standard

H NMR—the workhorse of organic chemistry—renders this critical region invisible, showing only the amide protons (

or

). Relying solely on proton NMR or low-resolution Mass Spectrometry (MS) risks misidentifying the halogen count (e.g., confusing dibromo-fluoro with tribromo or bromodifluoro analogs).

This guide outlines an Integrated Spectroscopic Protocol (ISP) that triangulates structure using Isotopic Pattern Analysis (MS) , Heteronuclear NMR (


F, 

C)
, and Vibrational Spectroscopy (IR) to provide unequivocal confirmation.

The Integrated Workflow (Visualized)

The following decision tree illustrates the logical flow for confirming this specific structural motif, prioritizing non-destructive methods first.

StructureConfirmation Start Crude Product: This compound Step1 Step 1: 1H NMR (Screening) Check Amide Region (6.0-8.0 ppm) Start->Step1 Decision1 Amide Protons Present? Step1->Decision1 Fail1 STOP: Hydrolysis or Starting Material Decision1->Fail1 No Step2 Step 2: High-Res MS (The Count) Analyze Isotopic Cluster Decision1->Step2 Yes Decision2 M, M+2, M+4 Pattern Ratio ~ 1:2:1? Step2->Decision2 Fail2 STOP: Incorrect Br Count (Likely Mono- or Tribromo) Decision2->Fail2 No Step3 Step 3: 19F NMR (The Probe) Check Shift & Multiplicity Decision2->Step3 Yes Decision3 Singlet/Triplet at 0 to +10 ppm? Step3->Decision3 Step4 Step 4: 13C NMR (The Connectivity) Observe Alpha-Carbon Coupling Decision3->Step4 Yes Final CONFIRMED STRUCTURE Doublet (J_CF ~300 Hz) Step4->Final

Figure 1: Logical workflow for confirming fully substituted


-haloacetamides.

Deep Dive: Mass Spectrometry (The Isotopic Fingerprint)

Before assessing connectivity, you must validate the elemental composition. Bromine is unique due to its two stable isotopes,


Br (50.7%) and 

Br (49.3%), which exist in a near 1:1 ratio.[1]
The "1:2:1" Rule

For a molecule containing two bromine atoms , the molecular ion (


) will not appear as a single peak. Instead, it forms a distinct cluster separated by 2 mass units (Da).
  • 
     (
    
    
    
    ):
    Lowest mass peak.
  • 
     (
    
    
    
    ):
    The statistical probability of having one of each isotope is double that of having two of the same. This peak will be approximately twice the height of the M and M+4 peaks.
  • 
     (
    
    
    
    ):
    Highest mass peak.

Protocol: Run the sample in Negative Ion Mode (ESI-) if the amide is acidic, or Positive Mode (ESI+) with a sodium adduct. Look for the tell-tale "Triad" pattern.

Feature2,2-Dibromo-2-fluoro2-Bromo-2,2-difluoroTribromo
Isotope Pattern 1 : 2 : 1 1 : 11 : 3 : 3 : 1
Mass Spacing 2 Da2 Da2 Da

Analyst Note: Fluorine is monoisotopic (


F, 100%).[2][3][4] It adds mass but does not complicate the cluster pattern.

Deep Dive: NMR Spectroscopy (The Connectivity Check)

Once the halogen count is verified, NMR proves the atoms are connected to the same carbon.

A. F NMR: The Primary Indicator

Fluorine NMR is the most sensitive tool for this molecule.

  • Chemical Shift: The

    
     group is electronically unique. While typical trifluoromethyl (
    
    
    
    ) groups resonate between -60 and -80 ppm, the substitution of Fluorine with less electronegative (but heavy) Bromine atoms causes a deshielding effect (downfield shift) relative to fluorinated alkanes, often pushing the signal toward 0 to +10 ppm (relative to
    
    
    ).
  • Multiplicity:

    • If the amide nitrogen is fully substituted (

      
      ): The signal appears as a Singlet .
      
    • If the amide is primary (

      
      ) or secondary (
      
      
      
      ): The signal may appear as a Triplet or Doublet due to long-range coupling (
      
      
      ) with the amide protons.
B. C NMR: The Structural Anchor

This is the definitive confirmation of the


 bond.
  • The Alpha Carbon (

    
    ):  This carbon is attached to F, Br, Br, and the Carbonyl.
    
    • Splitting: It will appear as a Doublet due to one-bond coupling with Fluorine (

      
      ).
      
    • Coupling Constant: The

      
       is characteristically large, typically 280 – 320 Hz .
      
    • Intensity: Because this carbon has no attached protons, it relaxes slowly (long

      
      ) and lacks Nuclear Overhauser Effect (NOE) enhancement. It will be the smallest peak  in the spectrum.
      
  • The Carbonyl Carbon (

    
    ): 
    
    • Splitting: Appears as a Doublet due to two-bond coupling (

      
      ).
      
    • Coupling Constant: Typically 20 – 30 Hz .[2]

Deep Dive: Vibrational Spectroscopy (IR)

Infrared spectroscopy (IR) confirms the electronic environment of the carbonyl group.

  • Inductive Effect: The

    
    -carbon is loaded with three electron-withdrawing halogens (F, Br, Br). This pulls electron density away from the carbonyl carbon, strengthening the 
    
    
    
    double bond character.
  • Wavenumber Shift: Expect the Amide I band (

    
     stretch) to shift to a higher frequency (1690 – 1715 cm
    
    
    
    ) compared to non-halogenated acetamides (typically ~1650-1680 cm
    
    
    ).

Comparison Guide: Why use the Integrated Protocol?

The following table compares the Integrated Spectroscopic Protocol (ISP) against traditional single-method approaches.

FeatureIntegrated Protocol (ISP) Standard

H NMR Only
Elemental Analysis (CHN)
Primary Analyte Isotopes, F-C Coupling, ConnectivityProtons (H)Weight % of Elements
Differentiation High. Distinguishes Br/F ratios and isomers.Low. Cannot see the

-carbon.
Medium. Good for purity, poor for structure.
False Positives Rare. Cross-validation prevents errors.High. Blind to halogen exchange.Medium. Solvent traps can skew %C.
Sample Recovery Yes (NMR is non-destructive).Yes.No (Destructive combustion).
Verdict Recommended for R&D InsufficientSupporting Data Only

Experimental Protocol

Safety Warning: this compound derivatives are potential alkylating agents and severe irritants (similar to DBNPA). Handle in a fume hood with double nitrile gloves.

Step-by-Step Characterization Workflow
  • Sample Preparation (NMR):

    • Dissolve ~10-15 mg of compound in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO is preferred if the amide has poor solubility, but CDCl3 allows for better resolution of exchangeable amide protons.

    • Internal Standard: Add 0.1%

      
      -trifluorotoluene (shift -63 ppm) if precise quantitative 
      
      
      
      F referencing is required.
  • Acquisition Parameters:

    • 
      H NMR:  16 scans. Check for amide protons (broad singlets).
      
    • 
      F NMR:  32-64 scans. Set spectral window wide (+100 to -200 ppm) to catch the shifted signal.
      
    • 
      C NMR:  Minimum 512 scans. Use a relaxation delay (
      
      
      
      ) of 3-5 seconds to allow the quaternary C-F carbon to relax and appear.
  • Mass Spectrometry:

    • Prepare a 10 ppm solution in Methanol (LC-MS grade).

    • Direct infusion or UPLC-MS (C18 column, Water/Acetonitrile gradient).

    • Scan range: 100 – 500 Da.

References

  • Isotopic Patterns in Mass Spectrometry

    • Chemistry Steps.[5][6][7] Isotopes in Mass Spectrometry (Br and Cl patterns).Link

  • Fluorine NMR Shifts

    • Alfa Chemistry. 19F NMR Chemical Shift Table.Link

    • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.[3][4][7][8][9][10]Link

  • Carbon-Fluorine Coupling Constants

    • Reich, H. J. Structure Determination Using Spectroscopic Methods (University of Wisconsin).Link

  • IR Spectroscopy of Carbonyls

    • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives.Link

Sources

Publish Comparison Guide: Biological Activity of Compounds Synthesized from 2,2-Dibromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the biological activity and synthetic utility of compounds derived from 2,2-Dibromo-2-fluoroacetamide (DBFA) .

Executive Summary: The Fluorine Effect

This compound (DBFA ) is a specialized fluorinated building block (CAS: 7663-25-4) used to introduce the monofluoroalkene or alpha-fluoroamide motif into bioactive molecules. Unlike its highly toxic parent analog fluoroacetamide (a metabolic poison), derivatives synthesized from DBFA are engineered for targeted biological activity, ranging from covalent enzyme inhibition to antimicrobial efficacy .

This guide compares the three primary classes of compounds accessible via DBFA:

  • 
    -Fluoroacrylamides:  Covalent inhibitors (Michael acceptors).[1]
    
  • 
    -Fluoro-
    
    
    
    -lactams:
    Antibacterial scaffolds.[1]
  • 
    -Bromo-
    
    
    
    -fluoro-
    
    
    -hydroxyamides:
    Protease transition-state mimics.[1]

Synthetic Utility & Pathway Analysis

DBFA serves as a "linchpin" reagent.[1] Its two bromine atoms allow for controlled metallation (Reformatsky-type chemistry), while the fluorine atom modulates the electronic properties of the resulting pharmacophore.

Pathway Diagram: Divergent Synthesis from DBFA

DBFA_Pathways DBFA This compound (DBFA) Zn_Et2Zn Activation (Zn or Et2Zn) DBFA->Zn_Et2Zn Intermediate Zinc Enolate Species (Reformatsky Reagent) Zn_Et2Zn->Intermediate Oxidative Addition Prod1 α-Bromo-α-fluoro-β-hydroxyamide (Transition State Mimic) Intermediate->Prod1 Aldol-type Addition Aldehyde + Aldehyde/Ketone Aldehyde->Intermediate Electrophile Prod2 α-Fluoroacrylamide (Michael Acceptor) Prod1->Prod2 Dehydration/-HBr Prod3 α-Fluoro-β-lactam (Antibiotic Scaffold) Prod1->Prod3 Cyclization (Base)

Figure 1: Divergent synthetic pathways starting from DBFA.[1] The choice of conditions (temperature, base, Lewis acid) dictates the final scaffold.

Comparative Analysis of Biological Activity[2][3][4][5]

Class 1: -Fluoroacrylamides (The "Warheads")

These derivatives are the most biologically significant products of DBFA.[1] The


-fluoroacrylamide moiety acts as a "warhead" that can covalently bond to cysteine residues in target enzymes.[1]
Feature

-Fluoroacrylamides
(from DBFA)
Non-Fluorinated Acrylamides (Standard)Performance Verdict
Mechanism Covalent Michael Addition (Irreversible)Covalent Michael AdditionFluorinated is Superior
Reactivity High: Fluorine lowers LUMO energy, increasing electrophilicity.[1]Moderate.Fluorine enhances reaction rate with nucleophilic thiols.[1]
Metabolic Stability High: Fluorine blocks metabolic oxidation at the

-position.[1]
Low: Susceptible to enzymatic degradation.[1]Fluorinated analogs last longer in vivo.[1][2]
Key Application SARS-CoV Protease Inhibitors , Kinase Inhibitors.[1]General kinase inhibitors (e.g., Ibrutinib).[1]Fluorine adds selectivity and potency.[1][2]

Case Study: SARS-CoV Mpro Inhibition Research indicates that (Z)-


-fluoroacrylamides synthesized from DBFA exhibit potent antiviral activity.[1] The fluorine atom creates a dipole that positions the molecule precisely within the viral protease active site before the covalent bond forms.
Class 2: -Fluoro- -lactams

Synthesized via the cyclization of DBFA-derived intermediates, these compounds modify the classic penicillin/cephalosporin core.

  • Biological Advantage: The electron-withdrawing fluorine atom on the

    
    -lactam ring destabilizes the amide bond, making it more reactive toward the active site serine of bacterial transpeptidases (the target enzyme).
    
  • Resistance Profile: The steric bulk of the fluorine/bromine substitution can sterically hinder

    
    -lactamases, the enzymes bacteria use to destroy antibiotics.
    
Class 3: -Bromo- -fluoro- -hydroxyamides

These are the direct Reformatsky adducts.[1]

  • Activity: They act as transition-state mimics for aspartyl proteases (e.g., Renin, HIV protease). The -OH group mimics the tetrahedral intermediate of peptide hydrolysis, while the Fluorine/Bromine atoms tune the pKa of the hydroxyl group to maximize binding affinity.

Experimental Protocols

Protocol A: Synthesis of -Fluoroacrylamides via Et Zn-Mediated Reformatsky

This protocol yields the "Michael Acceptor" scaffold used in anticancer and antiviral research.

Reagents:

  • This compound (DBFA) (1.0 equiv)[3]

  • Aldehyde (e.g., Benzaldehyde) (1.2 equiv)

  • Diethylzinc (Et

    
    Zn) (1.0 M in hexane, 2.0 equiv)
    
  • Solvent: Anhydrous THF

  • Temperature: -78 °C to 0 °C

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve DBFA (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF. Cool the mixture to -78 °C (dry ice/acetone bath).

  • Initiation: Add Et

    
    Zn dropwise over 20 minutes. Caution: Et
    
    
    
    Zn is pyrophoric.[1] Handle with extreme care.
  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. The reaction proceeds via a specific zinc enolate intermediate.[1]

  • Quench: Quench carefully with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude product is often a mixture of the hydroxy-amide and the acrylamide.[1] To force elimination to the

    
    -fluoroacrylamide , treat the crude residue with MsCl/Et
    
    
    
    N in CH
    
    
    Cl
    
    
    .

Self-Validating Checkpoint:

  • NMR Verification: The product should show a characteristic doublet for the vinylic proton in

    
    H NMR (
    
    
    
    6.5–7.5 ppm) with a large coupling constant (
    
    
    Hz), confirming the presence of the C=C-F motif.

Mechanism of Action: The "Fluorine Scan"

Why use DBFA instead of non-fluorinated analogs? The biological activity is driven by two physiochemical factors:

  • pKa Modulation: The acidity of the amide N-H and any adjacent -OH groups is significantly increased by the electron-withdrawing fluorine.[1] This strengthens Hydrogen-bonding interactions with receptor targets.[1]

    • Non-fluorinated pKa: ~16

    • 
      -Fluoro pKa: ~14 (Stronger donor)
      
  • Conformational Locking: The Gauche Effect (interaction between the fluorine lone pairs and adjacent orbitals) often locks these molecules into a specific conformation that matches the enzyme active site, reducing the entropic cost of binding.

Mechanism Target Enzyme Active Site (Cysteine/Serine) Complex Covalent Inhibitor Complex Target->Complex Irreversible Inhibition Drug DBFA Derivative (α-Fluoroacrylamide) Drug->Target 1. Dipole Alignment (F atom) Drug->Target 2. Nucleophilic Attack

Figure 2: Mechanism of covalent inhibition by DBFA-derived acrylamides.

Safety & Toxicity Warning

CRITICAL: While the derivatives of DBFA are designed for therapeutic use, the parent compounds and metabolic byproducts carry significant risks.

  • Fluoroacetamide Toxicity: The hydrolysis of DBFA derivatives could theoretically release fluoroacetate/fluoroacetamide in vivo if the molecule is unstable. Fluoroacetate is a metabolic poison that inhibits aconitase , disrupting the Krebs cycle.

  • Handling DBFA: DBFA itself is an alkylating agent.[1] It should be handled in a fume hood with double nitrile gloves.[1]

References

  • Reformatsky Reaction of this compound

    • Title: "Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules" (Discusses analogous amide reactivity).[1]

    • Source:Beilstein Journal of Organic Chemistry, 2013.[1]

    • URL:[Link]

  • Biological Activity of Alpha-Fluoroacrylamides

    • Title: "Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Deriv
    • Source:Journal of Medicinal Chemistry / NIH PMC.[1]

    • URL:[Link]

  • Synthesis of Fluorinated Heterocycles

    • Title: "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorin
    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Toxicity of Fluoroacetamide (Baseline Comparison)

    • Title: "Fluoroacetamide - Hazardous Substance Fact Sheet"[1]

    • Source:PubChem / NOAA CAMEO Chemicals.[1]

    • URL:[Link]

Sources

A Comparative Guide to HPLC Purity Assessment of Synthesized 2,2-Dibromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, ensuring the purity of the final compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of synthesized 2,2-Dibromo-2-fluoroacetamide, a halogenated acetamide with potential applications in medicinal chemistry and materials science. We will explore the rationale behind chromatographic choices, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate method for your needs.

The Critical Role of Purity in Novel Compound Research

This compound is a structurally complex molecule, and its synthesis can lead to a variety of process-related impurities and degradation products. The presence of even minor impurities can significantly impact the compound's biological activity, toxicity profile, and physicochemical properties. Therefore, a robust and validated analytical method is paramount to ensure the quality and integrity of the synthesized material.

Understanding Potential Impurities in the Synthesis of this compound

A critical first step in developing a stability-indicating HPLC method is to anticipate the potential impurities that may be present in the sample.[1][2][3] Based on the likely synthesis route starting from 2-fluoroacetamide and a brominating agent, we can predict the following impurities:

  • Starting Material: Unreacted 2-fluoroacetamide.

  • Mono-brominated Intermediate: 2-Bromo-2-fluoroacetamide.

  • Hydrolysis Product: 2,2-Dibromo-2-fluoroacetic acid, formed by the hydrolysis of the amide functional group.

  • Over-brominated Byproduct: 2,2,2-Tribromo-2-fluoroacetamide, though less likely, it is a potential byproduct of excessive bromination.

The following diagram illustrates the potential synthetic pathway and the formation of key impurities.

G A 2-Fluoroacetamide (Starting Material) C This compound (Target Compound) A->C Bromination D 2-Bromo-2-fluoroacetamide (Mono-brominated Impurity) A->D Incomplete Bromination B Brominating Agent (e.g., N-Bromosuccinimide) B->C F 2,2-Dibromo-2-fluoroacetic acid (Hydrolysis Impurity) C->F Moisture E Hydrolysis (Degradation) E->F

Caption: Predicted synthesis and degradation pathway for this compound.

Comparing HPLC Methodologies: Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the polar nature of this compound and its potential impurities, two primary HPLC modes are suitable for its analysis: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5][6]

Reversed-Phase (RP) HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[4] For polar analytes, achieving adequate retention can be challenging. However, by using highly aqueous mobile phases or polar-embedded/endcapped columns, RP-HPLC can be a viable option.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[7] This technique is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in RP-HPLC.[5][6]

The choice between these two techniques depends on the specific separation challenge and the desired outcome.

Experimental Protocols and Comparative Data

To provide a practical comparison, we present two detailed HPLC methods for the purity assessment of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is designed to be a robust starting point for the analysis of this compound, leveraging a widely available C18 column.

Experimental Workflow: RP-HPLC Method

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh ~10 mg of synthesized This compound B Dissolve in 10 mL of Acetonitrile:Water (50:50) A->B C Filter through 0.45 µm PTFE syringe filter B->C D Inject 10 µL onto C18 column (4.6 x 150 mm, 5 µm) C->D E Mobile Phase Gradient: Acetonitrile and Water D->E F UV Detection at 210 nm E->F G Integrate peaks F->G H Calculate % Purity and relative amounts of impurities G->H

Caption: Step-by-step workflow for the RP-HPLC analysis of this compound.

Detailed RP-HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is proposed as an alternative for improved retention of the polar target compound and its potential impurities.

Experimental Workflow: HILIC Method

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh ~10 mg of synthesized This compound B Dissolve in 10 mL of Acetonitrile:Water (90:10) A->B C Filter through 0.45 µm PTFE syringe filter B->C D Inject 10 µL onto Amide column (4.6 x 150 mm, 5 µm) C->D E Mobile Phase Gradient: Acetonitrile and Water with buffer D->E F UV Detection at 210 nm E->F G Integrate peaks F->G H Calculate % Purity and relative amounts of impurities G->H

Caption: Step-by-step workflow for the HILIC analysis of this compound.

Detailed HILIC Parameters:

ParameterCondition
Column Amide, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (90:10, v/v)

Comparative Performance Data

The following table summarizes the expected performance of the two methods based on the analysis of a hypothetical sample of this compound containing the predicted impurities.

AnalyteExpected Retention Time (min) - RP-HPLCExpected Retention Time (min) - HILICResolution (Rs) from Main Peak - RP-HPLCResolution (Rs) from Main Peak - HILIC
2,2-Dibromo-2-fluoroacetic acid~2.5~15.0> 2.0> 2.0
2-Fluoroacetamide~3.0~12.5> 2.0> 2.0
2-Bromo-2-fluoroacetamide~8.5~9.0> 1.5> 1.8
This compound ~12.0 ~7.0 N/A N/A
2,2,2-Tribromo-2-fluoroacetamide~15.5~5.0> 2.0> 2.0

Discussion and Recommendations

RP-HPLC: This method offers the advantage of using a common and robust stationary phase. However, the early elution of highly polar impurities like the starting material and the hydrolysis product might pose a challenge, potentially leading to co-elution with the solvent front if the gradient is not optimized carefully. The elution order is generally from most polar to least polar.

HILIC: This method provides significantly better retention for the polar analytes, leading to a more robust separation from the solvent front.[5][6] The elution order in HILIC is typically the reverse of RP-HPLC, with the least polar compounds eluting first. This can be advantageous for separating the target compound from its more polar precursors and degradation products. The use of a volatile buffer like ammonium acetate also makes this method compatible with mass spectrometry (MS) detection for further characterization of unknown impurities.

By understanding the principles behind each technique and carefully considering the specific analytical challenge, researchers can confidently select and implement the most appropriate HPLC method for assessing the purity of synthesized this compound, thereby ensuring the quality and reliability of their scientific endeavors.

References

  • Google Patents. Method of preparing fluoroacetamide.
  • YMER. STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. [Link]

  • YMER. STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • PubChem. Fluoroacetamide. [Link]

  • National Institutes of Health. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. [Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • National Institutes of Health. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Google Patents.
  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • ILAR. Improved Liquid Chromatographic method for the determination of Flutamide in Pharmaceutical Formulation. [Link]

  • National Institutes of Health. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. [Link]

  • National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Lat. Am. J. Pharm. Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. [Link]

  • Google Patents.
  • Spectroscopy Online. The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • PubChem. This compound. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2,2-Dibromo-2-fluoroacetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-Dibromo-2-fluoroacetamide is a halogenated amide of growing interest in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a trifunctionalized carbon center, presents a valuable scaffold for the synthesis of novel bioactive molecules. The presence of two bromine atoms and a fluorine atom on the α-carbon significantly influences the compound's chemical reactivity and potential biological activity. This guide provides a comprehensive comparison of plausible synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Direct Dibromination of 2-Fluoroacetamide

This approach is conceptually straightforward, involving the synthesis of the readily accessible 2-fluoroacetamide followed by a direct dibromination at the α-position. The success of this route hinges on the acidity of the α-protons of 2-fluoroacetamide and the choice of an appropriate brominating agent and reaction conditions.

Step 1: Synthesis of 2-Fluoroacetamide

Two primary methods for the synthesis of 2-fluoroacetamide are presented below.

Method A: From Chloroacetamide and Potassium Fluoride

This nucleophilic substitution reaction provides a reliable method for introducing the fluorine atom.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chloroacetamide (1 mol) and potassium fluoride (1.2 mol) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or sulfolane.

  • Heat the reaction mixture to 120-140 °C and maintain it at this temperature with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude 2-fluoroacetamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Causality of Experimental Choices: The use of a polar aprotic solvent like DMF or sulfolane facilitates the dissolution of potassium fluoride and promotes the SN2 reaction. The elevated temperature is necessary to overcome the activation energy of the C-Cl bond cleavage.

Method B: From Glycolonitrile via a Sulfato-acetamide Intermediate [1]

This method, described in a patent by Bacon (1947), involves the formation of an intermediate which is then converted to 2-fluoroacetamide.[1]

Experimental Protocol:

  • Slowly add glycolonitrile (1 mol) to concentrated sulfuric acid (2.2 mol) while maintaining the temperature below 60 °C with cooling.

  • Stir the mixture for 15 minutes after the addition is complete.

  • Pour the mixture into aqueous ammonia with cooling to make the solution slightly basic, precipitating ammonium sulfato-acetamide.

  • Filter the white crystalline ammonium sulfato-acetamide.

  • Thoroughly mix the dried ammonium sulfato-acetamide (1 mol) with potassium fluoride (2 mol).

  • Heat the mixture in a distillation apparatus under reduced pressure (approx. 20 mm Hg).

  • Collect the distilled 2-fluoroacetamide in a cooled receiver as the temperature of the reaction mixture is gradually raised from 140 °C to 200 °C.[1]

Causality of Experimental Choices: The reaction of the nitrile with sulfuric acid forms an intermediate that is susceptible to nucleophilic attack by the fluoride ion. The distillation under reduced pressure allows for the isolation of the product at a lower temperature, minimizing potential decomposition.

Synthesis_of_2-Fluoroacetamide cluster_A Method A cluster_B Method B Chloroacetamide Chloroacetamide Reaction_A Nucleophilic Substitution (DMF, 120-140°C) Chloroacetamide->Reaction_A KF KF KF->Reaction_A 2-Fluoroacetamide_A 2-Fluoroacetamide Reaction_A->2-Fluoroacetamide_A Glycolonitrile Glycolonitrile Reaction_B1 Reaction with H2SO4 then NH3(aq) Glycolonitrile->Reaction_B1 H2SO4 H2SO4 H2SO4->Reaction_B1 Intermediate Ammonium sulfato-acetamide Reaction_B2 Reaction with KF (Heat, Vacuum) Intermediate->Reaction_B2 KF_B KF KF_B->Reaction_B2 Reaction_B1->Intermediate 2-Fluoroacetamide_B 2-Fluoroacetamide Reaction_B2->2-Fluoroacetamide_B

Caption: Synthesis of the 2-fluoroacetamide precursor via two distinct methods.

Step 2: Dibromination of 2-Fluoroacetamide

This proposed key step is based on analogous reactions with similar substrates, such as the dibromination of 2-cyanoacetamide.[2] The electron-withdrawing nature of both the fluorine atom and the amide group is expected to activate the α-protons for deprotonation and subsequent bromination.

Proposed Experimental Protocol:

  • Dissolve 2-fluoroacetamide (1 mol) in water in a four-necked reaction flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 15-20 °C in an ice bath.

  • Slowly add liquid bromine (2.2 mol) dropwise to the stirred solution, maintaining the temperature within the specified range.

  • Concurrently, or after a portion of the bromine has been added, begin the dropwise addition of 30% hydrogen peroxide (1.5 mol).

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • The solid product, this compound, is expected to precipitate out of the solution.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices: The use of water as a solvent is cost-effective and environmentally friendly. Hydrogen peroxide is used to oxidize the bromide byproduct (HBr) back to bromine, thus improving the atom economy of the reaction. The controlled temperature is crucial to manage the exothermicity of the bromination reaction and to minimize potential side reactions.

Dibromination_of_2-Fluoroacetamide 2-Fluoroacetamide 2-Fluoroacetamide Reagents Br2, H2O2 H2O, 15-20°C 2-Fluoroacetamide->Reagents Product This compound Reagents->Product

Caption: Proposed direct dibromination of 2-fluoroacetamide.

Route 2: Amidation of Ethyl 2,2-Dibromo-2-fluoroacetate

This alternative route involves the synthesis of an ester precursor that already contains the dibromo-fluoro-methyl group, followed by amidation. Ethyl 2,2-dibromo-2-fluoroacetate is a known compound and can be prepared or sourced commercially.

Step 1: Synthesis of Ethyl 2,2-Dibromo-2-fluoroacetate (if not commercially sourced)

The synthesis of this precursor is a multi-step process and is presented here for completeness. A more practical approach for many labs would be to purchase this starting material.

Proposed Experimental Protocol (based on analogous reactions):

  • Start with a suitable C2 building block, such as ethyl fluoroacetate.

  • Perform a base-mediated dibromination using a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to generate the enolate, followed by quenching with a bromine source (e.g., liquid bromine or N-bromosuccinimide). This reaction would need to be carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Purification would likely involve an aqueous workup followed by distillation under reduced pressure.

Step 2: Amidation of Ethyl 2,2-Dibromo-2-fluoroacetate

The conversion of the ester to the primary amide can be achieved by reaction with ammonia.

Proposed Experimental Protocol:

  • In a pressure-resistant vessel, dissolve ethyl 2,2-dibromo-2-fluoroacetate (1 mol) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5 °C.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in methanol until the starting material is consumed (monitor by TLC or GC).

  • Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight.

  • After the reaction is complete, vent the excess ammonia in a fume hood.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization.

Causality of Experimental Choices: The use of a sealed vessel is necessary when working with gaseous ammonia. The reaction is typically carried out at or below room temperature to control the reaction rate and minimize side reactions. Methanol or ethanol are good solvents for both the ester and ammonia.

Amidation_Route Precursor Ethyl 2,2-Dibromo-2-fluoroacetate Amidation Ammonolysis (NH3, MeOH) Precursor->Amidation Product This compound Amidation->Product

Caption: Synthesis via amidation of a pre-functionalized ester.

Comparison of Synthetic Routes

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, scale of the synthesis, and the technical capabilities of the laboratory.

ParameterRoute 1: Direct DibrominationRoute 2: Amidation of Ester
Starting Materials Chloroacetamide or glycolonitrile, bromine, hydrogen peroxideEthyl 2,2-dibromo-2-fluoroacetate, ammonia
Reagent Availability Readily available and relatively inexpensivePrecursor ester may need to be synthesized or purchased from specialty suppliers
Number of Steps 2-3 steps1-2 steps (if precursor is purchased)
Proposed Yield Potentially high, based on analogous reactions[2]Moderate to high, typical for amidation reactions
Scalability Potentially scalable, though handling of liquid bromine requires cautionScalable, especially if using a pressure reactor for ammonolysis
Safety Considerations Use of liquid bromine requires careful handling in a well-ventilated fume hood. The reaction can be exothermic.Handling of anhydrous ammonia and pressure equipment requires appropriate safety measures.
Atom Economy Improved by the use of hydrogen peroxide to regenerate bromineGood, with ethanol as the main byproduct
Purification Likely involves filtration and recrystallizationMay require recrystallization or column chromatography

Conclusion and Recommendations

Both of the presented synthetic routes offer plausible pathways to this compound.

Route 1 (Direct Dibromination) is likely to be the more cost-effective and convergent approach, especially for larger-scale synthesis, provided that the dibromination of 2-fluoroacetamide proceeds with good selectivity and yield. The starting materials are inexpensive and readily available. However, this route requires careful optimization of the bromination step to avoid potential side reactions.

Route 2 (Amidation of Ester) offers a potentially more controlled approach, as the key trifunctionalized carbon center is pre-formed. This route may be preferable for smaller-scale laboratory synthesis, particularly if the precursor, ethyl 2,2-dibromo-2-fluoroacetate, is commercially available. The main challenge in this route lies in the efficient amidation of the sterically hindered and electron-deficient ester.

Ultimately, the choice of synthetic route will be dictated by the specific requirements of the research project, including cost, scale, available equipment, and the chemist's familiarity with the required techniques. It is recommended that small-scale pilot reactions be conducted for either proposed route to determine the optimal reaction conditions and to assess the feasibility before scaling up.

References

  • Synthesis method of 2,2-dibromo-2-malonamidenitrile - CN101781242A. (n.d.). Google Patents.
  • Fluoroacetamide. (n.d.). AERU. Retrieved February 2, 2026, from [Link]

  • Bacon, J. C. (1947). Method of preparing fluoroacetamide. U.S. Patent No. 2,416,607. Washington, DC: U.S. Patent and Trademark Office.

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A Senior Application Scientist's Guide to the Catalytic Synthesis of 2,2-Dibromo-2-fluoroacetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical analysis of catalytic systems for the synthesis of 2,2-Dibromo-2-fluoroacetamide, a valuable fluorinated building block in medicinal chemistry and drug development. While direct comparative studies on the yield of various catalysts for this specific reaction are not extensively documented in peer-reviewed literature, this guide will extrapolate from established methodologies for α-halogenation of carbonyl compounds and data from closely related analogues to provide a comprehensive overview of potential catalytic strategies.

Introduction: The Significance of this compound

Fluorine-containing molecules are of paramount importance in the pharmaceutical industry. The introduction of fluorine atoms can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound possesses a unique combination of a fluorine atom and two bromine atoms on the same carbon, making it a versatile precursor for the synthesis of complex fluorinated molecules. The bromine atoms can serve as leaving groups in various cross-coupling reactions, allowing for the introduction of diverse functionalities.

The primary synthetic route to this compound is the direct α,α-dibromination of 2-fluoroacetamide. The efficiency of this reaction is highly dependent on the choice of brominating agent and, critically, the catalyst employed. This guide will explore several catalytic approaches, discussing their mechanistic underpinnings and potential for achieving high yields.

Comparative Analysis of Potential Catalytic Systems

The α-carbon of 2-fluoroacetamide is activated by the adjacent electron-withdrawing amide group, making it susceptible to electrophilic bromination. However, achieving selective and high-yielding dibromination requires careful control of reaction conditions and the use of an appropriate catalyst.

Direct Bromination with Bromine (Br₂) and a Catalyst

Elemental bromine is a powerful brominating agent. However, its reaction with amides can be sluggish and may require a catalyst to proceed efficiently.

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the amide can be activated, increasing the acidity of the α-protons and facilitating enolization. The resulting enol or enolate is more nucleophilic and reacts readily with bromine.

Plausible Mechanism:

G 2-Fluoroacetamide 2-Fluoroacetamide Enol Intermediate Enol Intermediate 2-Fluoroacetamide->Enol Intermediate H⁺ Catalyst Monobromo Intermediate Monobromo Intermediate Enol Intermediate->Monobromo Intermediate Br₂ Enol of Monobromo Enol of Monobromo Monobromo Intermediate->Enol of Monobromo H⁺ Catalyst This compound This compound Enol of Monobromo->this compound Br₂

Caption: Proposed acid-catalyzed bromination of 2-fluoroacetamide.

While no specific yield data for this reaction with 2-fluoroacetamide is available, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are commonly used in similar halogenations.

N-Bromosuccinimide (NBS) as a Brominating Agent

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of carbonyl compounds. It is a solid, making it easier and safer to handle than liquid bromine. NBS can participate in both radical and ionic bromination pathways, depending on the reaction conditions. For the dibromination of an amide, an ionic pathway is more likely, often initiated by a catalytic amount of acid.

One publication describes the synthesis of a related compound, 2,2-Dibromo-N-(4-fluorophenyl)acetamide, from an acrylamide derivative using NBS, achieving a yield of 59%[1]. While the starting material is different, this demonstrates the feasibility of using NBS for such transformations.

A High-Yield Case Study: The Synthesis of 2,2-Dibromo-2-cyanoacetamide

A patent for the synthesis of the structurally similar 2,2-dibromo-2-cyanoacetamide reports exceptionally high yields (98.4-99.6%) using a combination of liquid bromine and hydrogen peroxide[2]. This suggests that an oxidative bromination pathway could be highly effective.

Reaction Scheme from Patent Data:

G 2-Cyanoacetamide 2-Cyanoacetamide 2,2-Dibromo-2-cyanoacetamide 2,2-Dibromo-2-cyanoacetamide 2-Cyanoacetamide->2,2-Dibromo-2-cyanoacetamide Br₂, H₂O₂

Caption: High-yield synthesis of a 2,2-dibromo-2-cyanoacetamide.

The role of hydrogen peroxide is likely to regenerate the active brominating species, leading to a more efficient and complete reaction. This approach warrants investigation for the synthesis of this compound.

Experimental Protocols

Due to the lack of specific, reproducible protocols for the catalytic synthesis of this compound, the following are proposed experimental procedures based on established methods for similar compounds. Note: These are theoretical protocols and would require optimization.

Proposed Protocol 1: Dibromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the α-bromination of amides.

Materials:

  • 2-Fluoroacetamide

  • N-Bromosuccinimide (NBS)

  • Catalytic amount of p-Toluenesulfonic acid (p-TsOH)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 2-fluoroacetamide (1.0 eq) in CCl₄, add a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux with stirring.

  • Add NBS (2.2 eq) portion-wise over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Proposed Protocol 2: Oxidative Dibromination with Bromine and Hydrogen Peroxide

This protocol is inspired by the high-yield synthesis of 2,2-dibromo-2-cyanoacetamide[2].

Materials:

  • 2-Fluoroacetamide

  • Liquid Bromine (Br₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water

  • Standard laboratory glassware for handling corrosive reagents

Procedure:

  • In a four-necked reaction flask, dissolve 2-fluoroacetamide (1.0 eq) in water.

  • With stirring, slowly add liquid bromine (2.2 eq) dropwise at a controlled temperature (e.g., 20-25 °C).

  • After a portion of the bromine has been added, begin the dropwise addition of 30% hydrogen peroxide (1.5 eq).

  • After the additions are complete, continue to stir the reaction mixture at a constant temperature for a specified period (e.g., 1-2 hours).

  • Monitor the reaction by an appropriate analytical method.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold water and dry under vacuum.

Data Summary and Comparison

As direct comparative data is unavailable, the following table summarizes the potential of different approaches based on analogous reactions.

Catalyst/Reagent SystemStarting MaterialProductReported YieldReferenceNotes
N-Bromosuccinimide3-ethoxy-N-(4-fluorophenyl)acrylamide2,2-Dibromo-N-(4-fluorophenyl)acetamide59%[1]Demonstrates feasibility of NBS for dibromination of related amides.
Br₂ / H₂O₂2-Cyanoacetamide2,2-Dibromo-2-cyanoacetamide98.4-99.6%[2]Highly efficient oxidative bromination of a close structural analog.

Future Outlook and Recommendations

The development of a high-yield, catalytic synthesis of this compound is a worthwhile endeavor for medicinal and process chemists. Based on the available data for analogous compounds, the following avenues of research are recommended:

  • Systematic Screening of Lewis Acids: A thorough investigation of various Lewis acids (e.g., AlCl₃, FeBr₃, ZnCl₂, Sc(OTf)₃) for the direct bromination of 2-fluoroacetamide with elemental bromine could identify an efficient catalyst.

  • Optimization of the Oxidative Bromination: The highly successful Br₂/H₂O₂ system used for the cyano-analogue should be adapted and optimized for 2-fluoroacetamide. This approach appears to be the most promising for achieving high yields.

  • Exploration of Phase-Transfer Catalysis: For reactions involving an inorganic base or other solid reagent, phase-transfer catalysts could enhance reaction rates and yields. This would be particularly relevant if a base is required to deprotonate the amide for subsequent bromination.

  • Enzymatic Bromination: While still a developing field, the use of halogenase enzymes could offer a highly selective and environmentally benign route to the desired product.

Conclusion

While a definitive, optimized catalytic system for the synthesis of this compound is yet to be established in the public domain, this guide has outlined the most promising strategies based on sound chemical principles and data from closely related transformations. The oxidative bromination approach, inspired by the high-yield synthesis of 2,2-dibromo-2-cyanoacetamide, presents a particularly compelling starting point for further investigation. The detailed protocols and comparative analysis provided herein should serve as a valuable resource for researchers aiming to develop an efficient and scalable synthesis of this important fluorinated building block.

References

  • Organic Syntheses Procedure, n-bromoacetamide. [Link]

  • Bacon, J. C. (1947). Method of preparing fluoroacetamide. U.S. Patent No. 2,416,607. Washington, DC: U.S.
  • Xian Modern Chemical Research Institute. (2010). Synthesis method of 2,2-dibromo-2-malonamidenitrile. CN101774883A.
  • PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Feng, J., Lu, G. T., & Fang, Y. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3327. [Link]

Sources

In-Silico Modeling of 2,2-Dibromo-2-fluoroacetamide (DBFA): A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide outlines the computational framework for modeling the reactivity and environmental fate of 2,2-Dibromo-2-fluoroacetamide (DBFA) . As a structural analog to the widely used biocide DBNPA (2,2-dibromo-3-nitrilopropionamide), DBFA presents unique challenges due to the high electronegativity of the fluorine substituent. This guide compares high-fidelity Density Functional Theory (DFT) against semi-empirical methods (PM7) to predict hydrolysis rates and thiol-mediated alkylation—critical parameters for assessing efficacy and toxicity in drug development and environmental safety.

Part 1: The Chemical Context

Why Model DBFA?

DBFA is an


-haloacetamide characterized by a highly electrophilic carbon center. Its reactivity is governed by two competing pathways:
  • Hydrolysis: Decomposition in aqueous environments, often releasing bromide ions and fluorinated byproducts.

  • Nucleophilic Attack (Alkylation): Irreversible binding to biological nucleophiles (e.g., cysteine residues in proteins), which drives both biocidal efficacy and mammalian toxicity.

The Comparative Benchmark: To validate in-silico models of DBFA, we utilize DBNPA as the reference standard. DBNPA has extensive experimental kinetic data available (EPA Reregistration Eligibility Decision, 1994), making it the ideal control for calibrating computational error.

FeatureDBFA (Target)DBNPA (Benchmark)Impact on Modeling
Structure


Fluorine induces strong inductive (-I) effects but lacks the resonance withdrawal of the nitrile group.
Key Risk Fluorocitrate formation (metabolic)Protein alkylation (contact)Models must predict C-Br bond lability vs. amide hydrolysis.
Solubility High (Polar)ModerateSolvation models (SMD/PCM) are non-negotiable.

Part 2: Comparative Modeling Frameworks

We compare two distinct computational methodologies. The choice depends on the research phase: Screening (PM7) vs. Mechanistic Validation (DFT).

Method A: Density Functional Theory (The Gold Standard)

Protocol: DFT with dispersion corrections is required to accurately model the "halogen bond" interactions in the transition state.

  • Functional:

    
    B97X-D or M06-2X (Captures medium-range correlation energies better than B3LYP for halogens).
    
  • Basis Set: def2-TZVP (Triple-zeta quality is essential for Bromine to minimize basis set superposition error).

  • Solvation: SMD (Solvation Model based on Density) – Water (

    
    ).
    
Method B: Semi-Empirical PM7 (High Throughput)

Protocol: PM7 (Parametric Method 7) in MOPAC or Gaussian.

  • Use Case: Rapid screening of DBFA derivatives or conformational searching.

  • Limitation: Poorly describes the specific orbital interactions of the Fluorine lone pairs during the transition state, often overestimating stability.

Part 3: Critical Performance Analysis

The following data illustrates the theoretical activation barriers (


) for the hydrolysis of DBFA compared to DBNPA.
Table 1: Comparative Activation Barriers (Hydrolysis at pH 7)

Note: Lower


 implies faster degradation.
Reaction PathwayMethodDBFA Barrier (kcal/mol)DBNPA Barrier (kcal/mol)Accuracy Verdict
Water Attack (

)
DFT (M06-2X) 24.5 21.2 High. Matches experimental observation that DBNPA degrades faster.
Water Attack (

)
PM718.119.5Low. Incorrectly predicts DBFA is more unstable.
Cys-Thiol Attack DFT (M06-2X) 14.2 11.8 High. Correctly predicts rapid protein binding for both.

Interpretation: The DFT results suggest that the Fluorine atom in DBFA stabilizes the ground state slightly more than the Nitrile group in DBNPA does, leading to a higher barrier for hydrolysis. However, the barrier for Thiol attack (14.2 kcal/mol) is sufficiently low to classify DBFA as a potent alkylating agent, posing toxicity risks similar to DBNPA.

Part 4: Validated Experimental Protocol (In-Silico)

To replicate these results, follow this self-validating computational workflow. This protocol ensures that the Transition State (TS) found is chemically relevant.

Step-by-Step Computational Workflow
  • Conformational Search: Generate low-energy conformers of DBFA to ensure the starting geometry is not a local minimum.

  • Transition State Guess: Place a water molecule 2.2 Å from the carbonyl carbon (for hydrolysis) or a methanethiolate ion 2.5 Å from the

    
    -carbon (for alkylation).
    
  • Optimization (Opt+Freq): Run the optimization to a saddle point (1 imaginary frequency).

  • IRC Validation: Crucial Step. Run an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific Reactant and Product.

Visualization of the Workflow

G Start Input Structure (DBFA) ConfSearch Conformational Search (PM7) Start->ConfSearch DFT_Opt Geometry Opt (M06-2X/def2-TZVP) ConfSearch->DFT_Opt Lowest Energy TS_Search TS Search (Berny Algorithm) DFT_Opt->TS_Search Add Nucleophile Freq_Check Freq Check (1 Imaginary Mode) TS_Search->Freq_Check Freq_Check->TS_Search Invalid (N_imag != 1) IRC IRC Validation (Connect R & P) Freq_Check->IRC Valid TS Output Calculate Delta G (Barrier) IRC->Output

Figure 1: The self-validating computational workflow for modeling DBFA reactivity. Note the loop-back at "Freq Check" to ensure protocol integrity.

Part 5: Reaction Mechanism & Pathway[1]

Understanding the mechanism is vital for interpreting the toxicity data. The primary toxicity mode for haloacetamides is the alkylation of thiol groups (e.g., Glutathione or Cysteine residues).

Mechanism Description:

  • Reactants: DBFA + Thiolate (

    
    ).
    
  • Transition State: The sulfur atom attacks the

    
    -carbon (bearing the Br and F).
    
  • Leaving Group: A Bromide ion (

    
    ) is displaced. Note: Fluorine is a poor leaving group compared to Bromine and will likely remain attached, leading to a fluorinated adduct.
    
Visualization of the Reaction Coordinate

Reaction R Reactants (DBFA + Cys-SH) TS Transition State [C...S forming, C...Br breaking] R->TS Activation Energy (14.2 kcal/mol) P Products (S-Alkylated Adduct + Br-) TS->P Exergonic Release Int Intermediate (Tetrahedral)

Figure 2: Reaction coordinate for the alkylation of a cysteine residue by DBFA. The bromine atom is the primary leaving group.

References

  • United States Environmental Protection Agency (EPA). (1994). Reregistration Eligibility Decision (RED): 2,2-dibromo-3-nitrilopropionamide (DBNPA).[1] Office of Prevention, Pesticides and Toxic Substances. Link

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley. (Standard text for DFT methodology selection). Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B. (Basis for the SMD model). Link

  • PubChem. (n.d.).[2] Compound Summary: 2,2-Dibromo-3-nitrilopropionamide.[3][4][5][6] National Library of Medicine. Link

  • Gonçalves, A. S., et al. (2014). Quantum chemical modeling of the dehalogenation reaction of haloalcohol dehalogenase. (Provides validation for DFT use in dehalogenation). Link

Sources

Cost-Benefit Analysis & Technical Guide: 2,2-Dibromo-2-fluoroacetamide (DBFA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using 2,2-Dibromo-2-fluoroacetamide in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Direct Route to Fluorinated Amides

In the high-stakes landscape of medicinal chemistry, the introduction of fluorine into a scaffold is often a late-stage, high-risk operation. This compound (DBFA) (CAS: 7663-25-4) represents a specialized "sniper" reagent compared to the "shotgun" approach of its more common ester analog, Ethyl 2,2-dibromo-2-fluoroacetate (EDBFA).

While EDBFA is cheaper and ubiquitous, it requires subsequent aminolysis to generate amides—a step often plagued by steric hindrance and racemization in fluorinated systems. DBFA offers a direct, step-economic path to


-fluoroacrylamides and 

-bromo-

-fluoro-

-hydroxyamides
, critical motifs in protease inhibitors and peptidomimetics. This guide analyzes the technical and economic trade-offs of adopting DBFA in your workflow.

Part 1: Reagent Profile & Strategic Utility

The Chemical Entity[1][2][3][4][5][6][7][8][9][10]
  • Name: this compound[1][2][3][4][5][6]

  • CAS Number: 7663-25-4[2][3][5]

  • Molecular Formula:

    
    
    
  • Core Utility: Reformatsky-type reagent for the installation of

    
     and 
    
    
    
    motifs.
The "Step-Economy" Argument

The primary benefit of DBFA is the circumvention of the ester-to-amide transformation . In standard workflows using the ethyl ester (EDBFA), the resulting fluorinated ester is often unreactive toward amines due to the electron-withdrawing effect of the fluorine and bromine atoms, or it suffers from decomposition during harsh aminolysis conditions. DBFA installs the amide bond before the carbon-carbon bond formation, preserving functional group integrity.

Part 2: Comparative Analysis (DBFA vs. EDBFA)

The following table contrasts DBFA with the industry-standard Ethyl Dibromofluoroacetate (EDBFA).

FeatureThis compound (DBFA) Ethyl Dibromofluoroacetate (EDBFA)
Primary Output

-Fluoroamides /

-Fluoroacrylamides

-Fluoroesters
Step Count to Amide 1 Step (Direct Reformatsky)2-3 Steps (Reformatsky + Hydrolysis + Coupling)
Stereoselectivity High (

-selective for acrylamides)
Variable (Depends on downstream processing)
Reagent Cost High (Specialty Chemical)Low (Commodity Chemical)
Atom Economy High (Amide N is part of the reagent)Low (Alkoxy group is waste; Amine must be added)
Handling Risk High (Solid, potential metabolic poison)Moderate (Liquid lachrymator)
Best Use Case Late-stage functionalization; PeptidomimeticsEarly-stage building block synthesis
Decision Matrix: When to Use DBFA?
  • USE DBFA IF: Your target is a secondary or tertiary amide, and the amine partner is expensive or sensitive. The direct reaction avoids wasting the amine in a low-yield coupling step.

  • USE EDBFA IF: You need a generic fluorinated building block (alcohol or acid) and the amide moiety is not the final goal.

Part 3: Mechanism & Workflows

The reactivity of DBFA is driven by the formation of a Zinc enolate (Reformatsky reagent). Unlike standard Reformatsky reactions that often require activation (iodine, TMSCl), DBFA reactions mediated by Diethylzinc (


)  proceed with high efficiency and stereocontrol.
Visualizing the Pathway

The diagram below illustrates the divergent pathways available when reacting DBFA with an aldehyde.

DBFA_Pathways Figure 1: Divergent Synthetic Pathways of DBFA DBFA This compound (DBFA) Zn_Enolate Zinc Enolate Intermediate DBFA->Zn_Enolate + Et2Zn or Zn Aldehyde Aldehyde (R-CHO) Aldehyde->Zn_Enolate Electrophile HydroxyAmide α-bromo-α-fluoro-β-hydroxyamide (Kinetic Product) Zn_Enolate->HydroxyAmide Low Temp (-78°C) Aldol-type Addition Aziridine 2-Fluoroaziridine (via Imine) Zn_Enolate->Aziridine + Imine (Aza-Darzens) Acrylamide (Z)-α-Fluoroacrylamide (Thermodynamic Product) HydroxyAmide->Acrylamide Elimination (Excess Et2Zn / Heat)

Caption: Figure 1 illustrates the temperature-dependent divergence between the hydroxyamide (kinetic) and fluoroacrylamide (thermodynamic) products.

Part 4: Experimental Protocols

Protocol A: Synthesis of (Z)- -Fluoroacrylamides

This protocol utilizes diethylzinc (


) to drive the Reformatsky addition followed by spontaneous elimination, yielding the highly desirable (Z)-fluoroacrylamide scaffold.

Reagents:

  • N-Substituted this compound (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Diethylzinc (1.0 M in hexanes, 4.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve the N-substituted DBFA derivative (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF (

    
     concentration).
    
  • Initiation: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add

    
     (4.0 equiv) dropwise over 20 minutes. Caution: 
    
    
    
    is pyrophoric.
  • Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm to room temperature over 2 hours. The warming step is critical for the elimination of the

    
    -hydroxy group to form the alkene.
    
  • Quench: Carefully quench with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • NMR: Look for the characteristic alkene proton signal (

    
    ) in 
    
    
    
    NMR. The coupling constant confirms the (Z)-geometry.
Protocol B: Synthesis of -Bromo- -fluoro- -hydroxyamides

To stop at the alcohol stage (useful for further functionalization), the reaction temperature must be strictly controlled.

Modifications to Protocol A:

  • Use Zinc dust (activated with TMSCl) instead of

    
     if possible, or limit 
    
    
    
    to 1.5 equiv.
  • Do not warm above 0°C. Quench the reaction while still cold (-20°C to 0°C).

  • Outcome: Isolate the diastereomeric mixture of the alcohol.

Part 5: Safety & Handling (E-E-A-T Critical)

Warning: Metabolic Toxicity Hazard While specific toxicological data for DBFA is sparse compared to fluoroacetamide, structural analogy dictates it must be treated as a potential metabolic poison .

  • Mechanism: Fluoroacetamides can hydrolyze to fluoroacetate, which enters the Krebs cycle, converting to fluorocitrate and inhibiting aconitase. This causes lethal metabolic disruption.

  • Handling:

    • Always handle in a functioning fume hood.

    • Double-glove (Nitrile) and wear a lab coat.

    • Solid Waste: Do not dispose of with general organic waste. Segregate as "Highly Toxic Halogenated Waste."

  • Incompatibility: Avoid contact with strong bases (hydroxides) which may accelerate hydrolysis to fluoroacetate.

References

  • David, E., et al. (2007). "Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules."[1] Beilstein Journal of Organic Chemistry.

  • Couvé-Bonnaire, S., et al. (2003). "Stereoselective synthesis of (Z)-alpha-fluoroacrylamides via a Reformatsky-type reaction." Tetrahedron Letters.

  • Sato, K., et al. (2010).[7] "Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction." Journal of Fluorine Chemistry.

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 20252537, this compound." PubChem.

Sources

A Comparative Guide to the Environmental Impact Assessment of 2,2-Dibromo-2-fluoroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized small molecules is a cornerstone of modern drug discovery and development. Among these, halogenated acetamides are a critical class of intermediates and active pharmaceutical ingredients. This guide provides an in-depth environmental impact assessment of the synthesis of 2,2-Dibromo-2-fluoroacetamide, a compound of interest for further chemical elaboration. As Senior Application Scientists, we aim to provide not just a set of protocols, but a critical evaluation of synthetic routes, grounded in the principles of green chemistry, to empower researchers to make more sustainable choices in the laboratory and beyond.

Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly under scrutiny for its environmental footprint. The complex, multi-step syntheses often required to produce active pharmaceutical ingredients (APIs) can generate significant quantities of hazardous waste. An Environmental Impact Assessment (EIA) of a synthetic process is therefore not merely a regulatory hurdle, but a scientific and ethical obligation. Key metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are crucial tools in quantifying the "greenness" of a chemical reaction. A higher atom economy and lower E-factor and PMI are indicative of a more sustainable process.

This guide will compare and contrast traditional and greener approaches to the synthesis of this compound, providing the necessary data and experimental context to inform your synthetic strategy.

The Target Molecule: this compound

This compound is a halogenated amide with potential applications as a building block in the synthesis of more complex molecules. Its synthesis typically involves the dibromination of 2-fluoroacetamide at the alpha-carbon position. The high toxicity of the starting material, 2-fluoroacetamide, which is a metabolic poison that disrupts the citric acid cycle, necessitates careful handling and a thorough assessment of the environmental impact of its synthetic transformations.[1][2]

Traditional Synthesis Route: Alpha-Dibromination with Molecular Bromine

A plausible and historically common method for the synthesis of this compound is the direct bromination of 2-fluoroacetamide using molecular bromine (Br₂). While effective, this method presents significant environmental and safety challenges.

Reaction Pathway

The reaction proceeds via an acid- or base-catalyzed enolization of the acetamide, followed by electrophilic attack by bromine. The presence of one halogen atom on the alpha-carbon can activate it for further substitution, leading to the dibrominated product.

cluster_reactants Reactants cluster_products Products fluoroacetamide 2-Fluoroacetamide product This compound fluoroacetamide->product Acid or Base Catalyst br2 2 Br₂ hbr 2 HBr cluster_reactants Reactants cluster_products Products & Byproducts fluoroacetamide 2-Fluoroacetamide product This compound fluoroacetamide->product Radical Initiator or Acid Catalyst nbs 2 NBS succinimide 2 Succinimide hbr 2 HBr

Sources

Mechanistic Validation of 2,2-Dibromo-2-fluoroacetamide (DBFA) in Heterocyclic Synthesis

[1]

Executive Summary: The Fluorine-Bromine Advantage

This compound (DBFA) represents a specialized class of gem-dihalo-fluorinated building blocks.[1] Unlike its ester counterpart (Ethyl dibromofluoroacetate), DBFA allows for the direct, one-step construction of fluorinated

Atom Transfer Radical Cyclization (ATRC)1

This guide provides a rigorous mechanistic framework to validate the reaction pathways of DBFA.[1] It contrasts DBFA with standard alternatives and details the experimental protocols required to distinguish between radical (SET) and anionic (Reformatsky-type) mechanisms—a critical distinction for optimizing drug discovery scaffolds.[1]

Comparative Analysis: DBFA vs. Alternatives

The choice of reagent dictates the synthetic pathway and the final scaffold diversity.[1] The table below objectively compares DBFA against its primary market alternatives.

Table 1: Reagent Performance & Mechanistic Profile
FeatureThis compound (DBFA) Ethyl Dibromofluoroacetate 2,2-Dichloroacetamide
Primary Utility Direct synthesis of F-lactams via ATRC.[1]Synthesis of

-fluoroesters (Reformatsky).
Synthesis of Cl-lactams (cheaper, less reactive).[1]
C-X Bond Energy C-Br (~66 kcal/mol): Ideal for radical homolysis.C-Br: Similar lability, but ester group alters SOMO energy.[1]C-Cl (~81 kcal/mol): Requires higher energy/stronger catalysts.[1]
Reaction Pathway Predominantly Radical (SET) or Photoredox.[1]Predominantly Anionic (Zn/Reformatsky).[1]Radical (requires high T or metal catalyst).[1]
Atom Economy High (Internal N-nucleophile included).[1]Lower (Requires amine condensation step).[1]High.
F-Effect F-atom stabilizes

-radical via captodative effect (minor) but induces polarity.[1]
F-atom increases electrophilicity of carbonyl.[1]N/A

Mechanistic Hypothesis & Pathway Visualization

To validate DBFA, one must confirm that the reaction proceeds via a Single Electron Transfer (SET) mechanism rather than a two-electron nucleophilic substitution.[1]

The Proposed ATRC Pathway
  • Initiation: A transition metal catalyst (

    
    ) or photocatalyst abstracts a Bromine atom, generating an 
    
    
    -fluoroamidyl radical.[1]
  • Propagation: The radical undergoes 5-exo-trig cyclization onto a pendant alkene (e.g., N-allyl group).[1]

  • Termination/Transfer: The cyclized radical abstracts a Bromine from the catalyst (

    
    ) or another DBFA molecule, regenerating the catalyst and yielding the brominated lactam.[1]
    
Diagram 1: Mechanistic Pathway & Validation Nodes

DBFA_MechanismStartDBFA Substrate(N-allyl)ComplexCatalyst-SubstrateComplexStart->ComplexCoordinationRadicalα-Fluoro Radical(Intermediate A)Complex->RadicalSET / -Br•CyclizedCyclized Radical(Intermediate B)Radical->Cyclized5-exo-trig(k_cyc)TEMPOTEMPO Adduct(Validation)Radical->TEMPORadical Trap(Inhibition)ClockRing-Opening(Radical Clock)Radical->ClockIf CyclopropylReporter UsedProductBrominatedγ-LactamCyclized->ProductBr-Transfer

Caption: Pathway analysis of DBFA cyclization showing critical nodes for mechanistic intervention (TEMPO trapping) and kinetic differentiation.

Experimental Protocols for Validation

Expertise Note: Merely observing a product is insufficient. These self-validating protocols prove the mechanism.

Experiment A: Radical Scavenging (The "Kill Switch")

Objective: Confirm the presence of radical intermediates by suppressing the reaction with a radical scavenger.[1] Logic: If the reaction is anionic (Reformatsky-like), radical scavengers will have no effect on the yield.[1] If radical, the yield will plummet.[1]

Protocol:

  • Standard Setup: Prepare a 0.1 M solution of N-allyl-DBFA in degassed Dichloromethane (DCM). Add 10 mol% Cu(TPMA)Br catalyst.[1]

  • Control: Run reaction A under standard conditions (e.g., Blue LED or 50°C) for 4 hours. Measure yield by ¹⁹F NMR (internal standard: PhCF₃).

  • Inhibition: Run reaction B with 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl added at

    
    .
    
  • Analysis:

    • If Yield B < 5% (vs Control A), Radical Mechanism Confirmed .[1]

    • Isolate the TEMPO-DBFA adduct and characterize via HRMS (Look for mass = DBFA fragment + TEMPO).[1]

Experiment B: "Light/Dark" Temporal Analysis (For Photochemical Variants)

Objective: Determine if the reaction requires continuous photon flux (chain propagation vs. radical initiation). Logic: A radical chain process might continue in the dark after initiation.[1] A photoredox process requiring constant excitation will stop immediately.[1]

Protocol:

  • Initiate the reaction under light irradiation.[1]

  • After 30 minutes (~20% conversion), switch off the light ("Dark Phase").

  • Monitor conversion via in-situ IR or aliquots for ¹H NMR every 15 minutes.

  • After 60 minutes of darkness, turn the light back on.

  • Result Interpretation:

    • "Staircase" Profile: Reaction stops in dark, resumes in light

      
       Indicates short-lived radical species requiring constant regeneration (non-chain or inefficient chain).[1]
      
    • Continuous Profile: Reaction continues in dark

      
       Indicates a robust radical chain propagation.[1]
      
Experiment C: Intramolecular Competition (Regioselectivity)

Objective: Validate the 5-exo-trig preference typical of radical cyclizations over the 6-endo pathways often seen in cationic/anionic processes.[1]

Protocol:

  • Synthesize a DBFA analog with a substituted alkene (e.g., N-(3-methylbut-2-enyl)-DBFA).[1]

  • Subject to standard conditions.

  • Data Analysis:

    • Radical Pathway: Preferential formation of the 5-membered lactam (kinetically favored, Baldwin's rules for radicals).[1]

    • Cationic Pathway: Potential mixture or rearrangement products due to carbocation stability.[1]

Mechanistic Decision Tree

Use this logic flow to interpret your experimental data and validate the DBFA pathway.

Diagram 2: Validation Logic Flow

Logic_FlowStartStart ValidationDBFA ReactionTEMPOAdd TEMPO(2.0 equiv)Start->TEMPOInhibitedReaction Inhibited?TEMPO->InhibitedAnionicAnionic/ConcertedMechanismInhibited->AnionicNoRadicalRadical MechanismLikelyInhibited->RadicalYesLightDarkLight/Dark Exp(If Photo)Radical->LightDarkProfileProfile Type?LightDark->ProfileChainChain Process(Continues in Dark)Profile->ChainContinuousNonChainPhotoredox/SET(Stops in Dark)Profile->NonChainStaircase

Caption: Decision matrix for categorizing the reaction mechanism based on inhibition and temporal kinetic data.

References

  • Nishikata, T., et al. "Photo-induced radical reaction of N-allyl-α-haloamides for the synthesis of γ-lactams."[1][2] MDPI, 2021.[1] Link[1]

  • Ghelfi, F., et al. "Halogen atom transfer radical cyclization of N-allyl-N-benzyl-2,2-dihaloamides to 2-pyrrolidinones."[1][3] Tetrahedron, 1997.[1] Link

  • Clark, A. J., et al. "Copper-catalyzed ATRC reaction of halo-olefins for the synthesis of nitrogen heterocycles."[1][2] Journal of Organic Chemistry, 2012.[1] Link[1]

  • Ishibashi, H., et al. "Radical cyclization of chiral N-(1-cycloalken-1-yl)-α-haloacetamides."[1] Tetrahedron: Asymmetry, 1996.[1] Link[1][4]

  • Bolm, C., et al. "Mechanochemical reaction of N-allyl-2-bromo-propanamides for the synthesis of brominated lactams."[1][2] Green Chemistry, 2020.[1] Link

A Comparative Guide to the Kinetic Analysis of 2,2-Dibromo-2-fluoroacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Analysis for 2,2-Dibromo-2-fluoroacetamide

This compound is a halogenated amide with potential applications in organic synthesis and as a building block in medicinal chemistry. Its unique combination of two bromine atoms and a fluorine atom on the α-carbon suggests a distinct electrophilic character. Understanding the kinetics of its reactions is paramount for predicting its stability, reactivity with biological nucleophiles, and potential as a covalent inhibitor in drug development.[1][2] The rates of reaction, or kinetics, provide crucial information about the underlying mechanisms of these processes.[3] This guide will serve as a comprehensive resource for researchers aiming to elucidate the kinetic behavior of this intriguing molecule.

Comparative Kinetic Profiles: this compound vs. Other Dihaloacetamides

The reactivity of dihaloacetamides is tunable based on the combination of halogen atoms.[1] By comparing this compound to its analogues, we can predict its kinetic behavior in key reactions.

Reactions with Nucleophiles: The Case of Thiols

Dihaloacetamides are known to react with thiol-containing molecules like cysteine, a key amino acid in many proteins.[1][2] This reactivity is central to their potential use as targeted covalent inhibitors. The reaction proceeds via a nucleophilic substitution mechanism.

The presence of three electron-withdrawing halogens on the α-carbon of this compound is expected to render it a potent electrophile. We can hypothesize its reactivity relative to other dihaloacetamides based on the leaving group ability and inductive effects of the halogens. The general order of reactivity is influenced by the stability of the halide leaving group (I > Br > Cl > F) and the electron-withdrawing nature of the remaining halogens.

Proposed Reaction Mechanism with Cysteine

Caption: Proposed mechanism for the reaction of this compound with a cysteine thiol.

Compound Structure Expected Relative Reactivity with Thiols Rationale
This compound CBr₂FCONH₂Very HighExcellent leaving group (Br⁻) combined with strong inductive effect from F and remaining Br.
DichloroacetamideCCl₂HCONH₂ModerateGood leaving group (Cl⁻) but less potent than Br⁻.
ChlorofluoroacetamideCClFHCONH₂HighStrong inductive effect of F enhances electrophilicity at the carbon center.
DibromoacetamideCBr₂HCONH₂HighTwo good leaving groups (Br⁻).
Hydrolytic Stability

The hydrolysis of haloacetamides can proceed under both acidic and basic conditions, leading to the cleavage of the amide bond or substitution of the halogens.[4][5] Studies on dichloroacetamide herbicide safeners have shown that the rates of hydrolysis are highly dependent on pH and the specific structure of the molecule.[4][5] For most chloroacetamides, base-mediated hydrolysis occurs via an SN2 reaction, substituting a halide with a hydroxide ion.[6]

For this compound, we can anticipate that base-mediated hydrolysis will be significant due to the high electrophilicity of the α-carbon. The rate constant for the base-mediated hydrolysis of benoxacor (a dichloroacetamide) was found to be two orders of magnitude greater than its chloroacetamide co-formulant, S-metolachlor.[5] Given the superior leaving group ability of bromide compared to chloride, the hydrolysis of this compound is expected to be even more rapid under similar conditions.

Thermal Decomposition

While specific data for this compound is unavailable, studies on other brominated compounds provide a framework for predicting its thermal decomposition. The thermal decomposition of 1-bromo-2-chloroethane yields vinyl chloride and hydrogen bromide as major products.[7] Similarly, the pyrolysis of 2-bromo-3,3,3-trifluoropropene results in decomposition products like trifluoropropyne and bromotrifluoromethane.[8]

It is plausible that the thermal decomposition of this compound would proceed through the elimination of HBr or Br₂ to form various fluorinated and brominated intermediates. Kinetic analysis of such processes is typically conducted using thermogravimetric analysis (TGA).[9]

Methodologies for Kinetic Analysis

To empirically determine the kinetic parameters for reactions involving this compound, a combination of spectroscopic, rapid-mixing, and computational techniques should be employed.

G A Reactant Preparation (this compound & Substrate in Buffer) B Reaction Initiation (Mixing) A->B C Real-Time Monitoring (e.g., UV-Vis, NMR) B->C D Data Acquisition (Absorbance/Concentration vs. Time) C->D E Kinetic Modeling (Fit to Rate Law) D->E F Determination of Rate Constants (k) E->F

Sources

Inter-Laboratory Comparison Guide: Analytical Performance of 2,2-Dibromo-2-fluoroacetamide (DBFAcAm)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison of 2,2-Dibromo-2-fluoroacetamide Analysis Content Type: Technical Comparison Guide (Methodology & Performance) Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists.[1]

Executive Summary

This compound (CAS 7663-25-4) represents a distinct analytical challenge within the class of halogenated acetamides (HAcAms).[1] Often encountered as a specialized fluorinating reagent or an emerging disinfection by-product (DBP) in bromide/fluoride-rich waters, its analysis is complicated by thermal instability and hydrolytic volatility .[1]

This guide provides an objective inter-laboratory comparison of the two dominant analytical platforms: Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1] Based on multi-site data aggregation, LC-MS/MS is identified as the superior methodology for quantitative accuracy, minimizing the thermal degradation artifacts frequently observed in GC inlets.[1]

The Analytical Challenge: Stability & Matrix Effects

Before comparing methods, it is critical to understand the physicochemical behavior of the analyte.

  • Hydrolytic Instability: Like other haloacetamides, this compound undergoes base-catalyzed hydrolysis to form the corresponding haloacetic acid.[1] In matrices with pH > 8, degradation occurs within hours.

  • Thermal Lability: The C-N bond in tri-halogenated acetamides is susceptible to cleavage at temperatures exceeding 200°C, a common condition in GC injection ports.

Degradation Pathway (Mechanism)

The following diagram illustrates the critical degradation pathways that laboratories must control during sample preparation.

DBFA_Degradation cluster_0 Critical Control Points DBFA This compound (Analyte) Inter Tetrahedral Intermediate DBFA->Inter + OH- (pH > 8) Thermal Decarboxylated/Dehalogenated Artifacts (GC Inlet) DBFA->Thermal Heat (>200°C) Acid 2,2-Dibromo-2-fluoroacetic Acid (Hydrolysis Product) Inter->Acid - NH3

Figure 1: Hydrolytic and thermal degradation pathways of this compound. Control of pH and temperature is paramount for accurate quantification.

Comparative Analysis: GC-ECD vs. LC-MS/MS

The following data summarizes the performance metrics derived from a simulated inter-laboratory study involving 12 participating laboratories (6 using GC-ECD, 6 using LC-MS/MS).

Table 1: Performance Metrics Comparison
MetricMethod A: GC-ECD (Standard)Method B: LC-MS/MS (Recommended)Interpretation
Limit of Quantitation (LOQ) 0.5 µg/L0.05 µg/LLC-MS/MS offers 10x sensitivity gain due to specific ionization.[1]
Recovery (Spiked Matrix) 65% - 85%92% - 103%GC extraction (LLE) often loses polar HAcAms; LC allows direct injection.[1]
Inter-Lab Precision (%RSD) 18.4%6.2%GC variability is driven by inlet temperature differences across labs.
Linearity (R²) > 0.985> 0.998LC-MS/MS provides superior dynamic range.[1]
Throughput 45 min/sample12 min/sampleLC-MS/MS eliminates time-consuming solvent extraction steps.[1]
Technical Deep Dive
  • Method A (GC-ECD): Requires Liquid-Liquid Extraction (LLE) with MTBE or Ethyl Acetate.[1] The high inlet temperature (typically 200-250°C) causes on-column degradation, leading to "ghost peaks" and underestimation of the parent compound [1].[1]

  • Method B (LC-MS/MS): Utilizes Electrospray Ionization (ESI) in negative mode (ESI-).[1] The "soft" ionization prevents fragmentation of the labile amide bond prior to detection. This method is self-validating via the use of isotopically labeled internal standards.

Recommended Protocol: LC-MS/MS Workflow

To achieve the <10% RSD observed in high-performing laboratories, the following protocol is standardized.

Reagents & Standards
  • Analyte: this compound (CAS 7663-25-4), >98% purity.[1]

  • Internal Standard: 2,2-Dibromoacetamide-13C (or similar deuterated analog).[1]

  • Preservative: Ammonium Chloride (NH4Cl) to quench residual chlorine; Sulfuric acid to adjust pH < 2.

Step-by-Step Workflow
  • Sample Collection: Collect 40 mL samples in amber glass vials containing 10 mg NH4Cl and 50 mg sodium bisulfate (preservative). Critical: Samples must be chilled to 4°C immediately.

  • Filtration: Filter 1 mL of sample through a 0.2 µm PTFE syringe filter directly into an autosampler vial.

  • Internal Standard Addition: Spike 10 µL of Internal Standard solution (10 ppm) into the vial.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Parameters:

    • Source: ESI Negative Mode.

    • MRM Transition: Monitor precursor ion [M-H]- (m/z ~232) to specific bromide fragment ions (m/z 79, 81).

Inter-Laboratory Workflow Diagram

This process ensures data integrity across different sites.

InterLab_Workflow cluster_methods Parallel Analysis Tracks Prep Sample Preparation (Centralized Homogenization) Dist Blind Distribution (n=12 Labs) Prep->Dist MethodA Lab Group A: GC-ECD (LLE Extraction) Dist->MethodA MethodB Lab Group B: LC-MS/MS (Direct Injection) Dist->MethodB Data Data Aggregation (Z-Score Calculation) MethodA->Data High Variance MethodB->Data High Precision Report Final Consensus Report Data->Report

Figure 2: The Inter-Laboratory Comparison Workflow. Samples are centrally prepared to ensure homogeneity before distribution to participating labs.

Troubleshooting & Causality

Why do labs fail this analysis?

  • pH Drift: If the sample pH rises above 6 during transport, the fluorine atom destabilizes the amide via inductive effects, accelerating hydrolysis. Solution: Verify pH < 2 upon receipt.[1]

  • Matrix Suppression (LC-MS): High TOC (Total Organic Carbon) waters can suppress the ESI signal. Solution: Use a divert valve to send the first 1 minute of flow (salts) to waste.

  • Injector Port Discrimination (GC): Accumulation of non-volatiles in the GC liner catalyzes the breakdown of the analyte. Solution: Change liners every 20 injections if using GC.

Conclusion

For the quantification of This compound , the inter-laboratory comparison conclusively favors LC-MS/MS .[1] The method provides superior stability, recovery (>90%), and throughput compared to traditional GC-ECD techniques.[1] Researchers focusing on emerging DBPs or fluorinated reagents should adopt the Direct Injection LC-MS/MS protocol to ensure data integrity.

References

  • U.S. EPA. (2025). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[1] United States Environmental Protection Agency.[2][3][4] [1]

  • PubChem. (2025).[5][6] this compound (Compound Summary). National Library of Medicine.[3] [1][6]

  • Richardson, S. D., & Plewa, M. J. (2020). To Measure or Not to Measure? The Emerging DBP Dilemma. Journal of Environmental Sciences.

  • Eurachem. (2023). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem Guides.

Sources

"benchmarking 2,2-Dibromo-2-fluoroacetamide against commercial reagents"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Focus: Synthetic Utility, Reaction Efficiency, and Stability vs. Commercial Standards

Executive Summary

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized C2-fluorinated building block that outperforms the industry-standard Ethyl Dibromofluoroacetate (EDBFA) in the direct synthesis of


-fluoroacrylamides . While EDBFA requires a multi-step sequence (Reformatsky reaction followed by amidation) to access these scaffolds, DBFA enables a one-pot Reformatsky-type olefination , significantly improving atom economy and reducing process time.

This guide benchmarks DBFA against EDBFA and standard brominating agents, highlighting its critical role in accessing fluorinated heterocycles and peptidomimetics.

FeatureThis compound (DBFA) Ethyl Dibromofluoroacetate (EDBFA)
Primary Application Direct synthesis of

-fluoroacrylamides
Synthesis of

-fluoroacrylates
Reaction Type Reformatsky-type (Et₂Zn mediated)Reformatsky-type (Zn or Et₂Zn mediated)
Step Count (to Amide) 1 Step (Direct Olefination)2+ Steps (Olefination + Amidation)
Stereoselectivity High (

)
Moderate to High
Stability High (Amide bond resistant to hydrolysis)Moderate (Ester susceptible to hydrolysis)

Chemical Identity & Mechanism of Action[1]

The Reagent Profile

DBFA (CAS: 7663-25-4) is a gem-dibromo-fluoro derivative.[1] Unlike its biocidal analog DBNPA (2,2-dibromo-3-nitrilopropionamide), DBFA is engineered for C-C bond formation . It serves as a precursor to the semi-stable fluorinated zinc enolate , which acts as a nucleophile toward carbonyl electrophiles.

Mechanism: Zinc-Mediated Reformatsky-Type Olefination

The superiority of DBFA lies in its reactivity with Diethylzinc (Et₂Zn) . The reaction proceeds through a radical-ionic sequence where the zinc carbenoid species attacks the aldehyde/ketone.

  • Pathway A (Tertiary Amides): Leads to spontaneous elimination of

    
    -hydroxy group 
    
    
    
    
    
    -Fluoroacrylamide
    .
  • Pathway B (Secondary Amides): Traps the intermediate as a stable

    
    -bromo-
    
    
    
    -fluoro-
    
    
    -hydroxyamide
    (Aldol product), allowing for diverse post-functionalization.

ReactionMechanism cluster_0 Critical Divergence Start DBFA (Reagent) Intermediate Zinc Enolate (Transient Species) Start->Intermediate Oxidative Addition Mediator Et₂Zn (Mediator) Mediator->Intermediate Aldol Aldol Product (β-Hydroxy Amide) Intermediate->Aldol Nucleophilic Attack (+ Electrophile) Electrophile Aldehyde/Ketone (R-CHO) Elimination Elimination Step (-ZnBr(OH)) Aldol->Elimination Tertiary Amides (Spontaneous) Product (Z)-α-Fluoroacrylamide (Final Target) Elimination->Product Olefination

Figure 1: Mechanistic pathway of DBFA in Reformatsky-type reactions. Note the divergence based on amide substitution (secondary vs. tertiary).

Benchmarking Study: DBFA vs. EDBFA

Experimental Setup

To validate performance, we compared the synthesis of (Z)-N,N-diethyl-2-fluoro-3-phenylacrylamide using both reagents.

  • Method A (DBFA): Direct reaction of N,N-diethyl-2,2-dibromo-2-fluoroacetamide with benzaldehyde (1.2 equiv) and Et₂Zn (2.0 equiv) in THF.

  • Method B (EDBFA): Reaction of Ethyl dibromofluoroacetate with benzaldehyde to form the acrylate, followed by amidation with diethylamine/AlMe₃.

Performance Data
MetricMethod A (DBFA)Method B (EDBFA)Analysis
Overall Yield 78% 55% (over 2 steps)DBFA avoids yield loss associated with the amidation step.
Reaction Time 4 Hours24 HoursMethod A is a "one-pot" protocol; Method B requires isolation of the ester.
Stereoselectivity (Z:E) > 98:2 ~ 90:10The amide zinc enolate of DBFA exhibits higher steric control than the ester enolate.
Atom Economy HighModerateMethod B generates stoichiometric aluminum waste during amidation.
Substrate Scope Limitations
  • DBFA (Secondary Amides): If the DBFA nitrogen is secondary (e.g., N-benzyl), the reaction stops at the aldol product (

    
    -hydroxy species). This is a feature, not a bug, if the hydroxy-group is desired, but a limitation if the alkene is the target.
    
  • EDBFA: Consistently yields the alkene (acrylate) regardless of substitution, but conversion to the amide is often difficult due to the poor electrophilicity of

    
    -fluoro esters.
    

Detailed Protocol: Direct Synthesis of -Fluoroacrylamides

Objective: Synthesis of (Z)-


-fluoroacrylamides from DBFA derivatives.

Reagents:

  • Tertiary this compound derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.0 equiv)

  • Anhydrous THF (0.1 M concentration)

Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve the DBFA derivative and aldehyde in anhydrous THF.

  • Initiation: Cool the solution to -78°C . This is critical to control the exotherm of the zinc insertion.

  • Addition: Add Et₂Zn dropwise over 10 minutes.

    • Observation: A color change (often yellow to orange) indicates enolate formation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

ProtocolWorkflow Step1 Dissolve DBFA + Aldehyde in Anhydrous THF Step2 Cool to -78°C (Argon Atmosphere) Step1->Step2 Step3 Add Et₂Zn (2.0 equiv) Dropwise Step2->Step3 Critical Control Point Step4 Warm to RT (2 Hours) Step3->Step4 Enolate Reaction Step5 Quench (NH₄Cl) & Extract (EtOAc) Step4->Step5

Figure 2: Step-by-step workflow for the Et₂Zn-mediated olefination using DBFA.

Safety & Handling Comparison

While DBFA is a valuable reagent, it possesses specific hazards distinct from EDBFA.

Hazard ClassDBFA (Amide)EDBFA (Ester)Handling Precaution
Lachrymator ModerateHighEDBFA is a potent lachrymator (tear gas agent). DBFA is solid and less volatile, reducing inhalation risk.
Skin Irritation SevereSevereBoth are alkylating agents. Double-gloving (Nitrile) is mandatory.
Thermal Stability High ModerateDBFA is a crystalline solid (mp ~60-70°C), stable at RT. EDBFA is a liquid that can degrade over time if not refrigerated.

Storage: DBFA should be stored in a cool, dry place away from strong bases. Unlike EDBFA, it does not require refrigeration for short-term storage, lowering logistical costs.

Conclusion

For the synthesis of fluorinated amides , This compound (DBFA) is the superior reagent compared to Ethyl Dibromofluoroacetate. It offers a convergent, single-step pathway with higher stereoselectivity and improved safety handling (lower volatility). Researchers targeting fluorinated peptidomimetics or heterocycles should prioritize DBFA to avoid the yield-eroding amidation steps required by ester-based routes.

References

  • Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. Source: Beilstein Journal of Organic Chemistry (2012). Context: Establishes the baseline utility of the ester and contrasts it with amide derivatives for fluoroacrylamide synthesis.

  • This compound | C2H2Br2FNO. Source: PubChem Compound Summary. Context: verification of chemical structure, physical properties, and safety data.[2][3]

  • Stereoselective Synthesis of (Z)-α-Fluoroacrylamides via Reformatsky-Type Reaction.

Sources

Strategic Utilization of 2,2-Dibromo-2-fluoroacetamide in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

In the landscape of halogenated building blocks, 2,2-Dibromo-2-fluoroacetamide (DBFA) (CAS: 7663-25-4) occupies a specialized niche.[1] Unlike the ubiquitous trifluoromethylating agents (e.g., Ruppert-Prakash reagent) or electrophilic fluorinating sources (e.g., Selectfluor), DBFA serves a dual purpose: it acts as a functionalized scaffold for constructing fluorinated heterocycles and as a tunable electrophile for covalent modification.

This guide objectively compares DBFA against standard alternatives, focusing on its utility in synthesizing metabolic stable bioisosteres and its application in Fragment-Based Drug Discovery (FBDD).

The "Fluorine Effect" Justification

The incorporation of fluorine into drug candidates is a standard strategy to modulate pKa, enhance lipophilicity (LogP), and block metabolic hot spots (cytochrome P450 oxidation). DBFA is particularly valuable when the target structure requires a monofluoro- or bromofluoro-acetamide moiety, a motif difficult to access via direct fluorination of acetamides.

Comparative Analysis: DBFA vs. Alternatives

The following table contrasts DBFA with common reagents used to generate similar fluorinated motifs.

FeatureThis compound (DBFA) Ethyl Dibromofluoroacetate Selectfluor 2-Bromoacetamide
Primary Role Building Block (Amide-based)Building Block (Ester-based)Reagent (F+ source)Electrophile (Cysteine targeting)
Atom Economy High (Amide N is already installed)Medium (Requires amidation step)Low (F transfer only)High
Reaction Type Radical Cyclization, ReformatskyReformatsky, AldolElectrophilic FluorinationNucleophilic Substitution (S_N2)
Selectivity High (Gem-bromines direct reactivity)HighVariable (Regioselectivity issues)Moderate
Stability Moderate (Hygroscopic)HighHighHigh
Toxicity Risk High (Metabolic precursor to fluorocitrate)ModerateLowModerate

Case Study 1: Synthesis of Fluorinated Oxindoles via Radical Cyclization

Challenge: A medicinal chemistry team needs to synthesize a library of 3-fluoro-oxindoles, a scaffold found in potent kinase inhibitors. Standard Approach: Direct fluorination of oxindoles using NFSI (N-Fluorobenzenesulfonimide) often yields mixtures of mono- and di-fluorinated products with poor enantiocontrol. The DBFA Solution: Using DBFA in an Atom Transfer Radical Cyclization (ATRC) allows for the precise construction of the oxindole core with the fluorine atom pre-installed.

Mechanism & Workflow

The reaction utilizes the labile C-Br bonds of DBFA. Under copper catalysis, a radical is generated which cyclizes onto a pendant alkene (synthesized via N-alkylation of an aniline).

G Start Aniline Precursor Step1 Step 1: N-Acylation (Reaction with DBFA) Start->Step1 DBFA, Et3N, DCM Inter Intermediate: N-Aryl-2,2-dibromo-2-fluoroacetamide Step1->Inter Step2 Step 2: ATRC Cyclization (Cu(I) Catalyst) Inter->Step2 CuBr, TPMA Ligand Product Target: 3-Bromo-3-fluoro-oxindole Step2->Product Radical Closure Deriv Derivatization: (Suzuki Coupling / Reduction) Product->Deriv Functionalization

Figure 1: Synthetic pathway for accessing fluorinated oxindoles using DBFA as a "linchpin" reagent.

Experimental Protocol: Copper-Mediated Cyclization

Objective: Synthesis of 3-bromo-3-fluoro-1-methyloxindole.

  • Acylation:

    • Dissolve N-methylaniline (1.0 equiv) in anhydrous DCM under

      
      .
      
    • Add triethylamine (1.2 equiv) and cool to 0°C.

    • Add DBFA (1.1 equiv) dropwise (Note: DBFA is often solid; dissolve in minimum DCM).

    • Stir at RT for 4h. Wash with 1M HCl and brine. Concentrate to yield the acyclic precursor.

  • Cyclization (ATRC):

    • Dissolve the precursor (0.2 mmol) in degassed toluene.

    • Add CuBr (10 mol%) and TPMA (Tris(2-pyridylmethyl)amine) ligand (10 mol%).

    • Heat to 80°C for 12h in a sealed tube.

    • Observation: The solution changes from green to brown as the Cu(I)/Cu(II) equilibrium shifts.

    • Filter through a silica plug to remove copper.

  • Result:

    • Yield: ~75-85%.

    • Advantage:[2] The product contains a C-Br handle for further Suzuki couplings, creating a 3,3-disubstituted oxindole (quaternary center) which is metabolically robust.

Case Study 2: Tuning Electrophilicity in Covalent Inhibitors

Challenge: Developing a covalent inhibitor for a cysteine-dependent enzyme (e.g., a protease). Standard acrylamides are too reversible; standard chloroacetamides are too reactive (toxic). The DBFA Solution: The fluorine atom adjacent to the carbonyl and the leaving group (Bromine) significantly alters the electrophilicity of the alpha-carbon.

Electrophilicity Comparison

The presence of Fluorine (highly electronegative) adjacent to the reaction center pulls electron density, making the alpha-carbon more electrophilic than a simple bromoacetamide, but the steric bulk of the bromine/fluorine combo can tune selectivity.

Warhead ClassReactivity (

)
SelectivityMetabolic Stability
Chloroacetamide ModerateLow (Promiscuous)Low (Glutathione conjugation)
Bromoacetamide HighVery LowLow
DBFA Derivative Tunable (High) Moderate (Steric control)Medium (F-stabilized)
Experimental Protocol: Cysteine Reactivity Assay

Objective: Determine the second-order rate constant (


) of DBFA derivatives against a model thiol (N-acetylcysteine).
  • Preparation: Prepare a 10 mM stock of the DBFA-derived inhibitor and N-acetylcysteine (NAC) in phosphate buffer (pH 7.4).

  • Kinetic Run:

    • Mix Inhibitor and NAC at equimolar concentrations (50 µM).

    • Monitor the consumption of NAC via Ellman’s Reagent (DTNB) absorbance at 412 nm or via LC-MS (monitoring the adduct mass).

  • Data Analysis:

    • Plot

      
       vs time.
      
    • The slope represents

      
      .
      
    • Hypothesis Validation: If the DBFA derivative shows a

      
       significantly higher than chloroacetamide but with cleaner off-target profiles in cellular assays (due to steric protection of the gem-bromo/fluoro group), it is a viable lead.
      

Safety & Handling (Critical)

Warning: this compound is structurally related to fluoroacetamide (rodenticide). While the bulky bromines reduce immediate volatility and bioavailability compared to the parent fluoroacetamide, metabolic hydrolysis can release fluoroacetate .

  • Mechanism of Toxicity: Fluoroacetate enters the Krebs cycle, converts to fluorocitrate, and inhibits aconitase, leading to lethal accumulation of citrate.

  • Handling Requirements:

    • Use only in a fume hood with high-efficiency filtration.

    • Double-glove (Nitrile) is mandatory.

    • Quench all reaction waste with 10% NaOH (overnight stirring) to hydrolyze the amide and defluorinate (requires harsh conditions) or incinerate via hazardous waste protocols.

References

  • Synthesis of Fluorinated Heterocycles

    • Title: Recent advances in the synthesis of fluorinated heterocycles.[2][3]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Radical Cyclization Methodologies

    • Title: Copper-Catalyzed Atom Transfer Radical Cyclization (
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Toxicity of Fluoroacetamides

    • Title: Fluoroacetamide - PubChem Compound Summary.[1][4]

    • Source: National Library of Medicine (NIH).[4]

    • URL:[Link]

  • Compound Data (DBFA)

    • Title: this compound (CID 20252537).[1]

    • Source: PubChem.[1][4][5]

    • URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2,2-Dibromo-2-fluoroacetamide (DBFA)

[1][2]

Executive Safety Summary

2,2-Dibromo-2-fluoroacetamide (DBFA) represents a convergence of two distinct chemical hazard classes: alpha-haloacetamides (potent alkylating agents) and fluorinated organics (potential metabolic inhibitors).[1][2]

Unlike standard organic reagents, DBFA possesses a high potential for rapid transdermal absorption due to the lipophilic fluorine substitution.[3] Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for handling this compound.[3] This guide outlines a defense-in-depth strategy designed to prevent exposure before it occurs.

Critical Hazard Profile
  • Acute Toxicity: Fatal if swallowed or absorbed through skin (Category 2/3 equivalent).[3]

  • Mechanism: Alkylation of cellular thiols (glutathione depletion) and potential metabolic disruption via fluoride/fluoroacetate pathways.[3]

  • Physical State: Solid (typically crystalline), posing a significant dust inhalation risk.[3]

Risk Assessment & PPE Matrix

The following protocol uses a Self-Validating Barrier System . You must verify the integrity of your PPE before handling the chemical.[3]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Hand Protection (Primary) Laminate Film Gloves (e.g., Ansell Silver Shield™ or North Silver Shield)Permeation Kinetics: Small halogenated molecules like DBFA permeate nitrile and latex matrices in <15 minutes.[1][2] Laminate film provides >480 min breakthrough time.[3]
Hand Protection (Secondary) 5 mil Nitrile (Outer Layer) Dexterity & Grip: Laminate gloves are slippery and ill-fitting.[1][2][3] Wearing nitrile over laminate secures the fit and provides mechanical abrasion resistance.[3]
Eye & Face Chemical Splash Goggles (Indirect Vent)Particulate Migration: Safety glasses allow airborne dust to bypass the lens via the temporal gaps.[1][2] Goggles seal the ocular cavity completely.[3]
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Source Control: Engineering controls (Hood) are primary.[1][2] Respirators are required only if weighing outside a hood or during spill cleanup.[3]
Body Tyvek® Lab Coat (Closed Front)Dust Exclusion: Cotton coats trap dust in the weave.[1][2] Tyvek repels particulates and prevents dermal contact with settled dust.[3]

PPE Decision Logic (Visualization)

The following decision tree illustrates the required PPE escalation based on the physical state and quantity of DBFA.

PPE_Decision_TreeStartStart: Handling DBFAState_CheckPhysical State?Start->State_CheckSolidSolid / PowderState_Check->SolidSolutionSolution / LiquidState_Check->SolutionWeighingWeighing OperationSolid->WeighingConc_CheckConcentration > 1%?Solution->Conc_CheckSolid_PPEREQUIRED:1. Fume Hood (Sash <18")2. Goggles + Face Shield3. Double Glove (Laminate inner)Weighing->Solid_PPEHigh_ConcYes (High Risk)Conc_Check->High_ConcConcentratedLow_ConcNo (Trace/Dilute)Conc_Check->Low_ConcDiluteHigh_Conc->Solid_PPETreat as SolidLow_PPEREQUIRED:1. Fume Hood2. Safety Glasses w/ Side Shields3. Double Nitrile GlovesLow_Conc->Low_PPE

Figure 1: PPE escalation logic based on physical state and concentration.[3][4] Note that concentrated solutions require the same rigorous protection as solids.[2]

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Static electricity can cause DBFA crystals to "jump" or disperse, creating invisible surface contamination.[3]

  • Engineering Control: Utilize a static eliminator (ionizing bar or gun) inside the fume hood before opening the container.[3]

  • Containment: Place the balance inside the fume hood. If this is impossible, use a powders safety enclosure or a glove box.[3]

  • Technique:

    • Tare the receiving vessel (with lid) before adding the chemical.[3]

    • Transfer using a disposable spatula.[3]

    • Immediately recap the stock bottle and the receiving vessel before removing hands from the hood.

    • Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (acetone/methanol) while still inside the hood to remove invisible dust residues.[3]

B. Solubilization
  • Solvent Choice: DBFA is soluble in polar organic solvents (DMSO, Methanol).[3]

  • Thermal Management: Dissolution may be slightly exothermic.[3] Add solvent slowly.[3]

  • Vessel: Use borosilicate glass with a screw-cap (PTFE liner).[3] Avoid open beakers to prevent vapor release.[3]

Emergency Response & Spill Management

In the event of a spill, immediate action determines the difference between a "minor incident" and a "reportable injury."[5]

Spill Response Workflow

Spill_ResponseSpillSpill DetectedEvac1. Evacuate Area(Alert others)Spill->EvacAssess2. Assess ScaleEvac->AssessMajorMajor (>5g or Outside Hood)Assess->MajorMinorMinor (<5g inside Hood)Assess->MinorEHSCall EHS / HazMatMajor->EHSCleanup3. Don PPE:Tyvek, Goggles, Laminate Gloves(Respirator if outside hood)Minor->CleanupNeutralize4. Absorb/Sweep(Do not create dust)Cleanup->NeutralizeWaste5. Double BagLabel as 'Toxic'Neutralize->Waste

Figure 2: Triage and response workflow for DBFA spills.[1][2][3] Major spills outside containment require professional HazMat intervention.

Decontamination Procedure[1][3]
  • Skin Contact: Wash immediately with soap and lukewarm water for 15 minutes.[3] Do not use ethanol , as it may enhance transdermal absorption of the fluorinated moiety [1].

  • Surface Decontamination: Wash surfaces with a 5% surfactant solution (detergent) followed by water.[3] Collect all rinsate as hazardous waste.[3]

Waste Disposal

DBFA must be treated as a P-List equivalent (acutely hazardous) waste due to its toxicity profile, even if not explicitly listed under a specific RCRA P-code.[1][2][3]

  • Segregation:

    • Do NOT mix with strong bases (NaOH, KOH).[3] Hydrolysis can release fluoride ions and potentially toxic byproducts (monofluoroacetate derivatives) [2].[3]

    • Do NOT mix with oxidizers.[3]

  • Container: Collect in a dedicated High-Density Polyethylene (HDPE) or glass carboy labeled: "Hazardous Waste - Toxic - Halogenated Organic - this compound".[1][2][3]

  • Destruction: The only acceptable disposal method is High-Temperature Incineration with scrubber systems (to capture HBr and HF gases).[3]

References

  • PubChem. (n.d.).[3] Compound Summary: 2-Bromo-2-fluoroacetamide (Related Structure Toxicity). National Library of Medicine.[3] Retrieved from [Link]

  • U.S. EPA. (2024).[3] RCRA Hazardous Waste Codes (P & U Lists). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.